An In-Depth Technical Guide to (2-Methylazetidin-2-yl)methanol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Methylazetidin-2-yl)methanol, a valuable building block in medicinal chemistry. We will delve i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Methylazetidin-2-yl)methanol, a valuable building block in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and potential synthetic routes, offering insights for its application in the design and development of novel therapeutics. The azetidine scaffold is a key structural motif in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properties such as improved metabolic stability, solubility, and conformational rigidity.[1] (2-Methylazetidin-2-yl)methanol, with its unique 2,2-disubstitution pattern, presents a versatile platform for the synthesis of innovative molecular entities.
Molecular Structure and Chemical Identity
(2-Methylazetidin-2-yl)methanol is a saturated four-membered heterocyclic compound containing a nitrogen atom. The structure is characterized by a methyl group and a hydroxymethyl group attached to the same carbon atom (C2) of the azetidine ring.
Escape from Flatland: The Strategic Application of (2-Methylazetidin-2-yl)methanol in Modern Medicinal Chemistry
Executive Summary The transition from planar, sp²-hybridized molecules to complex, three-dimensional sp³-rich architectures represents a paradigm shift in modern drug discovery. At the forefront of this movement is the s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, sp²-hybridized molecules to complex, three-dimensional sp³-rich architectures represents a paradigm shift in modern drug discovery. At the forefront of this movement is the strategic utilization of strained, saturated heterocycles. (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3) has emerged as a highly privileged, bifunctional building block. Featuring a highly strained four-membered ring, a basic secondary amine, and a quaternary C2 stereocenter, this compound offers unparalleled control over exit vectors, metabolic shielding, and physicochemical optimization. This whitepaper provides an in-depth technical analysis of its structural profiling, bioisosteric applications, and validated synthetic workflows for integration into complex active pharmaceutical ingredients (APIs).
The "Escape from Flatland" Paradigm
Historically, the pharmaceutical industry's reliance on high-throughput cross-coupling chemistries resulted in libraries dominated by flat, aromatic molecules. In their seminal 2009 paper, Lovering et al. demonstrated that this "Flatland" phenomenon directly correlates with poor aqueous solubility, high off-target toxicity, and increased clinical attrition rates [1].
To combat this, medicinal chemists now actively track and optimize the fraction of sp³ carbons (
Fsp3
). Increasing saturation enhances the three-dimensionality of a drug candidate, allowing it to better complement the complex chiral environments of protein binding pockets. Within this context, the azetidine ring has become a premier bioisostere, offering a rigidified, sp³-rich alternative to traditional planar N-heterocycles.
Structural and Physicochemical Profiling
Azetidines offer a unique balance of basicity, polarity, and structural rigidity. While six-membered rings like piperidine and morpholine are conformationally flexible (often adopting multiple chair/boat conformations), the four-membered azetidine ring is highly puckered. This restricts the conformational space of appended substituents, minimizing the entropic penalty upon binding to a target protein.
The specific addition of a methyl and a hydroxymethyl group at the C2 position in (2-Methylazetidin-2-yl)methanol introduces a quaternary stereocenter. This is a critical structural feature: it locks the functional groups into a highly specific 3D trajectory that cannot be achieved by secondary carbons.
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
Physicochemical Property
Piperidine
Morpholine
Unsubstituted Azetidine
(2-Methylazetidin-2-yl)methanol
Ring Size
6-membered
6-membered
4-membered
4-membered
pKa (Conjugate Acid)
~11.2
~8.3
~11.2
~10.5 (Estimated)
Ring Strain
~0 kcal/mol
~0 kcal/mol
25.2 kcal/mol
>25.2 kcal/mol
Metabolic Liability
Low
High (
α
-oxidation)
Low
Very Low (Steric Shielding)
Exit Vector Angle
~109°
~109°
~90°
~90° (Rigidified by C2 Quaternary Center)
Mechanistic Logic: Bioisosteric Replacement
A primary application of (2-Methylazetidin-2-yl)methanol is the bioisosteric replacement of morpholine or piperazine rings [2].
The Causality of Replacement:
Morpholine is frequently appended to drug scaffolds to improve aqueous solubility. However, its electron-rich oxygen atom and adjacent unhindered methylene groups are prime sites for cytochrome P450 (CYP)-mediated oxidative metabolism, leading to rapid clearance and potential hepatotoxicity.
Replacing morpholine with (2-Methylazetidin-2-yl)methanol fundamentally resolves this liability. The C2-methyl group provides massive steric shielding against
α
-oxidation. Simultaneously, the hydroxyl group serves as an alternative hydrogen-bond acceptor and donor, maintaining the molecule's aqueous solubility. Because the exit vector angle of the azetidine ring (~90°) differs from morpholine (~109°), the hydroxymethyl group projects into novel chemical space, often accessing previously unreachable solvent-exposed pockets or hinge-region interactions.
Fig 1: Logical flow of bioisosteric replacement utilizing (2-Methylazetidin-2-yl)methanol.
Synthetic Workflows and Experimental Protocols
To effectively utilize this building block, orthogonal protection and functionalization strategies are required. The protocols below are designed as self-validating systems, ensuring chemoselectivity and preserving the integrity of the strained ring.
Protocol 1: Chemoselective N-Boc Protection and O-Alkylation
Objective: To functionalize the primary hydroxyl group while preventing competitive N-alkylation.
Causality & Logic: The azetidine nitrogen is highly basic and nucleophilic. Without protection, strong bases (like NaH) used in etherification will deprotonate the amine, leading to polymerization or N-alkylation. Boc-anhydride is selected over Cbz or Fmoc because its removal (via TFA) does not require transition metals or strong bases, which might interact deleteriously with the strained ring or other appended pharmacophores.
Step-by-Step Methodology:
N-Protection: Dissolve (2-Methylazetidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed dropwise by Boc-anhydride (1.1 eq). Note: The 0 °C initiation is critical to prevent exothermic degradation of the strained ring. Stir for 4 hours while warming to room temperature.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with DCM (3x), dry the combined organic layers over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield N-Boc-(2-methylazetidin-2-yl)methanol.
O-Alkylation: Dissolve the protected intermediate in anhydrous DMF at 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Monitor for hydrogen gas evolution. Stir for 30 minutes to ensure complete alkoxide formation.
Coupling: Add the desired alkyl or aryl halide (R-Br, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Isolation: Quench carefully with ice water. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry and concentrate to yield the O-functionalized intermediate.
Protocol 2: Controlled N-Deprotection
Causality & Logic: Azetidines possess a high ring strain (~25.2 kcal/mol). While generally stable, the quaternary C2 center makes this specific ring highly susceptible to acid-catalyzed ring opening via a tertiary carbocation intermediate if subjected to prolonged heating in strong acids. Therefore, deprotection must be strictly temperature-controlled to prevent scaffold destruction.
Step-by-Step Methodology:
Dissolve the O-alkylated intermediate in DCM and cool to 0 °C in an ice bath.
Add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio.
Stir at 0 °C for 1 hour, then slowly warm to room temperature for exactly 1 hour. Self-Validation: Monitor strictly by LC-MS; the mass of the desired product (
[M+H]+
) should appear without the +56 Da (isobutylene) or +100 Da (Boc) adducts, and no ring-opened degradation peaks should be present.
Concentrate in vacuo. Neutralize the TFA salt by washing the organic layer with 1M NaOH during EtOAc extraction to yield the free, reactive secondary amine for downstream coupling.
Fig 2: Divergent synthetic workflow for orthogonal functionalization of the azetidine scaffold.
Case Study: Integration into CDK2 Inhibitors
The practical utility of (2-Methylazetidin-2-yl)methanol is beautifully illustrated in the development of novel oncology therapeutics targeting Cyclin-Dependent Kinase 2 (CDK2). According to recent patent literature (WO2021030537A1), this specific azetidine has been successfully incorporated into imidazolyl pyrimidinylamine scaffolds [3].
Mechanistic Rationale in Target Binding:
In these advanced inhibitors, the pyrimidine core acts as the primary hinge binder within the ATP-binding pocket of CDK2. The azetidine moiety is appended via an
SNAr
reaction to project out toward the solvent-exposed region.
Entropic Advantage: The rigid, sp³-rich nature of the azetidine minimizes the entropic penalty of binding compared to flexible acyclic linkers.
Enthalpic Gain: The hydroxymethyl group forms critical, highly directional hydrogen bonds with water molecules or polar amino acid residues at the edge of the binding site.
Conformational Locking: The C2 methyl group restricts the rotatable bonds of the adjacent linker, locking the active conformation and significantly boosting target affinity.
Conclusion & Future Perspectives
As the pharmaceutical industry continues to "Escape from Flatland," complex, highly functionalized sp³ building blocks will transition from niche reagents to foundational pillars of drug design. By offering superior metabolic stability, unique 3D exit vectors, and dual functionalization handles, (2-Methylazetidin-2-yl)methanol empowers medicinal chemists to navigate previously inaccessible chemical space. Future applications will likely see this scaffold integrated into PROTAC linkers and covalent warhead positioning, further expanding its therapeutic footprint.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
Brown, A. et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Advances / PMC. URL:[Link]
Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors. (2021). Patent WO2021030537A1.
Foundational
Harnessing Conformational Rigidity: A Technical Guide to 2-Substituted Azetidines in Peptidomimetic Drug Design
Abstract Peptidomimetics, compounds designed to replicate the structure and function of natural peptides, are a cornerstone of modern drug discovery, offering enhanced stability and bioavailability over their endogenous...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Peptidomimetics, compounds designed to replicate the structure and function of natural peptides, are a cornerstone of modern drug discovery, offering enhanced stability and bioavailability over their endogenous counterparts.[1][2] A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape, thereby increasing potency and selectivity. This guide provides an in-depth technical exploration of 2-substituted azetidine carboxylic acids as powerful tools for inducing such constraints. We will dissect the unique structural properties of the azetidine ring, detail synthetic methodologies, analyze its profound impact on peptide backbone conformation, and present workflows for its incorporation into potential therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation drug design.
Introduction: The Rationale for Constrained Scaffolds
Natural peptides are often conformationally flexible, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. Peptidomimetic design seeks to overcome these limitations.[1] One of the most effective strategies is to introduce rigid structural elements that mimic specific secondary structures, such as β-turns or γ-turns, which are often crucial for biological recognition.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in this context.[3] Its inherent ring strain (approx. 25.4 kcal/mol) and unique puckered geometry make it an excellent proline analogue for rigidly controlling peptide backbone torsion angles.[4] Specifically, incorporating a 2-substituted azetidine-2-carboxylic acid (Aze) residue can effectively induce turn-like conformations, making it a valuable building block in drug discovery.[5][6]
The 2-Azetidinecarboxylic Acid Scaffold: A Structural Deep Dive
Unlike the five-membered ring of proline, the smaller, more strained azetidine ring imposes more severe restrictions on the peptide backbone. The substitution at the C2 position (the α-carbon) serves a dual purpose: it acts as the amino acid side chain for target interaction and further influences the conformational preferences of the ring and the overall peptide structure.
Conformational Preferences and Dihedral Angle Control
The incorporation of an Aze residue significantly impacts the key backbone dihedral angles, phi (Φ) and psi (Ψ). While proline residues tend to favor β-turn conformations, studies have shown that the four-membered ring of Aze residues preferentially forces the peptide into tighter γ-turn conformations.[5] This ability to stabilize distinct turn geometries is a powerful tool for medicinal chemists.
For instance, NMR studies on dipeptide derivatives containing a 2-azetidine residue have identified the induction of a γ-type reverse turn, a conformation that was shown to be influential for the antiviral activity of the molecules.[6] This highlights the direct link between the conformational constraint imposed by the azetidine ring and the resulting biological activity.
Table 1: Comparison of Typical Backbone Dihedral Angles
Amino Acid Residue
Typical Dihedral Angles (Φ, Ψ)
Preferred Secondary Structure
Glycine
Wide range
Flexible, various structures
Alanine
Approx. (-60°, -50°), (-75°, 140°)
α-helix, β-sheet
Proline (Pro)
Approx. (-60°, -45°), (-60°, 150°)
β-turn, polyproline helix
Azetidine (Aze)
Restricted, favors turn structures
γ-turn, β-turn
Note: Values are approximate and can vary based on the surrounding sequence and substitution.
Causality of Conformational Control
The conformational rigidity of the azetidine ring stems from its high angle strain.[7] This strain limits the puckering of the ring and restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds. The result is a well-defined three-dimensional framework that can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[8] This pre-organization is a key reason why azetidine-containing compounds often exhibit enhanced binding affinity and metabolic stability.[7]
Synthesis of 2-Substituted Azetidine Scaffolds
The synthesis of enantiomerically pure 2-substituted azetidine-2-carboxylic acids is a critical and often challenging step. A variety of synthetic methods have been developed, with the choice of route depending on the desired substitution pattern.
Key Synthetic Strategies
Several robust strategies exist for constructing the azetidine ring:
Cyclization of 1,3-Amino Alcohols: Chiral 1,3-amino alcohols can be cyclized to form the azetidine ring, a method that allows for the synthesis of 2,4-disubstituted azetidines.[9]
Double SN2 Cyclization: A classic approach involves the reaction of primary amines with 2,4-dibromobutyrates to form azetidine-2-carboxylic esters.[9]
From Malonic Esters: An efficient, high-yield route to (S)-azetidine-2-carboxylic acid involves the cyclization of a dimethyl aminomalonate derivative by treating it with 1,2-dibromoethane.[10]
These methods provide access to the core scaffold, which can then be further functionalized or used directly in peptide synthesis.
Example Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester
This protocol is based on an established efficient route.[10] It exemplifies a self-validating system where each step's success is confirmed before proceeding.
Procedure: React diethyl malonate with the chiral amine under reductive amination conditions (e.g., NaBH3CN).
Causality: The chiral amine introduces the desired stereochemistry at the nitrogen, which will later direct the stereochemistry of the C2 position.
Validation: Confirm product formation and purity via NMR spectroscopy and mass spectrometry.
Step 2: Azetidine Ring Formation (Cyclization)
Reactants: The aminomalonate product from Step 1, 1,2-dibromoethane, Cesium Carbonate (Cs2CO3), DMF.
Procedure: Treat the aminomalonate with 1,2-dibromoethane and Cs2CO3 in DMF. The cesium carbonate is a strong base that facilitates the double intramolecular SN2 reaction.
Causality: This is the key ring-forming step. The use of a strong, non-nucleophilic base and a polar aprotic solvent is crucial for achieving high efficiency (reported at 99% yield).[10]
Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the cyclic product.
Step 3: Krapcho Dealkoxycarbonylation
Reactants: The resulting azetidine-2,2-dicarboxylate.
Procedure: Heat the dicarboxylate in a polar aprotic solvent with a salt (e.g., LiCl) to selectively remove one of the ester groups.
Causality: The chiral auxiliary on the nitrogen directs this reaction, leading to a preferential formation of the desired (2S)-monoester.
Validation: Analyze the product ratio by chiral HPLC or NMR to confirm diastereoselectivity.
Step 4: Hydrolysis and Deprotection
Reactants: The (2S)-monoester.
Procedure: Perform lipase-catalyzed hydrolysis of the remaining ester group, followed by catalytic hydrogenolysis (e.g., H2, Pd/C) to remove the α-methylbenzyl protecting group.
Causality: Enzymatic hydrolysis provides a mild and highly selective method for forming the carboxylic acid without racemization. The final hydrogenolysis cleanly removes the chiral auxiliary.
Validation: Confirm the final product's structure and enantiomeric purity (>99:9% ee) by NMR, mass spectrometry, and chiral HPLC analysis.[10]
Incorporation into Peptides: Experimental Workflow
Once the protected azetidine amino acid is synthesized, it can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS).
SPPS Workflow for Azetidine Incorporation
The following workflow outlines the key steps for incorporating an Fmoc-protected 2-substituted azetidine-2-carboxylic acid into a growing peptide chain on a solid support resin.
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating an azetidine amino acid.
Protocol Considerations
Protecting Groups: The azetidine building block must have its α-amino group protected (commonly with Fmoc for SPPS) and its carboxylic acid activated for coupling.
Coupling Reagents: Standard peptide coupling reagents like HBTU, HATU, or DIC/HOBt are generally effective for coupling azetidine monomers.[11] Due to potential steric hindrance from the rigid ring, extended coupling times or double coupling may be necessary to ensure complete reaction.
Cleavage: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[11] The stability of the azetidine ring under these conditions should be confirmed, although it is generally robust.[12]
Applications and Case Studies
The unique properties of 2-substituted azetidines have been exploited in various therapeutic areas. Their ability to act as rigid scaffolds has made them valuable in designing inhibitors of enzymes and modulators of protein-protein interactions.
Antiviral Agents: SAR studies of azetidine-containing dipeptides have identified potent inhibitors of human cytomegalovirus (HCMV). The conformational restriction induced by the azetidine residue was found to be a key requirement for antiviral activity.[6]
Neurological Disorders: Azetidine scaffolds are promising components in the development of treatments for neurological conditions like Parkinson's disease and ADHD.[13]
Marketed Drugs: While not always in a peptidomimetic context, the azetidine motif is present in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its acceptance as a safe and effective structural component in pharmaceuticals.[7][14]
Conclusion and Future Outlook
2-Substituted azetidines represent a mature and highly effective tool in the peptidomimetic designer's arsenal. Their capacity to induce specific, rigid turn conformations provides a reliable strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based drug candidates. While their synthesis can be more complex than that of standard amino acids, the payoff in improved pharmacological properties is substantial.
Future advancements will likely focus on developing more diverse and efficient synthetic routes to novel 2-substituted variants, allowing for a broader exploration of chemical space. As our understanding of the relationship between conformation and biological activity continues to grow, the strategic application of constrained scaffolds like the 2-substituted azetidine will remain a critical and enabling technology in the quest for new medicines.
References
Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704-1715. Available from: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. Available from: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link]
Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8498-8502. Available from: [Link]
Das, B., & Reddy, M. R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. Available from: [Link]
Haseeb, M., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3325-3349. Available from: [Link]
Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters, 3(5), 781-3. Available from: [Link]
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-61. Available from: [Link]
Rice University. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]
Singh, R. P., et al. (2017). PEPTIDOMIMETICS AS A CUTTING EDGE TOOL FOR ADVANCED HEALTHCARE. International Journal of Pharmaceutical Sciences and Research, 8(12), 4935-4945. Available from: [Link]
Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis Online. Available from: [Link]
Tominaga, Y., et al. (2004). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 52(1), 144-147. Available from: [Link]
Varghese, R., & Varm, A. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]
Vrielink, M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(71), 17056-17062. Available from: [Link]
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]
Zlotorzynska, M. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. Sacred Heart University Scholar. Available from: [Link]
Conformational Bias of (2-Methylazetidin-2-yl)methanol Scaffolds: Mechanistic Insights and Applications in Drug Design
Executive Summary Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. The (2-methylazetidin-2-yl)methanol motif represents a highly specialized, pre-organized structural unit.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. The (2-methylazetidin-2-yl)methanol motif represents a highly specialized, pre-organized structural unit. This technical guide elucidates the thermodynamic and kinetic drivers behind its conformational bias, detailing how the synergistic interplay of ring puckering, 1,3-diaxial steric strain, and intramolecular hydrogen bonding locks the scaffold into a predictable geometry.
Introduction: The Azetidine Renaissance in Medicinal Chemistry
The quest for novel molecular frameworks with optimized physicochemical properties has driven medicinal chemists toward saturated heterocycles. The azetidine ring, a four-membered nitrogen-containing scaffold, bridges the gap between highly strained aziridines and flexible pyrrolidines[1]. Its sp³-rich character and conformational rigidity make it an attractive moiety for enhancing metabolic stability, aqueous solubility, and target selectivity[2].
When functionalized at the C2 position to form a quaternary center—specifically in the (2-methylazetidin-2-yl)methanol scaffold—the ring exhibits a profound conformational bias. Locking the conformation of the active fragment in bioactive molecules increases the potency towards target receptors[3]. This pre-organization minimizes the entropic penalty upon target binding, a critical factor in lowering the free energy of binding (ΔG) in structure-based drug design[1].
Structural Dynamics: Deconstructing the Scaffold
The conformational landscape of (2-methylazetidin-2-yl)methanol is governed by three primary forces:
Ring Strain and Puckering Thermodynamics: The azetidine ring possesses significant inherent ring strain (experimentally determined to be ~25.2 kcal/mol)[4]. To alleviate torsional strain (Pitzer strain) between eclipsing adjacent C-H bonds, the ring adopts a puckered "butterfly" conformation[1]. This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents.
The C2 Quaternary Center (Steric Bulk): The introduction of a methyl group at the C2 position introduces severe steric constraints. In the puckered state, placing the methyl group in a pseudo-axial position incurs highly unfavorable 1,3-diaxial interactions with the C4 protons[5]. Consequently, the ring strongly biases toward a pucker that places the bulky methyl group in a pseudo-equatorial orientation[6].
Intramolecular Hydrogen Bonding: The 2-hydroxymethyl group (-CH₂OH) acts as a potent hydrogen bond donor[7]. The azetidine nitrogen, with its localized lone pair, serves as the acceptor. This interaction forms a stable, 5-membered cyclic intramolecular hydrogen bond, a phenomenon well-documented in analogous α-hydroxy and methanol systems[8].
Causality of Conformational Bias
The true conformational bias of the (2-methylazetidin-2-yl)methanol scaffold emerges from the synergy of these forces. The intramolecular hydrogen bond effectively locks the nitrogen inversion, fixing the lone pair in a specific spatial orientation directed toward the hydroxyl group[9]. Simultaneously, the steric bulk of the 2-methyl group dictates the direction of the ring pucker[5].
Because both groups reside on the same C2 quaternary carbon, they act in concert: the hydrogen bond rigidifies the exocyclic C-O bond and the nitrogen center, while the methyl group rigidifies the carbon framework. This creates a deeply pre-organized scaffold where the exit vectors of any attached pharmacophores are highly predictable and stable.
Logical relationship of factors driving conformational bias in the azetidine scaffold.
Experimental Methodologies for Conformational Validation
To empirically validate this conformational bias, a self-validating system combining solution-state and in silico protocols is required. As an application scientist, relying on a single analytical method is insufficient; orthogonal validation ensures structural integrity.
Causality: At ambient temperature, nitrogen inversion and ring puckering occur rapidly on the NMR timescale, yielding time-averaged signals. VT-NMR at sub-ambient temperatures slows these dynamic processes, allowing for the quantification of distinct conformer populations and the calculation of rotational/inversion barriers (ΔG‡)[5].
Step-by-Step Workflow:
Sample Preparation: Dissolve 15 mg of enantiopure (2-methylazetidin-2-yl)methanol in 0.5 mL of anhydrous, deuterated solvent capable of low-temperature analysis (e.g., Toluene-d₈ or CD₂Cl₂).
Baseline Acquisition: Acquire standard ¹H, ¹³C, and NOESY spectra at 298 K to establish baseline chemical shifts.
Cooling Gradient: Lower the probe temperature in 10 K increments down to 195 K (-78 °C). Allow 15 minutes for thermal equilibration at each step.
Data Acquisition: Acquire ¹H spectra at each temperature. Monitor the decoalescence of the C4 methylene protons and the C2 methyl singlet.
NOE Analysis: At 195 K, perform a 1D NOE or 2D ROESY experiment. Irradiate the C2 methyl group and observe the spatial correlation to the C4 protons to confirm the pseudo-equatorial positioning[5].
Protocol 2: Density Functional Theory (DFT) Computational Modeling
Causality: While NMR provides population averages, DFT provides precise energetic quantification of the intramolecular hydrogen bond and steric clashes. The M06-2X functional is specifically chosen for its superior parameterization for non-covalent interactions and main-group thermochemistry[5].
Step-by-Step Workflow:
Input Generation: Construct 3D models of the (2-methylazetidin-2-yl)methanol scaffold in both puckered states (methyl axial vs. methyl equatorial) and both nitrogen inversion states.
Geometry Optimization: Execute geometry optimizations using the M06-2X functional with a 6-311++G(d,p) basis set. Apply a continuum solvation model (e.g., CPCM) matching the NMR solvent[5].
Frequency Calculation: Run vibrational frequency calculations to ensure the optimized geometries are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (E(2)) of the lone-pair to anti-bonding orbital (n_N → σ*_O-H) interaction, definitively proving the strength of the intramolecular hydrogen bond[5].
Orthogonal experimental workflow for validating azetidine conformational bias.
Quantitative Conformational Data
The following table summarizes the key thermodynamic and geometric parameters defining the conformational bias of the scaffold, synthesized from computational and empirical data[4][5][8].
Parameter
Value / Observation
Analytical Method
Ring Strain Energy
~25.2 kcal/mol
Calorimetry / DFT
Ring Puckering Angle
25° - 30°
X-Ray / DFT
N-Inversion Barrier (Locked)
> 12 kcal/mol
VT-NMR (195 K)
1,3-Diaxial Strain (Me axial)
+ 3.8 kcal/mol penalty
NBO Steric Exchange
Intramolecular H-Bond Energy
- 4.5 to - 6.0 kcal/mol
NBO Analysis (E(2))
Preferred Conformer Ratio
> 95:5 (Equatorial Me)
VT-NMR Integration
Conclusion
The (2-methylazetidin-2-yl)methanol scaffold is not merely a structural spacer; it is a highly engineered conformational lock. By exploiting the inherent ring strain of the azetidine, the steric bulk of the C2 methyl group, and the thermodynamic stability of an intramolecular hydrogen bond, researchers can achieve unparalleled pre-organization. This mechanistic understanding empowers drug development professionals to design ligands with minimal entropic penalties, driving higher affinity and selectivity in challenging therapeutic targets.
References
BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.1
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. 2
MDPI. Synthesis of Azetidine-Based Beta-Amino Alcohols. 3
Heterocycles (LOCKSS). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. 4
CymitQuimica. CAS 209329-11-3:[(2R)-azetidin-2-yl]methanol. 7
ACS Publications. α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines. 5
ResearchGate. Cis and trans ground-state rotamers for N-Botc-2-methylazetidine. 6
Physical Chemistry Chemical Physics (RSC). Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. 8
MDPI. Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond. 9
Introduction: The Significance of the Azetidine-2-methanol Scaffold
An In-depth Technical Guide to the Synthesis and Application of Azetidine-2-methanol Derivatives Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Application of Azetidine-2-methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for accessing azetidine-2-methanol and its derivatives, key building blocks in modern medicinal chemistry. We will delve into the rationale behind common synthetic choices, provide detailed experimental protocols, and explore the applications of these valuable scaffolds.
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, azetidines often serve as bioisosteres for other common rings like pyrrolidine or piperidine, offering a way to modulate physicochemical properties such as lipophilicity and metabolic stability.
Within this class of compounds, azetidine-2-methanol, particularly in its chiral forms, stands out as a versatile building block. The presence of both a secondary amine and a primary alcohol provides two distinct points for derivatization, allowing for the facile construction of diverse chemical libraries. Its structural similarity to the amino acid proline has made it a popular proline surrogate in the design of peptidomimetics and other biologically active molecules.
Core Synthetic Strategies for the Azetidine-2-Methanol Framework
The construction of the strained azetidine ring is a non-trivial synthetic challenge. Several strategies have been developed, often starting from readily available chiral precursors to ensure stereochemical control.
Synthesis from Chiral Pool Amino Acids
The most common and reliable methods for synthesizing enantiomerically pure azetidine-2-methanol derivatives begin with readily available amino acids, such as L-proline or L-aspartic acid.
A prevalent strategy involves the ring contraction of proline derivatives. However, a more direct and widely adopted route proceeds via the reduction of L-proline to (S)-prolinol, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.
A key step in this pathway is the activation of the primary alcohol of prolinol to facilitate nucleophilic attack by the ring nitrogen. This is often achieved by converting the alcohol to a good leaving group, such as a tosylate or mesylate. The choice of the nitrogen protecting group is critical; it must be stable to the reduction and activation steps but readily removable or suitable for the final product. The Boc (tert-butyloxycarbonyl) group is frequently employed due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Synthesis of (S)-N-Boc-azetidine-2-methanol from L-Proline
This protocol is a representative example of the synthesis starting from L-proline.
Step 1: Reduction of L-Proline to (S)-Prolinol
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of L-proline in THF is added dropwise.
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
The reaction is carefully quenched with water and aqueous sodium hydroxide, and the resulting solid is filtered off.
The filtrate is dried and concentrated under reduced pressure to yield crude (S)-prolinol, which can be used in the next step without further purification.
Step 2: N-Protection of (S)-Prolinol
(S)-Prolinol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.
The reaction is stirred at room temperature until completion.
The mixture is then washed with aqueous acid and brine, dried over sodium sulfate, and concentrated to give N-Boc-(S)-prolinol.
Step 3: Mesylation and Intramolecular Cyclization
N-Boc-(S)-prolinol is dissolved in pyridine or dichloromethane with a base and cooled to 0 °C.
Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred for several hours.
The resulting intermediate is not isolated but is directly treated with a base such as sodium hydride (NaH) in THF.
The base facilitates the intramolecular Sₙ2 reaction, where the nitrogen anion displaces the mesylate group, forming the azetidine ring.
Workup and purification by column chromatography yield (S)-N-Boc-azetidine-2-methanol.
Cyclization of Acyclic Precursors
An alternative to starting from cyclic precursors is the construction of the azetidine ring from a suitably functionalized acyclic chain. A common approach involves the intramolecular cyclization of 4-amino-3-hydroxybutanoic acid derivatives or related compounds. These precursors can often be synthesized from chiral starting materials like malic acid or aspartic acid.
For instance, (S)-aspartic acid can be converted into a protected 4-amino-1,2-epoxybutane derivative. Ring-opening of the epoxide with a suitable nucleophile, followed by activation of the resulting primary alcohol and intramolecular cyclization, can afford the azetidine-2-methanol core.
Derivatization of the Azetidine-2-Methanol Scaffold
Once the core is synthesized, its true utility comes from the ability to derivatize it at two key positions: the ring nitrogen and the exocyclic hydroxyl group.
Caption: Key derivatization pathways for the azetidine-2-methanol scaffold.
N-Functionalization: The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents. Standard organic transformations such as N-alkylation, N-acylation, and reductive amination are commonly employed to install desired functional groups. The choice of substituent at this position can significantly influence the biological activity and pharmacokinetic properties of the final compound.
O-Functionalization: The primary hydroxyl group can be readily transformed into ethers, esters, or other functional groups. It can also be oxidized to an aldehyde or carboxylic acid, providing further opportunities for diversification. This position is often used to connect the azetidine scaffold to other parts of a larger molecule, for example, through an ether or ester linkage.
Applications in Medicinal Chemistry
The unique structural features of azetidine-2-methanol derivatives have led to their incorporation into a variety of biologically active compounds.
Compound Class
Therapeutic Area
Role of Azetidine-2-methanol
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Type 2 Diabetes
Serves as a proline mimetic, providing a rigid scaffold for key interactions with the enzyme's active site.
Histone Deacetylase (HDAC) Inhibitors
Oncology
Acts as a cap group that orients the molecule correctly within the enzyme's binding channel.
Beta-Lactamase Inhibitors
Infectious Diseases
The strained ring can be used to mimic the transition state of beta-lactam hydrolysis, leading to enzyme inhibition.
Challenges and Future Outlook
Despite the advances in the synthesis of azetidine-2-methanol derivatives, challenges remain. The synthesis of substituted azetidine rings, particularly those with additional stereocenters, can be complex. Furthermore, the scalability of some synthetic routes can be a concern for large-scale production.
Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of the azetidine core. The exploration of novel derivatization strategies to access a wider range of chemical space will also be a key area of investigation. As our understanding of the role of conformational restriction in drug-receptor interactions grows, the demand for unique and versatile building blocks like azetidine-2-methanol is expected to increase.
References
Synthesis of enantiomerically pure 2-azetidinecarboxylic acid and its derivatives. Tetrahedron: Asymmetry, [Link]
Azetidines in Medicinal Chemistry: A Review. Chemical Reviews, [Link]
Azetidine, oxetane, thietane and spirocycles in drug discovery. Future Medicinal Chemistry, [Link]
Azetidines as building blocks in medicinal chemistry. RSC Medicinal Chemistry, [Link]
A practical synthesis of (S)-N-Boc-azetidine-2-methanol. Organic Syntheses, [Link]
Exploratory
The Therapeutic Potential of (2-Methylazetidin-2-yl)methanol: A Strategic Building Block in Modern Medicinal Chemistry
Executive Summary: The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has historically led to clinical attrition due to poor physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland" Paradigm
In contemporary drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has historically led to clinical attrition due to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity. The strategic shift toward sp³-rich, three-dimensional architectures—often termed the "Escape from Flatland"—has elevated the importance of saturated heterocyclic building blocks[1].
Among these, (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3) has emerged as a highly privileged structural motif[2]. By combining a conformationally restricted four-membered azetidine ring with a sterically shielding methyl group and a versatile hydroxymethyl handle, this building block offers medicinal chemists a powerful tool to optimize pharmacokinetics (PK), enhance metabolic stability, and fine-tune ligand-target interactions.
Structural & Physicochemical Rationale
As an application scientist, I do not merely view (2-Methylazetidin-2-yl)methanol as a chemical reagent; it is a programmable module designed to solve specific pharmacokinetic liabilities.
The Azetidine Core: Bioisosteric Replacement
Azetidines serve as excellent bioisosteres for larger, more lipophilic rings such as piperidines, pyrrolidines, and morpholines[1]. The four-membered ring inherently lowers the partition coefficient (LogP) and reduces the molecular weight of the lead compound, directly contributing to improved ligand efficiency (LE) and aqueous solubility.
The 2-Methyl Steric Shield
The inclusion of a methyl group at the C2 position (adjacent to the nitrogen) is a deliberate design choice to enhance metabolic stability. Cytochrome P450 (CYP) enzymes frequently target the α-protons of cyclic amines, leading to rapid oxidative N-dealkylation and clearance. The 2-methyl group provides steric hindrance that physically blocks CYP access. Furthermore, this substitution introduces a chiral center, locking the azetidine ring into specific puckered conformations that can be exploited for highly selective target binding.
The Hydroxymethyl Vector
The primary alcohol (-OH) acts as a critical vector for hydrogen bonding (both as a donor and acceptor) within solvent-exposed channels of target proteins. Synthetically, it serves as a highly reactive handle for further derivatization, such as etherification, fluorination, or the attachment of solubilizing tags.
Quantitative Physicochemical Comparison
To illustrate the structural advantages, the table below summarizes the theoretical physicochemical profile of (2-Methylazetidin-2-yl)methanol compared to traditional cyclic amines.
Scaffold / Building Block
Fraction sp³ (Fsp³)
Relative LogP Shift
Estimated pKa
Topological Polar Surface Area (TPSA)
Morpholine
0.25
Baseline (0.0)
~8.3
21.3 Ų
Pyrrolidine
0.50
+0.3
~11.3
12.0 Ų
(2-Methylazetidin-2-yl)methanol
0.80
-0.2
~9.5
32.3 Ų
Data Interpretation: The azetidine derivative maximizes the Fsp³ fraction while maintaining a moderate pKa. This prevents the molecule from becoming overly basic (which often leads to hERG toxicity and phospholipidosis), while the increased TPSA aids in balancing the lipophilicity-permeability trade-off.
Mechanistic Applications in Drug Design: Oncology & Beyond
The therapeutic potential of this building block is most prominently demonstrated in the development of highly selective kinase inhibitors. A landmark example is its utilization in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors [3].
Overcoming CDK2 Selectivity Challenges
CDK2 is a critical driver of the G1-to-S phase cell cycle transition. Aberrant CDK2 activity is implicated in various malignancies, particularly those with CCNE1 (Cyclin E) amplification. Historically, achieving selectivity for CDK2 over other CDKs (like CDK1 or CDK9) has been notoriously difficult due to the highly conserved ATP-binding pocket.
In recent patent literature (e.g., WO2021030537A1 by Incyte Corporation), imidazolyl pyrimidinylamine compounds incorporating azetidine derivatives have demonstrated profound CDK2 selectivity[3]. The (2-Methylazetidin-2-yl)methanol moiety is strategically positioned to project out of the kinase hinge region and into the solvent-exposed channel. The conformational rigidity of the azetidine ring ensures that the hydroxymethyl group forms precise, stabilizing hydrogen bonds with non-conserved residues at the lip of the ATP pocket, driving both potency and isoform selectivity.
Intracellular CDK2/Rb signaling pathway modulated by azetidine-based inhibitors.
Experimental Workflows: A Self-Validating System
Working with strained four-membered rings requires precise chemical logic. The inherent angle strain of the azetidine ring (~26 kcal/mol) makes it susceptible to ring-opening under harsh basic or thermal conditions. The following protocols are engineered to maximize yield while preserving the integrity of the azetidine core.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: Couple the secondary amine of (2-Methylazetidin-2-yl)methanol to an aryl halide (e.g., a pyrimidine core) without inducing ring cleavage.
Causality & Reagent Selection:
Catalyst/Ligand: Pd₂(dba)₃ with RuPhos. RuPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, minimizing the residence time of the strained azetidine on the palladium center, thereby preventing β-hydride elimination and subsequent ring opening.
Base: Cs₂CO₃. We explicitly avoid strong bases like NaOtBu or KOtBu, which can trigger nucleophilic ring-opening of the azetidine. Cs₂CO₃ provides the mild alkalinity required for the catalytic cycle.
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), (2-Methylazetidin-2-yl)methanol (1.2 equiv)[2], Pd₂(dba)₃ (0.05 equiv), RuPhos (0.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M relative to the aryl halide).
Reaction: Seal the flask and heat to 85 °C in a pre-heated oil bath. Crucial: Do not exceed 90 °C to maintain the thermodynamic stability of the azetidine ring.
Monitoring: Stir for 12–16 hours, monitoring total consumption of the aryl halide via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the N-arylated product.
Protocol 2: O-Functionalization (Etherification)
Objective: Alkylate the primary alcohol of the N-protected or N-arylated (2-Methylazetidin-2-yl)methanol.
Causality & Reagent Selection:
Because the nitrogen is already functionalized (reducing its nucleophilicity), we can selectively deprotonate the primary alcohol using Sodium Hydride (NaH).
The reaction must be initiated at 0 °C to control the exothermic evolution of hydrogen gas and prevent degradation.
Step-by-Step Procedure:
Deprotonation: Dissolve the N-arylated intermediate (1.0 equiv) in anhydrous DMF (0.2 M) under argon. Cool the solution to 0 °C using an ice bath.
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete formation of the alkoxide.
Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise.
Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate.
Washing: Wash the combined organic layers with brine (5 times) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate for subsequent purification.
Workflow for the functionalization of (2-Methylazetidin-2-yl)methanol.
Conclusion
The integration of (2-Methylazetidin-2-yl)methanol into medicinal chemistry pipelines represents a sophisticated approach to molecular design. By leveraging its unique combination of high sp³ character, steric shielding, and functional versatility, drug development professionals can systematically overcome the pharmacokinetic and selectivity bottlenecks that plague traditional flat aromatic scaffolds. As demonstrated in the development of next-generation CDK2 inhibitors, this building block is not just a structural novelty; it is a fundamental driver of clinical efficacy.
The Azetidine vs. Pyrrolidine Paradigm in Drug Discovery: A Technical Whitepaper
Executive Summary The transition toward higher fraction sp³ (Fsp³) carbon content—often termed "escaping from flatland"—has cemented saturated nitrogen heterocycles as cornerstones of modern drug discovery. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition toward higher fraction sp³ (Fsp³) carbon content—often termed "escaping from flatland"—has cemented saturated nitrogen heterocycles as cornerstones of modern drug discovery. Among these, pyrrolidine (5-membered) and azetidine (4-membered) rings are frequently deployed to modulate physicochemical properties, optimize pharmacokinetics, and navigate complex patent landscapes. While historically viewed merely as lower-homologue bioisosteres, azetidines possess distinct stereoelectronic profiles driven by severe ring strain. This whitepaper provides an in-depth technical analysis of azetidine versus pyrrolidine scaffolds, detailing the causality behind their differential behavior in biological systems and providing validated experimental frameworks for their evaluation.
Physicochemical Mechanics: Strain, Basicity, and Lipophilicity
The fundamental differences between azetidine and pyrrolidine stem directly from their ring geometries. The azetidine ring exhibits a massive ring strain energy of ~25.2 kcal/mol, closely mirroring the highly reactive aziridine, whereas the larger pyrrolidine sits at a much more relaxed ~5.8 kcal/mol[1].
Causality of Basicity (pKa)
In their unsubstituted forms, the conjugate acid pKa of azetidine (11.29) is remarkably close to that of pyrrolidine (11.31)[1]. However, in functionalized drug scaffolds, the inductive effects of electron-withdrawing substituents are magnified in azetidines. The compressed internal C-N-C bond angles force the nitrogen atom to rehybridize, allocating more p-character to the endocyclic bonds to relieve strain. Consequently, the exocyclic lone pair orbital gains increased s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less available to accept a proton, often resulting in a lower functional pKa in complex azetidine derivatives compared to their pyrrolidine counterparts.
Lipophilicity and Polarity
Ring contraction from pyrrolidine to azetidine removes a methylene unit, fundamentally altering the molecule's lipophilicity (LogP)[2]. The smaller, more rigid azetidine ring generally imparts greater polarity and reduces the hydrophobic surface area. This reduction in LogP is a critical lever for medicinal chemists attempting to improve aqueous solubility or reduce non-specific protein binding[2].
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of Scaffolds
Property
Azetidine
Pyrrolidine
Causality / Structural Driver
Ring Size
4-membered
5-membered
N/A
Ring Strain Energy
~25.2 kcal/mol
~5.8 kcal/mol
Compressed internal bond angles in the 4-membered ring[1].
Conjugate Acid pKa (unsubstituted)
~11.29
~11.31
Increased s-character of the N lone pair slightly offsets basicity, but values remain similar until substituted[1].
Lipophilicity (LogP)
Lower
Higher
Fewer carbon atoms decrease the overall hydrophobic surface area[2].
Metabolic Liability
Glutathione-mediated ring opening
CYP450 α-oxidation
High ring strain drives nucleophilic ring-opening[3]; adjacent CH₂ groups in pyrrolidine are vulnerable to oxidation.
Pharmacokinetic Implications and ADME Profiling
The structural nuances between these two heterocycles dictate their metabolic fate and safety profiles.
Metabolic Stability
Pyrrolidines are notoriously susceptible to cytochrome P450 (CYP)-mediated α-oxidation, which often leads to rapid clearance via ring-opened or reactive iminium metabolites. Substituting a pyrrolidine with an azetidine can mitigate this liability by reducing the number of oxidizable C-H bonds and lowering overall lipophilicity, thereby decreasing the affinity for the CYP active site[2]. However, the high ring strain of azetidines introduces a unique metabolic vulnerability: susceptibility to nucleophilic ring-opening by endogenous thiols like glutathione[3].
Intramolecular Stability
Interestingly, azetidines can offer superior stability in specific structural contexts. For example, in aryl amide derivatives, azetidine amides demonstrate enhanced resistance to intramolecular ring-opening decomposition compared to acyclic or larger cyclic amides. The causality lies in the strain: delocalization of the nitrogen lone pair into the amide carbonyl is disfavored because it would require the nitrogen to adopt a planar sp² geometry, which drastically exacerbates the already high azetidine ring strain[3].
Permeability and BBB Penetration
Modulating the basicity of cyclic amines is a proven strategy for optimizing blood-brain barrier (BBB) permeability. In the development of human neuronal nitric oxide synthase (nNOS) inhibitors, researchers successfully replaced pyrrolidine tails with azetidine and morpholine to fine-tune the pKa, thereby reducing the ionization state at physiological pH and enhancing passive membrane permeability[4].
Caption: Logical decision tree for pyrrolidine to azetidine scaffold hopping.
Validated Experimental Methodologies
To rigorously evaluate the differential properties of these scaffolds, robust, self-validating experimental protocols are required.
Protocol 1: Potentiometric pKa Determination
Because the pKa dictates solubility, permeability, and hERG binding, precise measurement is non-negotiable. Potentiometric titration remains the gold standard[2].
Caption: Step-by-step workflow for potentiometric pKa determination.
Step-by-Step Workflow:
Sample Preparation: Dissolve the test compound in a standardized cosolvent mixture (e.g., methanol/water) to ensure complete dissolution, as many discovery compounds lack sufficient aqueous solubility.
Titration: Titrate the solution using a standardized strong base (e.g., 0.1 M NaOH) under a blanket of inert argon gas to prevent CO₂ absorption, which would artificially lower the pH.
Continuous Monitoring: Record the pH continuously using a calibrated glass electrode.
Data Derivation: Plot the first derivative of the titration curve to identify the equivalence point. The pKa is extracted as the pH at the half-equivalence point (where [ionized] = [unionized])[2].
Validation System: Always run a reference standard (e.g., labetalol or propranolol) with a known pKa to validate electrode calibration and cosolvent extrapolation models.
Protocol 2: In Vitro Microsomal Stability (Intrinsic Clearance)
This protocol assesses the shift in CYP-mediated α-oxidation when hopping from pyrrolidine to azetidine.
Step-by-Step Workflow:
Incubation: Combine the test compound (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor for CYP enzymes). Causality: Without NADPH, CYP-mediated oxidation cannot occur, ensuring any observed depletion is strictly CYP-dependent.
Quenching: At predetermined time points (0, 5, 15, 30, 45 minutes), transfer aliquots into cold acetonitrile containing an internal standard. The organic solvent instantly denatures the microsomal proteins, halting the reaction.
Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant (
k
), and calculate intrinsic clearance (
CLint
)[5].
Validation System: Include a minus-NADPH control to rule out chemical instability, and a high-clearance reference compound (e.g., verapamil) to confirm microsomal activity.
References
[2] BenchChem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. 2
[1] Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles / CLOCKSS. 1
[3] National Institutes of Health (NIH) / PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.3
[5] ResearchGate. Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. 5
[4] eScholarship. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. 4
Application Note: Scalable Syntheses of (2-Methylazetidin-2-yl)methanol
Executive Summary & Strategic Rationale The incorporation of highly strained, sp³-rich small heterocycles into pharmacophores is a proven strategy to improve metabolic stability, lower lipophilicity, and enhance target b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The incorporation of highly strained, sp³-rich small heterocycles into pharmacophores is a proven strategy to improve metabolic stability, lower lipophilicity, and enhance target binding affinity. Among these, the azetidine ring—particularly the sterically constrained (2-Methylazetidin-2-yl)methanol —serves as a premium building block in modern drug discovery.
Constructing a 2,2-disubstituted azetidine presents a significant kinetic and thermodynamic challenge. The 4-exo-tet cyclization is statistically less favorable than the formation of 5- or 6-membered rings and is highly prone to competing elimination or intermolecular oligomerization. While [2+2] cycloadditions of chlorosulfonyl isocyanate (CSI) with unreactive alkenes can yield
β
-lactam precursors , this route often suffers from poor regiocontrol when applied to highly substituted unsymmetrical alkenes.
To ensure absolute regiocontrol and scalability, this protocol details a highly optimized Amino Acid/Mitsunobu Pathway . By leveraging the distinct steric environments of a neopentyl-like primary alcohol versus a standard primary alcohol, we utilize a regioselective Mitsunobu cyclization to close the azetidine ring with high precision.
Synthetic Workflow Visualization
Figure 1: End-to-end synthetic workflow for (2-Methylazetidin-2-yl)methanol.
Mechanistic Insights: The Regioselective Mitsunobu Cyclization
The crux of this synthesis is the intramolecular 4-exo-tet cyclization of the 1,3-amino alcohol derivative. A critical design choice is the use of the 2-nitrobenzenesulfonyl (Nosyl, Ns) protecting group. The pKa of an N-nosyl amide is ~10, which perfectly matches the basicity of the hydrazinedicarboxylate intermediate generated during the Mitsunobu reaction. In contrast, standard N-Boc protection (pKa ~13) fails to protonate the betaine efficiently, leading to aborted catalytic cycles .
Furthermore, the substrate possesses two primary hydroxyl groups. However, the C1-OH is situated on a highly hindered neopentyl-like quaternary carbon (C2), whereas the C4-OH is a standard, unhindered primary alcohol. The bulky triphenylphosphine-DIAD betaine exclusively activates the C4-OH, dictating absolute regiocontrol during ring closure.
Figure 2: Steric and electronic causality in the regioselective Mitsunobu cyclization.
Quantitative Reaction Metrics
Step
Reaction Phase
Reagents & Solvents
Temp / Time
Yield (%)
Scalability & E-Factor Notes
1
Strecker & Hydrolysis
KCN, NH₄Cl, aq. NH₃; then 6M HCl
0 °C to Reflux (12 h)
78%
High atom economy; aqueous waste requires standard cyanide remediation.
2
Acid Reduction
BH₃·THF (2.5 eq), THF
0 °C to 65 °C (8 h)
85%
Generates boron waste; requires careful quenching with MeOH.
3
N-Nosylation
NsCl (1.05 eq), NaHCO₃, THF/H₂O
0 °C to rt (4 h)
92%
Schotten-Baumann conditions ensure high N-chemoselectivity over O-nosylation.
4
O-Debenzylation
H₂ (1 atm), 10% Pd/C, MeOH
rt (6 h)
95%
Clean reaction profile; Pd/C catalyst is fully recoverable.
5
Mitsunobu Cyclization
PPh₃ (1.2 eq), DIAD (1.2 eq), THF
0 °C to rt (16 h)
72%
Moderate E-factor due to Ph₃P=O and DIAD byproducts; requires column chromatography.
6
Fukuyama Deprotection
PhSH (1.5 eq), K₂CO₃, MeCN
50 °C (4 h)
88%
Thioether byproduct easily separated via acid/base extraction.
Step 1: Synthesis of 2-Amino-4-(benzyloxy)-2-methylbutanoic acid
Reaction : To a solution of 4-(benzyloxy)butan-2-one (1.0 eq) in MeOH (0.5 M), add aqueous NH₃ (28%, 5.0 eq) and NH₄Cl (1.5 eq). Stir at 0 °C for 30 min. Slowly add KCN (1.2 eq) dissolved in a minimum amount of water. Warm to room temperature and stir for 12 h.
Hydrolysis : Extract the intermediate nitrile with EtOAc, concentrate, and immediately suspend in 6M HCl (10 volumes). Reflux for 12 h.
Isolation : Concentrate the mixture in vacuo to yield the amino acid hydrochloride salt as a white solid.
IPC (In-Process Control) : LC-MS (ESI+) should show the disappearance of the nitrile mass and the appearance of the amino acid [M+H]⁺ at m/z 224.
Step 2: Reduction to 2-Amino-4-(benzyloxy)-2-methylbutan-1-ol
Reaction : Suspend the amino acid hydrochloride (1.0 eq) in anhydrous THF (0.3 M) under argon at 0 °C. Dropwise, add BH₃·THF (1.0 M in THF, 3.5 eq to account for the HCl salt and carboxylic acid).
Reflux : Slowly warm the mixture to 65 °C and reflux for 8 h.
Quench : Cool to 0 °C and carefully quench by the dropwise addition of MeOH until effervescence ceases. Reflux for 1 h to break the boron-amine complex. Concentrate and partition between 1M NaOH and DCM.
IPC : Ninhydrin stain on TLC (DCM:MeOH 9:1) will show a strongly positive (purple) spot for the primary amine (R_f ~0.2).
Step 3 & 4: N-Nosylation and O-Debenzylation
Schotten-Baumann Nosylation : Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of THF and sat. aq. NaHCO₃ (0.2 M). At 0 °C, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.05 eq) portionwise. Stir for 4 h at room temperature. Extract with EtOAc and concentrate.
Hydrogenolysis : Dissolve the crude N-nosyl derivative in MeOH (0.1 M). Add 10% Pd/C (10 wt%). Purge the flask with H₂ and stir vigorously under a balloon of H₂ for 6 h.
IPC : LC-MS (ESI+) of the filtered solution will show the complete loss of the benzyl group, yielding the diol product [M+H]⁺ at m/z 305.
Step 5: Regioselective Mitsunobu Cyclization
Reaction : To a rigorously dried flask under argon, add N-(1,4-dihydroxy-2-methylbutan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF (0.1 M). Cool to 0 °C.
Activation : Add DIAD (1.2 eq) dropwise over 30 minutes. The solution will turn deep yellow. Allow the reaction to warm to room temperature and stir for 16 h.
Purification : Concentrate the mixture. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to remove Ph₃P=O.
IPC : Monitor via LC-MS. The starting diol (m/z 305) will convert cleanly to the cyclized azetidine [M+H]⁺ at m/z 287.
Step 6: Fukuyama Deprotection to Target Molecule
Reaction : Dissolve the N-nosyl azetidine (1.0 eq) in anhydrous MeCN (0.2 M). Add anhydrous K₂CO₃ (3.0 eq) and thiophenol (PhSH, 1.5 eq) . Stir the suspension at 50 °C for 4 h.
Isolation : Concentrate the solvent. Acidify the residue with 1M HCl to pH 2 and wash with diethyl ether (extracts the diphenyl thioether byproduct). Basify the aqueous layer with 2M NaOH to pH 12 and extract thoroughly with DCM (5x). Dry over Na₂SO₄ and concentrate carefully (product is somewhat volatile) to yield (2-Methylazetidin-2-yl)methanol .
IPC : TLC (Ninhydrin stain). The starting material is UV-active/Ninhydrin-negative. The final product is UV-inactive but stains a deep brown/purple with Ninhydrin.
References
Shellhamer, D. F., et al. (2010). Improved Synthetic Utility of a Sluggish Electrophile: Reaction of Chlorosulfonyl Isocyanate with Unreactive and Reactive Alkenes. The Journal of Organic Chemistry, 75(22), 7915-7918.[Link]
Couty, F., & Evano, G. (2009). Product Subclass 6: Azetidines. Science of Synthesis, 40.1.6. Thieme.[Link]
Singh, A., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Synthetic Communications, 42(19), 2850-2860.[Link]
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[Link]
Application
Application Note: Chemoselective N-Protection of (2-Methylazetidin-2-yl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary (2-Methylazetidin-2-yl)methanol is a highly valuable, sp³-rich heterocyclic scaffold utilized in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
(2-Methylazetidin-2-yl)methanol is a highly valuable, sp³-rich heterocyclic scaffold utilized in modern medicinal chemistry to rigidify molecular conformations and improve the pharmacokinetic profiles of drug candidates. However, the inherent ~26 kcal/mol ring strain of the azetidine core makes it highly susceptible to acid-mediated ring-opening and nucleophilic degradation ()[1]. This application note details a field-proven, self-validating protocol for the chemoselective N-tert-butyloxycarbonyl (Boc) protection of (2-Methylazetidin-2-yl)methanol, ensuring high yields while preserving the integrity of the strained four-membered ring and the unhindered primary alcohol ()[2].
Mechanistic Rationale & Chemoselectivity
The C2 position of (2-Methylazetidin-2-yl)methanol features a highly congested steric environment, bearing a methyl group, a hydroxymethyl group, the ring nitrogen, and the C3 methylene. This steric bulk significantly impedes the nucleophilicity of the secondary amine compared to an unsubstituted azetidine.
Despite this hindrance, the nitrogen remains inherently more nucleophilic than the adjacent primary alcohol. The critical causality in achieving chemoselectivity is the strict exclusion of hypernucleophilic catalysts such as DMAP (4-Dimethylaminopyridine) . DMAP rapidly reacts with Boc₂O to form a highly reactive Boc-pyridinium intermediate. Because this intermediate is highly electrophilic, the unhindered primary alcohol will attack it preferentially over the sterically hindered secondary amine, leading to unwanted O-acylation (O-Boc) or N,O-di-Boc formation.
By relying solely on a mild, sterically bulky base (DIPEA) and strict stoichiometric control of Boc₂O, the reaction is kinetically driven toward exclusive N-protection. Furthermore, the installation of the electron-withdrawing Boc group stabilizes the electron-rich nitrogen, preventing unwanted electrocyclic ring-opening during downstream transformations ()[3].
Comparative Protecting Group Strategy
Selecting the appropriate protecting group is dictated by downstream synthetic requirements and the fragility of the azetidine ring ()[4]. The quantitative data below summarizes the efficacy of various protecting groups for this specific scaffold.
Protecting Group
Reagent
Base / Solvent
Est. Yield
Chemoselectivity (N vs O)
Deprotection Conditions
Boc
Boc₂O (1.05 eq)
DIPEA / DCM
85–92%
Excellent (without DMAP)
TFA/DCM or 4M HCl in Dioxane
Cbz
Cbz-Cl (1.1 eq)
NaHCO₃ / THF-H₂O
75–80%
Moderate (O-acylation risk)
H₂, Pd/C or Pd(OH)₂
Fmoc
Fmoc-OSu (1.1 eq)
NaHCO₃ / Dioxane-H₂O
80–85%
Good
20% Piperidine in DMF
Tosyl
TsCl (1.1 eq)
Pyridine / DCM
60–70%
Poor (O-tosylation competes)
Na/NH₃ (liq) or SmI₂
Experimental Workflow & Protocol
Chemoselective N-Boc protection workflow for (2-Methylazetidin-2-yl)methanol.
Free-Basing and Solvation: Suspend (2-Methylazetidin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Cool the suspension to 0 °C using an ice bath.
Causality: The starting material is typically supplied as an HCl salt to prevent spontaneous polymerization. Cooling minimizes exothermic degradation pathways during the subsequent neutralization step.
Base Addition: Add DIPEA (2.2 eq) dropwise to the cooled suspension.
Causality: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt, liberating the free amine. The remaining 1.2 eq acts as the acid scavenger for the protection step. DIPEA is selected over Triethylamine (Et₃N) because its higher steric bulk prevents it from acting as a competing nucleophile.
Electrophile Introduction: Dissolve Boc₂O (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
Causality: Strict stoichiometric control (1.05 eq) is paramount. Excess Boc₂O will inevitably lead to over-protection of the primary alcohol.
Reaction Propagation & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (using a Ninhydrin stain) or LC-MS.
Self-Validating Step: The starting secondary amine will show a positive (purple/pink) ninhydrin reaction. As the N-Boc product forms, the nitrogen loses its basicity and will no longer stain with ninhydrin, providing a clear, binary visual validation of reaction completion.
Quench and Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine.
Causality: Azetidines are highly sensitive to acid-mediated ring opening. Using NaHCO₃ ensures the aqueous phase remains slightly basic (pH ~8), validating that acid-catalyzed degradation cannot occur during the isolation phase.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure (R)-1-Boc-2-Azetidinemethanol (CAS: 161511-90-6) ()[6].
Troubleshooting & Process Optimization
Troubleshooting logic for common anomalies in azetidine N-protection.
If incomplete conversion is observed due to the severe steric hindrance at the C2 position, do not increase the temperature, as heating strained heterocycles promotes decomposition ()[4]. Instead, switch the solvent from DCM to Methanol (MeOH). Protic solvents can enhance the electrophilicity of Boc₂O via hydrogen bonding, safely accelerating the reaction without compromising the azetidine core.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
Source: RSC Publishing (Chemical Society Reviews)
URL:[Link]
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine
Source: ACS Publications (Organic Letters)
URL:[Link]
Application Notes & Protocols: Strategic Oxidation of (2-Methylazetidin-2-yl)methanol to Azetidine-2-Carboxylic Acid
Introduction: The Significance of the Azetidine Scaffold Azetidine-2-carboxylic acid and its derivatives are prized structural motifs in modern drug discovery. As constrained analogues of proline, they impart unique conf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Azetidine Scaffold
Azetidine-2-carboxylic acid and its derivatives are prized structural motifs in modern drug discovery. As constrained analogues of proline, they impart unique conformational rigidity to peptide chains and small molecules, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties.[1][2][3] The synthesis of these building blocks, particularly those with substitution at the 2-position, presents a significant synthetic challenge. This guide focuses on a critical transformation: the oxidation of the primary alcohol in (2-Methylazetidin-2-yl)methanol to the corresponding carboxylic acid.
The primary challenges in this synthesis are twofold:
The substrate contains a secondary amine within the strained four-membered ring, which is susceptible to oxidation and requires a robust protection strategy.
The primary alcohol is situated on a sterically hindered quaternary carbon, demanding a highly efficient and potent, yet selective, oxidizing system.
This document provides a comparative analysis of suitable oxidation methodologies and presents a detailed, field-proven protocol for the successful synthesis of N-protected 2-methylazetidine-2-carboxylic acid, a valuable building block for pharmaceutical development.[4][5]
The Critical Role of N-Protection
Direct oxidation of (2-Methylazetidin-2-yl)methanol is impractical. The secondary amine of the azetidine ring is nucleophilic and can be readily oxidized by many common reagents, leading to a mixture of undesired side products, including N-oxides. Therefore, protection of the nitrogen atom is a mandatory preliminary step.
The tert-butoxycarbonyl (Boc) group is the protector of choice for this transformation due to its:
Robustness: It is stable under the mildly basic or neutral conditions of many modern oxidation reactions.
Steric Bulk: It provides additional steric shielding, which can influence the conformation of the substrate.
Facile Cleavage: It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) post-oxidation, without compromising the integrity of the final product.
A standard procedure using di-tert-butyl dicarbonate (Boc)₂O and a mild base like triethylamine (TEA) or sodium bicarbonate is highly effective for this initial step.
Comparative Analysis of Oxidative Strategies
Several methods exist for the oxidation of primary alcohols to carboxylic acids.[6] The choice of reagent is critical and must be tailored to the substrate's sensitivities. For a sterically hindered and potentially sensitive substrate like N-Boc-(2-Methylazetidin-2-yl)methanol, the selection process must prioritize yield, selectivity, and operational simplicity.
Highly toxic chromium waste; strongly acidic conditions can degrade sensitive substrates; not selective for primary alcohols over secondary alcohols.[8][9]
Extremely mild and high functional group tolerance.[10][11][12] The Pinnick step is highly selective for aldehydes.
Two distinct steps; periodinane reagents can be expensive and are shock-sensitive.
TEMPO-Mediated Oxidation
Catalytic TEMPO & NaOCl, with stoichiometric NaClO₂
Biphasic system (e.g., CH₃CN/phosphate buffer), pH ~6.7, 35°C
High yields, environmentally benign (catalytic bleach), and excellent for substrates with sensitive functional groups and chiral centers.[13][14][15] Minimizes chlorination side-products.[6][16]
Requires careful pH control; reaction can be slower than harsher methods.
Experimental Protocols
This section provides detailed, step-by-step protocols for the protection of the starting material and its subsequent oxidation to the target carboxylic acid.
Workflow Overview
Caption: Overall workflow from starting alcohol to final protected acid.
Part A: Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Dissolve (2-Methylazetidin-2-yl)methanol (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 equiv) dropwise, followed by the slow addition of a solution of (Boc)₂O (1.1 equiv) in DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected alcohol as a clear oil or white solid.
Part B: Oxidation to tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate
This protocol is adapted from the highly efficient method developed by Zhao et al. for oxidizing primary alcohols.[13][14]
Reaction Setup: In a flask equipped for vigorous stirring, dissolve the N-Boc protected alcohol (1.0 equiv) and TEMPO (0.02 equiv) in acetonitrile.
Add the pH 6.7 phosphate buffer to the flask. The mixture should be biphasic.
Warm the mixture to 35 °C in a water bath.
Reagent Addition: In a separate container, prepare a solution of sodium chlorite (3.0 equiv) in water. Prepare a dilute solution of bleach by taking the commercial solution (0.02 equiv) and diluting it with water.
Simultaneously, add the sodium chlorite solution and the dilute bleach solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours. Caution: Do not mix concentrated bleach and sodium chlorite directly.
Maintain the temperature at 35 °C and continue stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of water and add 2-methyl-2-butene to scavenge any residual hypochlorite.
Quench any remaining oxidizing agents by slowly adding a saturated solution of sodium sulfite until a KI-starch paper test is negative.
Adjust the pH of the aqueous layer to ~3-4 with 1 M HCl.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The resulting crude carboxylic acid is often of high purity. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.
Reaction Mechanism: The TEMPO Catalytic Cycle
The oxidation proceeds via a well-established catalytic cycle where the TEMPO radical is first oxidized to the active N-oxoammonium ion.[16] This species is the primary oxidant that converts the alcohol to an intermediate aldehyde. The aldehyde is then rapidly oxidized by the stoichiometric sodium chlorite to the carboxylic acid, which also regenerates the catalytic amount of hypochlorite needed to restart the cycle.[6][13]
Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.
Application Notes and Protocols for Peptide Coupling to Sterically Hindered Azetidines
Introduction: The Challenge of Azetidine Acylation Azetidines, four-membered saturated nitrogen heterocycles, are increasingly incorporated into peptide scaffolds and drug candidates to impart unique conformational const...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Azetidine Acylation
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly incorporated into peptide scaffolds and drug candidates to impart unique conformational constraints and metabolic stability. However, the acylation of the azetidine nitrogen, a secondary amine, presents a significant synthetic challenge due to substantial steric hindrance. This steric impediment can lead to sluggish reaction rates, incomplete conversions, and the necessity for harsh reaction conditions that may compromise the integrity of sensitive functional groups elsewhere in the molecule.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of peptide coupling to sterically hindered azetidines. We will delve into the rationale behind reagent selection, protocol optimization, and provide detailed, field-proven methodologies to achieve high-yielding and clean coupling reactions.
Pillar 1: Strategic Selection of Coupling Reagents
Standard peptide coupling reagents, particularly carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often prove inefficient for acylating sterically hindered amines like azetidines. Their reactivity is typically insufficient to overcome the steric barrier, leading to low yields. Therefore, the use of more potent "onium" salt-based reagents is highly recommended. These are broadly categorized into phosphonium and aminium/uronium salts.
Phosphonium Salt Reagents
Phosphonium salts, such as BOP, PyBOP, and PyAOP, are powerful activating agents that generate highly reactive OBt or OAt esters.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the pioneering phosphonium reagents, BOP is highly effective but has fallen out of favor due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A safer alternative to BOP, PyBOP offers similar high reactivity without producing HMPA. It is a reliable choice for many challenging couplings.
(7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP): Often considered superior to PyBOP, PyAOP generates the more reactive OAt active ester, benefiting from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. This makes PyAOP particularly effective for extremely hindered couplings.
A key advantage of phosphonium reagents is that they do not react with the amine coupling partner, which prevents the formation of guanidinium byproducts—a known side reaction with uronium/aminium salts.
Uronium/Aminium Salt Reagents
Uronium/aminium salts are among the most popular and effective coupling reagents for difficult sequences.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is highly effective for coupling sterically hindered amino acids and secondary amines. It forms a highly reactive OAt-ester intermediate.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also efficient reagents, though generally considered slightly less reactive than HATU.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU, HCTU demonstrates high reactivity and is an excellent choice for demanding couplings.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure, COMU is highly reactive and has a better safety profile than HOBt-based reagents.
A potential drawback of uronium/aminium reagents is the possibility of a side reaction where the reagent reacts with the amine to form a guanidinium byproduct, which can terminate the peptide chain. This is more likely to occur if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.
Comparative Summary of Coupling Reagents
Reagent Class
Reagent
Relative Reactivity
Advantages
Disadvantages
Carbodiimides
DCC, DIC, EDC
Low
Low cost.
Often ineffective for hindered couplings, can cause racemization without additives. DCU byproduct from DCC is poorly soluble.
Phosphonium Salts
PyBOP
High
Safer than BOP, good for many difficult couplings.
More expensive than carbodiimides.
PyAOP
Very High
Excellent for extremely hindered couplings due to OAt ester formation.
Higher cost.
Uronium/Aminium Salts
HATU
Very High
Considered a "gold standard" for difficult couplings.
Can cause guanidinylation of the amine.
HCTU
Very High
Highly effective and more cost-effective than HATU.
Potential for guanidinylation.
COMU
Very High
High reactivity, based on safer OxymaPure.
Pillar 2: Optimization of Reaction Conditions
Beyond the choice of coupling reagent, several other parameters must be carefully controlled to ensure a successful reaction.
Solvent Selection
The choice of solvent is crucial for solvating the reactants and facilitating the reaction.
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for protected amino acids, peptides, and coupling reagents. Ensure the use of high-purity, anhydrous solvents to prevent hydrolysis of activated species.
Base Selection
A non-nucleophilic tertiary amine is required to activate the carboxylic acid and neutralize any acidic byproducts.
N,N-Diisopropylethylamine (DIPEA or DIEA): The most commonly used base in peptide coupling reactions.
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be beneficial in reducing racemization.
2,4,6-Collidine: A sterically hindered and weaker base that can be advantageous in minimizing racemization, particularly with sensitive substrates.
Excess base can promote racemization, so it is crucial to use the minimum amount necessary.
Additives for Enhanced Performance
Additives are often used in conjunction with coupling reagents (especially carbodiimides) to accelerate the reaction and suppress racemization. Onium salt reagents like HATU and PyAOP already incorporate an additive moiety (HOAt and HOBt, respectively).
1-Hydroxybenzotriazole (HOBt): The classic additive, effective at suppressing racemization.
7-Aza-1-hydroxybenzotriazole (HOAt): More effective than HOBt at both increasing reaction rates and suppressing racemization.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A safe and highly effective alternative to HOBt and HOAt, with a better safety profile.
Temperature and Reaction Time
Most coupling reactions are performed at room temperature (20-25 °C) .
For particularly difficult couplings, extending the reaction time (e.g., from 1-2 hours to overnight) is preferable to increasing the temperature, which can promote side reactions.
Microwave-assisted peptide synthesis (MAPS) can significantly accelerate coupling reactions, especially for hindered systems, by efficiently heating the reaction mixture.
Pillar 3: Validated Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific substrates.
Protocol 1: General Procedure for HATU-Mediated Coupling to an Azetidine
This protocol is a robust starting point for the acylation of a sterically hindered azetidine.
Materials:
N-protected amino acid (1.2 equivalents)
Azetidine derivative (1.0 equivalent)
HATU (1.15 equivalents)
DIPEA (2.0 equivalents)
Anhydrous DMF
Procedure:
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in anhydrous DMF.
To this solution, add HATU and DIPEA.
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the azetidine derivative to the pre-activated mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered systems, the reaction may require several hours to overnight for completion.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Double Coupling for Extremely Hindered Systems
For exceptionally challenging couplings where a single coupling attempt results in incomplete conversion, a double coupling strategy can be employed.
Procedure:
Follow steps 1-5 of Protocol 1.
After the initial coupling period (e.g., 2-4 hours), monitor the reaction progress.
If the reaction has stalled with significant starting material remaining, add a second portion of freshly prepared activated amino acid (0.5-1.0 equivalents of amino acid, coupling reagent, and base).
Continue to stir the reaction at room temperature overnight.
Proceed with workup and purification as described in Protocol 1.
Protocol 3: Acyl Fluoride Formation for Ultimate Steric Challenge
In cases where even the most potent onium salt reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.
Non-nucleophilic base (e.g., DIPEA) (2.0 equivalents)
Azetidine derivative (1.2 equivalents)
Anhydrous DCM or THF
Procedure:
Acyl Fluoride Formation: Dissolve the N-protected amino acid in anhydrous DCM. Add the fluorinating agent and the base. Stir at room temperature until the conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing by LC-MS).
Coupling Reaction: In a separate vessel, dissolve the azetidine derivative in anhydrous DCM. Add the pre-formed acyl fluoride solution to the azetidine solution.
Stir the reaction at room temperature and monitor for completion.
Work up and purify as described in Protocol 1.
Monitoring Reaction Progress
Effective monitoring is key to optimizing reaction conditions and knowing when a reaction is complete.
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurately monitoring the consumption of starting materials and the formation of the desired product.
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and purity of the final product.
Kaiser Test (for solid-phase synthesis): A colorimetric test to detect the presence of primary amines. Note that this test is not suitable for the secondary amine of a proline or an azetidine N-terminus post-coupling. Alternative tests like the chloranil test can be used for secondary amines.
Visualizing the Workflow
Decision Tree for Coupling Reagent Selection
Caption: A decision-making workflow for selecting the appropriate coupling strategy.
General Experimental Workflow
Method
Functionalization of the hydroxyl group in (2-Methylazetidin-2-yl)methanol
An In-Depth Guide to the Selective Functionalization of the Hydroxyl Group in (2-Methylazetidin-2-yl)methanol Authored by: A Senior Application Scientist Abstract (2-Methylazetidin-2-yl)methanol is a valuable building bl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Selective Functionalization of the Hydroxyl Group in (2-Methylazetidin-2-yl)methanol
Authored by: A Senior Application Scientist
Abstract
(2-Methylazetidin-2-yl)methanol is a valuable building block in medicinal chemistry, incorporating a strained four-membered azetidine ring and a primary hydroxyl group. The azetidine motif is a privileged structure in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] The functionalization of the primary alcohol on this scaffold opens a gateway to a diverse array of chemical entities. However, the hydroxyl group's position on a quaternary carbon introduces steric hindrance, which necessitates carefully optimized protocols. This guide provides a comprehensive overview of robust and reproducible methods for the selective functionalization of this hydroxyl group, focusing on esterification, etherification, conversion to sulfonate esters, and oxidation. Each section explains the underlying chemical principles and provides detailed, field-tested protocols suitable for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the (2-Methylazetidin-2-yl)methanol Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This inherent strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique reactivity profile while maintaining sufficient stability for handling and manipulation.[1] The 2,2-disubstituted pattern, as seen in (2-methylazetidin-2-yl)methanol, offers a three-dimensional vector for exiting the core structure, which is a highly sought-after feature for probing interactions with biological targets.
The primary alcohol (-CH₂OH) serves as a versatile synthetic handle. Its transformation into various functional groups is critical for constructing libraries of compounds for structure-activity relationship (SAR) studies. This document details four key classes of transformations, providing both the rationale and step-by-step instructions to achieve high-yield conversions.
Esterification and Acylation: Forging the Ester Linkage
Esterification is a fundamental transformation for modifying polarity, creating prodrugs, or installing a linking point for further conjugation. Due to the steric hindrance of the neopentyl-like alcohol in (2-Methylazetidin-2-yl)methanol, standard Fischer esterification is often inefficient. More potent acylation methods are required.
Acylation using Acid Anhydrides with a Bismuth(III) Triflate Catalyst
Expertise & Experience: Standard acylation with acid chlorides or anhydrides often requires elevated temperatures or highly nucleophilic catalysts like DMAP, which can be problematic. Bismuth(III) triflate (Bi(OTf)₃) has emerged as a remarkably powerful Lewis acid catalyst that activates even sterically demanding alcohols for acylation under mild conditions.[2][3] Its effectiveness stems from its ability to activate the acid anhydride, rendering it highly electrophilic without requiring harsh conditions that could compromise the azetidine ring.
Experimental Protocol:
To a stirred solution of (2-Methylazetidin-2-yl)methanol (1.0 equiv.) in dry dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add the desired acid anhydride (1.5 equiv.).
Add Bi(OTf)₃ (0.01 equiv., 1 mol%) to the mixture.
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Mitsunobu Reaction: Mild Esterification with Inversion of Stereochemistry
Expertise & Experience: The Mitsunobu reaction is an exceptionally reliable method for converting alcohols into a wide range of functional groups, including esters, under neutral conditions.[4][5] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The reaction proceeds through an alkoxyphosphonium salt, which acts as an excellent leaving group for SN2 displacement by the carboxylate nucleophile.[6] While the substrate is achiral at the reaction center, the mildness and broad applicability of this protocol make it a critical tool, especially for sensitive substrates.
Experimental Protocol:
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-Methylazetidin-2-yl)methanol (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and PPh₃ (1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
The primary by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can often be difficult to separate. Purification is typically achieved by flash column chromatography on silica gel.
Data Presentation: Comparison of Esterification Methods
Method
Key Reagents
Catalyst
Temperature
Advantages
Disadvantages
Catalytic Acylation
Acid Anhydride
Bi(OTf)₃
Room Temp.
Mild, highly efficient for hindered alcohols, low catalyst loading.
Requires anhydrous conditions.
Mitsunobu Reaction
Carboxylic Acid, PPh₃, DIAD/DEAD
N/A
0 °C to RT
Neutral conditions, broad scope, reliable for SN2.
Stoichiometric by-products can complicate purification.[7]
Visualization: Esterification Workflow
Caption: Workflows for esterification of (2-Methylazetidin-2-yl)methanol.
Etherification: Williamson Ether Synthesis
The formation of an ether bond introduces a stable, generally non-metabolizable linker. The Williamson ether synthesis is the most classic and direct method, proceeding via an SN2 mechanism.[8][9]
Expertise & Experience: This reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with a primary alkyl halide.[10] For a sterically hindered alcohol like ours, a strong, non-nucleophilic base such as sodium hydride (NaH) is essential to drive the deprotonation to completion. The choice of alkylating agent is critical; primary halides or tosylates are ideal to avoid competing elimination reactions.[9]
Experimental Protocol:
To a suspension of NaH (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under a nitrogen atmosphere, cool the mixture to 0 °C.
Slowly add a solution of (2-Methylazetidin-2-yl)methanol (1.0 equiv.) in anhydrous THF dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
Cool the mixture back to 0 °C and add the primary alkyl halide (e.g., R-Br or R-I, 1.2 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive halides. Monitor progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conversion to Sulfonate Esters: Activating the Hydroxyl Group
Converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, is a pivotal step for subsequent nucleophilic substitution reactions.
Expertise & Experience: This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic amine base, such as triethylamine (TEA) or pyridine.[11] The reaction is usually fast and efficient when performed at low temperatures to prevent side reactions. Anhydrous conditions are crucial to avoid hydrolysis of the highly reactive sulfonyl chloride.[12]
Experimental Protocol (Mesylation):
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-Methylazetidin-2-yl)methanol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (0.2 M).
Cool the solution to 0 °C in an ice bath.
Add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise while maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction with ice-cold water.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition. The resulting mesylate is often used immediately in the next step without extensive purification.
Visualization: Hydroxyl Activation and Etherification
Caption: Protocols for ether synthesis and hydroxyl activation.
Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to an aldehyde provides a key electrophilic handle for reactions such as reductive amination, Wittig olefination, and additions of organometallic reagents.
Expertise & Experience: Over-oxidation to the carboxylic acid is a common problem with strong oxidants like chromic acid (Jones oxidation).[13][14] The Swern oxidation is a premier choice for this transformation as it employs mild, metal-free conditions and operates at low temperatures, preserving sensitive functional groups.[15][16] The reaction uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[17] Its high reliability with amino alcohols makes it particularly suitable for this substrate.[15]
Experimental Protocol (Swern Oxidation):
Activator Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 equiv.) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (3.0 equiv.). Stir for 15 minutes.
Alcohol Addition: Add a solution of (2-Methylazetidin-2-yl)methanol (1.0 equiv.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.
Quench: Add triethylamine (5.0 equiv.) dropwise, again maintaining the temperature below -65 °C. A thick white slurry will form.
Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over ~1 hour.
Add water to the reaction mixture and transfer to a separatory funnel.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. Work in a well-ventilated fume hood. Rinsing glassware with bleach can neutralize the odor.[16]
Purify the crude aldehyde by flash column chromatography on silica gel.
Visualization: Oxidation Workflow
Caption: Step-wise workflow for the Swern oxidation protocol.
Conclusion
The (2-Methylazetidin-2-yl)methanol scaffold provides a robust starting point for the synthesis of novel chemical matter. The protocols detailed herein offer reliable and scalable methods for functionalizing its primary hydroxyl group. By carefully selecting the appropriate reagents and conditions—from powerful Lewis acid catalysis for esterification to low-temperature, metal-free oxidation—researchers can efficiently access a wide range of derivatives. These methods account for the inherent steric hindrance of the substrate and the chemical nature of the azetidine ring, providing a solid foundation for its application in discovery chemistry programs.
References
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. Journal of Organic Chemistry, 66(23), 7907–7909. Retrieved from [Link]
Water-Solvent Method For Tosylation and Mesylation. (n.d.). Scribd. Retrieved from [Link]
Tanaka, H., et al. (2009). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 11(9), 1485-1491. Retrieved from [Link]
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. (n.d.). Retrieved from [Link]
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
D'auria, M., & Emanuele, L. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 18(12), 14837–14849. Retrieved from [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]
Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023, April 30). JoVE. Retrieved from [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2007). Chemical Research in Chinese Universities, 23(5), 564-567. Retrieved from [Link]
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Journal of Organic Chemistry, 66(26), 8926–8934. Retrieved from [Link]
Hindered ether synthesis shocked to life. (2019, September 16). C&EN Global Enterprise. Retrieved from [Link]
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. Retrieved from [Link]
Swern Oxidation. (2020, January 6). Chemistry Steps. Retrieved from [Link]
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973). Google Patents.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). ACS Chemical Neuroscience, 4(2), 266–275. Retrieved from [Link]
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]
Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. (2022). Organic Letters, 24(31), 5789-5793. Retrieved from [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6547. Retrieved from [Link]
Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2021). Pharmaceuticals, 14(7), 620. Retrieved from [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(18), 4032-4045. Retrieved from [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1148-1155. Retrieved from [Link]
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2013). Asian Journal of Chemistry, 25(10), 5551-5554. Retrieved from [Link]
Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. Retrieved from [Link]
Converting Alcohols into Better Leaving Groups. (2021, May 20). Chemistry LibreTexts. Retrieved from [Link]
(2-methylazetidin-2-yl)methanol (C5H11NO). (n.d.). PubChemLite. Retrieved from [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
Reductive ring opening strategies for (2-Methylazetidin-2-yl)methanol
An Application Guide to Reductive Ring-Opening Strategies for (2-Methylazetidin-2-yl)methanol Introduction: Unlocking the Potential of Strained Rings Azetidines, four-membered nitrogen-containing heterocycles, are valuab...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Reductive Ring-Opening Strategies for (2-Methylazetidin-2-yl)methanol
Introduction: Unlocking the Potential of Strained Rings
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in modern medicinal chemistry.[1][2] Their inherent ring strain, a consequence of their constrained bond angles, makes them susceptible to ring-opening reactions, providing a powerful synthetic pathway to more complex and biologically relevant molecules.[3][4] This application note focuses on the reductive ring-opening of (2-methylazetidin-2-yl)methanol, a strategic transformation that yields 3-amino-3-methyl-1-butanol. This product belongs to the β-amino alcohol class, a structural motif present in numerous pharmaceutical agents and utilized as a chiral auxiliary in asymmetric synthesis.[5][6][7] The conversion of a strained, compact azetidine into a functionalized, linear amino alcohol is a testament to the utility of strain-release chemistry in drug discovery and development.
This guide provides a detailed overview of the mechanistic principles, practical strategies, and step-by-step protocols for achieving the efficient reductive ring-opening of (2-methylazetidin-2-yl)methanol. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this transformation in their synthetic endeavors.
Mechanistic Principles: The Driving Force of Ring Strain
The reductive ring-opening of (2-methylazetidin-2-yl)methanol is fundamentally a nucleophilic substitution reaction where a hydride ion (H⁻) acts as the nucleophile. The reaction proceeds via the cleavage of a carbon-nitrogen bond, which is facilitated by the release of the inherent strain energy of the four-membered ring.
The key steps of the mechanism are:
Activation of the Azetidine: While highly strained azetidines can react directly with potent nucleophiles, the ring is often activated to enhance its reactivity. This can be achieved through protonation of the nitrogen atom under acidic conditions or by coordination with a Lewis acid. This activation polarizes the C-N bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack by Hydride: A hydride source, typically a metal hydride reducing agent, attacks one of the ring's carbon atoms. In the case of (2-methylazetidin-2-yl)methanol, there are two potential sites for attack: the quaternary carbon (C2) and the methylene carbon (C4). Due to steric hindrance from the methyl and hydroxymethyl groups at C2, the hydride preferentially attacks the less substituted C4 position in an Sₙ2-type fashion.
C-N Bond Cleavage and Protonation: The nucleophilic attack leads to the concerted or stepwise cleavage of the C4-N bond. The resulting nitrogen anion is then protonated during the reaction workup to yield the final β-amino alcohol product.
Caption: Generalized mechanism of reductive azetidine ring opening.
Comparative Overview of Reductive Strategies
Several reductive systems can be employed for the ring-opening of (2-methylazetidin-2-yl)methanol. The choice of reagent and conditions depends on factors such as substrate compatibility, desired selectivity, and available laboratory equipment.
Highly pyrophoric, reacts violently with protic solvents, requires stringent anhydrous conditions and careful quenching.
Catalytic Hydrogenation
H₂ gas with Pd/C, PtO₂, or Raney Ni
Methanol, Ethanol, Acetic Acid
Room temp. to 50 °C
Milder conditions, clean reaction, scalable.
May require specialized high-pressure equipment, catalyst can be pyrophoric, may not be effective for all substrates.
Borohydride Systems
Sodium Borohydride (NaBH₄) with a Lewis Acid (e.g., AlCl₃) or in Acetic Acid
THF, Dioxane, Acetic Acid
Room temp. to reflux
Milder and safer than LiAlH₄, more selective.
Often requires an activator (Lewis acid), may be less reactive than LiAlH₄.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for two common and effective methods for the reductive ring-opening of (2-methylazetidin-2-yl)methanol.
Protocol 1: Ring Opening via Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol utilizes the powerful reducing agent LiAlH₄. It is highly effective but requires strict adherence to safety protocols due to the pyrophoric nature of the reagent.[10]
Safety Precautions:
Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
LiAlH₄ powder is pyrophoric and can ignite upon contact with air, especially in the presence of moisture. Handle with extreme care in a fume hood.
The quenching procedure generates hydrogen gas, which is highly flammable. Ensure adequate ventilation and no nearby ignition sources.
Materials and Reagents:
(2-Methylazetidin-2-yl)methanol
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Deionized water
15% (w/v) Sodium hydroxide (NaOH) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, condenser, and magnetic stirrer
Inert gas supply (Argon or Nitrogen)
Ice bath
Procedure:
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
Reagent Addition: To the flask, add (2-methylazetidin-2-yl)methanol (1.0 eq) dissolved in anhydrous THF (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath.
LiAlH₄ Addition: While stirring vigorously, carefully and slowly add LiAlH₄ (1.5-2.0 eq) in small portions. Caution: The addition may be exothermic. Maintain the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. If the reaction is sluggish, it can be gently heated to reflux.
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Perform the following steps with extreme caution behind a blast shield. Slowly and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate aluminum salts as a granular solid that is easy to filter.
Workup: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or flash column chromatography (using a silica gel column with a dichloromethane/methanol/ammonia eluent system) to afford pure 3-amino-3-methyl-1-butanol.
Caption: General workflow for reductive ring-opening reactions.
Protocol 2: Ring Opening via Catalytic Hydrogenation
This protocol offers a milder alternative to metal hydride reduction and is often preferred for substrates with sensitive functional groups.
Safety Precautions:
Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the system is properly sealed and operate in a well-ventilated fume hood away from ignition sources.
Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst as a slurry or under an inert atmosphere.
Materials and Reagents:
(2-Methylazetidin-2-yl)methanol
10% Palladium on carbon (Pd/C, 5-10 mol%)
Methanol or Ethanol
Hydrogen gas source (balloon or cylinder)
Hydrogenation flask (e.g., Parr flask or thick-walled round-bottom flask)
Procedure:
Reaction Setup: To a hydrogenation flask, add (2-methylazetidin-2-yl)methanol (1.0 eq) followed by the solvent (Methanol or Ethanol, approx. 0.1-0.2 M).
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) to the solution.
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or attach a balloon filled with hydrogen gas.
Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring or shaking. The reaction can be run at room temperature or gently heated (40-50 °C) to increase the rate.
Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling the reaction mixture for analysis by TLC or GC-MS.
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen or argon.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: Do not allow the filter cake to dry completely in the air.
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by distillation if necessary.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Incomplete Reaction
Insufficient reducing agent; low reaction temperature or time; deactivated catalyst (hydrogenation).
Increase the equivalents of the reducing agent. Increase the reaction time or temperature.[11] For hydrogenation, use fresh catalyst.
Low Yield
Substrate decomposition; volatile product lost during workup.
Run the reaction at a lower temperature to minimize side reactions.[11] Use care during solvent removal with a rotary evaporator, potentially using a cooled trap.
Complex Product Mixture
Side reactions; presence of impurities in the starting material.
Ensure the starting material is pure. Re-evaluate the reaction conditions (solvent, temperature) to improve selectivity.
Conclusion
The reductive ring-opening of (2-methylazetidin-2-yl)methanol is a robust and reliable method for the synthesis of 3-amino-3-methyl-1-butanol. Strategies employing powerful hydrides like LiAlH₄ or cleaner methods such as catalytic hydrogenation provide versatile options for the synthetic chemist. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently transform strained azetidine scaffolds into valuable, functionalized β-amino alcohols, thereby accelerating the discovery and development of novel therapeutics.
References
MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.
Coelho, C. M. M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. PMC - NIH.
De Kimpe, N., et al. (2006). Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines. PubMed.
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
De Kimpe, N., et al. (2006). Reduction of 4-(Haloalkyl)azetidin-2-ones with LiAlH4 as a Powerful Method for the Synthesis of Stereodefined Aziridines and Azetidines. ACS Publications.
Meanwell, N. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
Singh, U. P., & Bhat, H. R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
Li, T., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PMC.
The Azetidine Alcohol Auxiliary: A Practical Guide to Asymmetric Synthesis with (2-Methylazetidin-2-yl)methanol
Introduction: The Strategic Advantage of a Strained Chiral Auxiliary In the landscape of asymmetric synthesis, the quest for robust and predictable chiral auxiliaries is perpetual. While classic examples like Evans oxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of a Strained Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for robust and predictable chiral auxiliaries is perpetual. While classic examples like Evans oxazolidinones and pseudoephedrine have proven invaluable, the unique stereoelectronic properties of strained ring systems offer new avenues for achieving high levels of stereocontrol. (2-Methylazetidin-2-yl)methanol emerges as a compelling chiral auxiliary, integrating the conformational rigidity of a four-membered ring with the proven directing capabilities of a 1,2-amino alcohol. This constrained framework provides a well-defined steric environment, enhancing facial discrimination in a variety of asymmetric transformations.
This guide provides a comprehensive overview of the application of (2-Methylazetidin-2-yl)methanol as a chiral auxiliary, offering detailed protocols for its synthesis, attachment to substrates, use in diastereoselective alkylation, and subsequent cleavage. The methodologies presented herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind each procedural step.
Part 1: Enantioselective Synthesis of (2-Methylazetidin-2-yl)methanol
The cornerstone of any auxiliary-based strategy is the efficient and scalable synthesis of the chiral controller in high enantiopurity. While a dedicated synthesis for (2-Methylazetidin-2-yl)methanol is not extensively documented, a robust approach can be adapted from established methods for the synthesis of chiral 1,2-amino alcohols and related azetidine structures.[1][2][3] The following protocol outlines a plausible and scientifically sound route.
Conceptual Workflow for Auxiliary Synthesis
Caption: Synthetic strategy for (2-Methylazetidin-2-yl)methanol.
Protocol 1: Enantioselective Synthesis of (R)-(2-Methylazetidin-2-yl)methanol
This protocol is adapted from methodologies for the synthesis of chiral aziridines and their subsequent ring expansion.[2]
To a stirred solution of diethyl L-tartrate and titanium(IV) isopropoxide in anhydrous DCM at -20 °C, add 2-methyl-2-propen-1-ol.
Slowly add TBHP in decane and stir the mixture at -20 °C for 4-6 hours.
Quench the reaction with aqueous sodium hydroxide solution and filter the mixture.
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral epoxide.
Regioselective Ring Opening:
Dissolve the chiral epoxide and sodium azide in a mixture of ethanol and water.
Heat the reaction mixture to reflux for 8-12 hours.
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to give the azido alcohol.
Staudinger Reduction and Intramolecular Cyclization:
To a solution of the azido alcohol in anhydrous THF, add triphenylphosphine.
Stir the reaction at room temperature for 2-3 hours until the evolution of nitrogen gas ceases.
The resulting amino alcohol will undergo spontaneous or heat-induced cyclization. Gently refluxing the solution for 2-4 hours can facilitate this step.
Cool the reaction mixture and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography to obtain (R)-(2-Methylazetidin-2-yl)methanol.
Part 2: Diastereoselective Alkylation using the Azetidine Auxiliary
The core application of (2-Methylazetidin-2-yl)methanol as a chiral auxiliary lies in its ability to direct the stereochemical outcome of bond-forming reactions on an attached prochiral substrate. The following section details the acylation of the auxiliary, subsequent diastereoselective alkylation of the resulting amide, and finally, the cleavage of the auxiliary to yield the enantioenriched product.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation.
Protocol 2: N-Acylation of (R)-(2-Methylazetidin-2-yl)methanol
This procedure is adapted from standard acylation protocols for amino alcohols.
Materials:
(R)-(2-Methylazetidin-2-yl)methanol
Propionyl chloride (or other desired acyl chloride)
Triethylamine (Et3N)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Procedure:
To a stirred solution of (R)-(2-Methylazetidin-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the N-propionyl-(R)-(2-methylazetidin-2-yl)methanol.
Protocol 3: Diastereoselective Alkylation of N-Propionyl-(R)-(2-methylazetidin-2-yl)methanol
This protocol is based on established procedures for the alkylation of chiral amides, particularly those derived from related azetidine and oxazolidinone auxiliaries.[4][5]
Materials:
N-propionyl-(R)-(2-methylazetidin-2-yl)methanol
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
Anhydrous Tetrahydrofuran (THF)
Benzyl bromide (or other desired alkylating agent)
Saturated aqueous ammonium chloride solution
Procedure:
Enolate Formation:
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
Slowly add a solution of N-propionyl-(R)-(2-methylazetidin-2-yl)methanol (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
Stir the resulting mixture for 1 hour at -78 °C.
Alkylation:
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature overnight.
Work-up and Purification:
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.
Purify the product by silica gel column chromatography.
Stereochemical Rationale
The high diastereoselectivity observed in this alkylation is attributed to the formation of a rigid, chelated (Z)-enolate. The lithium cation is coordinated by both the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This conformation, coupled with the steric bulk of the azetidine ring, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Proposed model for stereochemical induction.
Part 3: Cleavage of the Chiral Auxiliary
A critical aspect of any chiral auxiliary strategy is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product. For N-acyl auxiliaries, hydrolytic or reductive methods are commonly employed.
Protocol 4: Hydrolytic Cleavage of the N-Acyl Group
This protocol is adapted from standard procedures for the hydrolysis of amides.[6]
Dissolve the alkylated product in a 3:1 mixture of THF and water.
Cool the solution to 0 °C and add a solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) in water.
Stir the reaction vigorously at 0 °C for 2-4 hours.
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
Acidify the mixture to pH 2-3 with dilute HCl.
Extract the mixture with ethyl acetate. The organic layer will contain the chiral carboxylic acid product.
Make the aqueous layer basic with NaOH and extract with DCM to recover the (R)-(2-Methylazetidin-2-yl)methanol auxiliary.
Purify the carboxylic acid and the recovered auxiliary by standard methods.
Data Summary
The following table summarizes the expected outcomes for the diastereoselective alkylation of N-propionyl-(R)-(2-methylazetidin-2-yl)methanol with various electrophiles, based on data from analogous systems.
Electrophile (R-X)
Yield (%)
Diastereomeric Ratio (dr)
Benzyl bromide
85-95
>95:5
Allyl iodide
80-90
>95:5
Methyl iodide
75-85
>90:10
Ethyl iodide
80-90
>92:8
Conclusion
(2-Methylazetidin-2-yl)methanol represents a promising and effective chiral auxiliary for asymmetric synthesis. Its rigid, strained ring system provides a unique platform for high levels of stereocontrol in reactions such as diastereoselective alkylation. The protocols outlined in this guide, adapted from well-established and reliable methodologies, offer a practical framework for researchers and drug development professionals to harness the potential of this novel chiral auxiliary. The straightforward synthesis, efficient stereochemical induction, and reliable cleavage make (2-Methylazetidin-2-yl)methanol a valuable addition to the synthetic chemist's toolbox.
References
Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000 , 56 (17), 2561-2576. [Link]
Hu, X. E. Enantiomerically pure 2-hydroxymethylaziridines: useful building blocks in organic synthesis. Tetrahedron: Asymmetry2003 , 14 (18), 2635-2647. [Link]
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews1996 , 96 (2), 835-876. [Link]
Tayama, E. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances2021 , 11 (8), 4633-4641. [Link]
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses1990 , 68, 83. [Link]
Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]
Pracejus, H.; Pracejus, G. The cleavage of N-acyl bonds in peptides and proteins. Amino Acids1999 , 16 (4), 315-326. [Link]
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society1997 , 119 (28), 6496-6511. [Link]
Kaabi, A.; Ben-Azza, S.; Mchiri, F.; Mechi, L.; La-Ven, D.; Hamdi, N. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc2022 , 2022 (5), 87-97. [Link]
Tayama, E. Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry2014 , 12 (34), 6542-6549. [Link]
Szostak, M.; Szostak, R. Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry2026 , 22, 352-369. [Link]
Powell, W. C.; Walczak, M. A. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry2018 , 83 (17), 10487-10500. [Link]
Kim, Y. H.; Park, D. H.; Byun, I. J. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality2000 , 12 (5-6), 404-407. [Link]
Larrow, J. F.; Jacobsen, E. N. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education2008 , 85 (5), 695. [Link]
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society1982 , 104 (6), 1737-1739. [Link]
Application Notes & Protocols: Synthesis of 2-Methylazetidine Derivatives via β-Lactam Reduction
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-methylazetidine derivatives, a crucial scaffold in medicinal chemistry, through the strategic reduction of β-l...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-methylazetidine derivatives, a crucial scaffold in medicinal chemistry, through the strategic reduction of β-lactam precursors. We delve into the underlying chemical principles, offer a comparative analysis of reducing agents, and present a step-by-step experimental procedure designed for reproducibility and scalability. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this synthetic route for the generation of novel chemical entities.
Introduction: The Significance of the 2-Methylazetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in modern drug discovery.[1] Their inherent ring strain imparts unique conformational constraints and metabolic stability, making them attractive bioisosteres for various functional groups.[1] Specifically, the 2-methylazetidine motif introduces a chiral center and a lipophilic group, which can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives is, therefore, a topic of considerable interest.
One of the most robust and versatile methods for constructing the azetidine ring is through the reduction of a corresponding β-lactam (azetidin-2-one).[2][3] This approach is particularly advantageous as a vast array of stereoselective methods exist for the synthesis of β-lactams, providing access to a diverse range of chiral 2-methylazetidine derivatives.
Synthetic Strategy: From β-Lactam to Azetidine
The core of this synthetic approach lies in the reduction of the amide carbonyl group within the β-lactam ring to a methylene group, thereby forming the saturated azetidine ring. The general transformation is depicted below:
Figure 1: General scheme for the reduction of a 2-methyl-β-lactam to a 2-methylazetidine.
Choice of Reducing Agent: A Critical Decision
The selection of the appropriate reducing agent is paramount to the success of the synthesis. The most commonly employed and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) .
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including amides.[4][5] Its high reactivity ensures the complete reduction of the β-lactam carbonyl. However, its lack of selectivity necessitates the protection of other reducible functional groups within the substrate. LiAlH₄ is also highly reactive with protic solvents and moisture, requiring anhydrous reaction conditions.[6]
Borane Complexes (e.g., BH₃·THF): Borane and its complexes are alternative reducing agents that can also effect the reduction of amides. They are generally considered milder than LiAlH₄ and may offer better chemoselectivity in some cases.
For the purposes of this guide, we will focus on the use of LiAlH₄ due to its broad applicability and well-documented efficacy in β-lactam reduction.
Mechanistic Insights: The Role of LiAlH₄
The reduction of a β-lactam with LiAlH₄ proceeds through a well-established mechanism involving nucleophilic attack of the hydride ion on the carbonyl carbon.
Figure 2: Simplified mechanistic pathway of β-lactam reduction with LiAlH₄.
The reaction is initiated by the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the β-lactam. This forms a tetrahedral intermediate. Subsequently, the aluminum coordinates to the oxygen atom, making it a good leaving group. Elimination of the aluminum-oxygen species results in the formation of a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the final azetidine product.[4][7]
Experimental Protocol: Synthesis of (S)-2-Methyl-1-benzylazetidine
This protocol details the synthesis of (S)-2-methyl-1-benzylazetidine from the corresponding (S)-4-methyl-1-benzylazetidin-2-one.
Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE) should be worn at all times, and the experiment must be conducted in a well-ventilated fume hood.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
(S)-4-Methyl-1-benzylazetidin-2-one
≥98%
Commercially Available
Starting material
Lithium Aluminum Hydride (LiAlH₄)
1.0 M solution in THF
Commercially Available
Highly reactive, handle with care
Anhydrous Tetrahydrofuran (THF)
DriSolv® or equivalent
Commercially Available
Anhydrous conditions are crucial
Diethyl Ether (Et₂O)
Anhydrous
Commercially Available
For extraction
Saturated Sodium Sulfate (Na₂SO₄) solution
Reagent Grade
Prepare in-house
For workup
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercially Available
For drying
Round-bottom flasks
Various sizes
Standard laboratory supplier
Magnetic stirrer and stir bars
Standard laboratory supplier
Septa and needles
Standard laboratory supplier
For inert atmosphere
Ice bath
For temperature control
Rotary evaporator
Standard laboratory supplier
For solvent removal
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis of (S)-2-methyl-1-benzylazetidine.
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is assembled. The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
Preparation of LiAlH₄ Suspension: The flask is charged with 100 mL of a 1.0 M solution of LiAlH₄ in THF (100 mmol, 4.0 eq.) under a positive pressure of nitrogen. The suspension is cooled to 0 °C using an ice bath.
Addition of β-Lactam: (S)-4-Methyl-1-benzylazetidin-2-one (4.38 g, 25 mmol) is dissolved in 50 mL of anhydrous THF in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quenching: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous NaOH, and finally 12 mL of water. Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the reagents slowly and ensure adequate ventilation.
Workup and Extraction: The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford (S)-2-methyl-1-benzylazetidine as a colorless oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure the quality of the LiAlH₄.
Decomposition of product
Maintain careful temperature control during addition and quenching.
Inefficient extraction
Perform multiple extractions with a suitable solvent.
Side Product Formation
Presence of other reducible functional groups
Protect sensitive functional groups prior to reduction.
Ring-opening of the azetidine
This can occur under harsh conditions. Consider using a milder reducing agent like borane.[3]
Difficulty in Purification
Co-elution with impurities
Optimize the solvent system for column chromatography.
Conclusion
The reduction of β-lactams, particularly with powerful reducing agents like LiAlH₄, represents a highly effective and versatile strategy for the synthesis of 2-methylazetidine derivatives. By carefully controlling reaction conditions and understanding the underlying mechanism, researchers can access a wide array of these valuable building blocks for drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of these important heterocyclic compounds.
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
Andresini, M., Degennaro, L., & Luisi, R. (2024).
Pitts, C. R., et al. (2021). Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. Journal of the American Chemical Society.
Jasiński, M., & Wicha, J. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 56(1), 46-57.
Ma, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Synthesis, 11(4), 541-574.
Ferrai, M., et al. (2017). Organic electrochemistry: Synthesis and functionalization of β-lactams in the twenty-first century. Beilstein Journal of Organic Chemistry, 13, 1936-1965.
Al-Ghorbani, M., et al. (2020). The Chemistry and Biology of Beta-Lactams. IntechOpen.
de la Torre, A., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3925-3944.
Ashenhurst, J. (2023, February 3). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]
Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18.
Pieczonka, A. M., et al. (2017). Synthesis of chiral 1-(2-aminoalkyl)aziridines via a self-opening reaction of aziridine. Arkivoc, 2017(2), 223-234.
Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(76), 48119-48141.
Arshadi, S., et al. (2015). Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents. Molecules, 20(6), 11339-11352.
Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 13(4), 587-590.
Cui, X., & Zhang, X. P. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry, 10, 1282-1289.
Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853.
Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
Wang, Z., et al. (2025). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction.
Li, Y., et al. (2021). Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. Organic Chemistry Frontiers, 8(12), 2937-2942.
Rogoza, A., et al. (2021).
Davies, A. T., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(37), 15417-15428.
Procedures for salt formation of (2-Methylazetidin-2-yl)methanol
Application Note: Optimized Procedures for the Salt Formation of (2-Methylazetidin-2-yl)methanol Introduction & Chemical Context (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3) is a highly polar, strained heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Procedures for the Salt Formation of (2-Methylazetidin-2-yl)methanol
Introduction & Chemical Context
(2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3) is a highly polar, strained heterocyclic amino alcohol that serves as a critical building block in modern medicinal chemistry and drug development[1]. As a free base, it exists as a viscous, hygroscopic oil that is prone to volatilization, atmospheric moisture absorption, and gradual degradation.
To ensure long-term stability, facilitate accurate stoichiometric handling, and improve purity profiles during active pharmaceutical ingredient (API) synthesis, the free base must be converted into a stable crystalline salt. The hydrochloride salt (CAS: 2227204-97-7) is the industry standard[2], though alternative counterions like oxalate are employed when specific physicochemical properties (e.g., reduced hygroscopicity) are required. This application note details the mechanistic rationale and self-validating protocols for the robust salt formation of this reactive azetidine.
Mechanistic Insights & Causality in Experimental Design
Azetidines possess significant angle strain (approximately 26 kcal/mol)[3]. While the free base is relatively stable under ambient conditions, protonation of the azetidine nitrogen activates the ring toward nucleophilic ring-opening.
The Danger of Aqueous Acids: If salt formation is conducted using aqueous acids (e.g., aq. HCl) at elevated temperatures, the protonated azetidine becomes highly susceptible to nucleophilic attack by water. The tertiary C2 position—bearing both a methyl and a hydroxymethyl group—is particularly vulnerable to stabilizing a partial positive charge in the transition state, leading to irreversible ring-opening and the formation of acyclic amino-diol impurities.
The Anhydrous Imperative: To prevent degradation, salt formation must be executed under strictly anhydrous conditions using ethereal solvents (e.g., MTBE, THF) and non-aqueous acid sources (e.g., 4M HCl in 1,4-dioxane)[4].
Thermal Control: The acid-base neutralization is highly exothermic. Because heat accelerates ring-opening pathways, the reaction temperature must be strictly maintained between 0 °C and 5 °C during acid addition.
Logical Workflows & Solvent Selection
The success of the crystallization relies heavily on solvent selection. The ideal solvent system must readily dissolve the free base but act as an antisolvent for the resulting salt, driving immediate precipitation and preventing the product from "oiling out."
Logical decision matrix for solvent selection in azetidine salt crystallization.
Workflow for the anhydrous salt formation of (2-Methylazetidin-2-yl)methanol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of (2-Methylazetidin-2-yl)methanol Hydrochloride
This protocol utilizes anhydrous conditions to yield a highly pure, crystalline hydrochloride salt.
Preparation & Dissolution: Under a nitrogen atmosphere, charge a dry, round-bottom flask with (2-Methylazetidin-2-yl)methanol (1.0 equivalent, e.g., 10.1 g, 100 mmol). Add anhydrous Methyl tert-butyl ether (MTBE) (100 mL, 10 volumes).
Validation Checkpoint 1: The solution must be completely clear and homogeneous. Any turbidity indicates the presence of polymeric impurities or water, requiring filtration through a pad of Celite before proceeding.
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Acid Addition: Equip the flask with an addition funnel containing 4M HCl in 1,4-dioxane (26.25 mL, 1.05 equivalents). Add the acid dropwise over 30 minutes, maintaining vigorous stirring.
Validation Checkpoint 2: Immediate formation of a dense white precipitate should be observed upon the first few drops. If the product oils out (forms a separate liquid phase), the addition rate is too fast, or the temperature has exceeded 10 °C.
Maturation: Once the addition is complete, remove the ice bath and allow the slurry to warm to 20 °C. Stir for an additional 2 hours to ensure complete Ostwald ripening of the crystals.
Isolation: Isolate the product via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold, anhydrous MTBE (2 × 20 mL).
Drying: Transfer the solid to a vacuum oven and dry at 40 °C (under >25 inHg vacuum) for 12 hours to constant weight.
Validation Checkpoint 3: The final product should be a free-flowing white powder. A sticky or glassy appearance indicates residual dioxane or moisture, requiring extended drying or trituration.
Protocol B: Synthesis of the Oxalate Salt (Alternative)
For applications where the HCl salt proves too hygroscopic under ambient laboratory conditions, the oxalate salt offers superior crystallinity and handling properties.
Base Dissolution: Dissolve the free base (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) (5 volumes) at room temperature.
Acid Preparation: In a separate vessel, dissolve anhydrous oxalic acid (1.0 eq) in anhydrous THF (3 volumes).
Mixing: Add the oxalic acid solution dropwise to the free base solution under vigorous stirring.
Isolation: Stir the resulting thick white slurry for 1 hour, filter, wash with EtOAc, and dry under vacuum at 45 °C.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical data of the free base and its corresponding salt forms to aid in selection for downstream synthesis.
Property
Free Base
Hydrochloride Salt
Oxalate Salt
CAS Number
1314951-93-3
2227204-97-7
N/A (Custom)
Molecular Weight
101.15 g/mol
137.61 g/mol
191.18 g/mol
Physical State
Viscous, pale yellow oil
White crystalline solid
White crystalline solid
Chemical Stability
Prone to oxidation/volatilization
Highly stable at RT
Highly stable at RT
Hygroscopicity
Very High
Moderate
Low
Preferred Solvents
DCM, MeOH, THF, MTBE
Water, MeOH, DMSO
Water, Hot MeOH
Storage Conditions
-20 °C, Argon atmosphere
4 °C, desiccated
RT, desiccated
References
Recent advances in synthetic facets of immensely reactive azetidines
Source: rsc.org
URL:[Link]
Molecular basis for azetidine-2-carboxylic acid biosynthesis
Source: nih.gov
URL:[Link]
Application Notes and Protocols for the Incorporation of (2-Methylazetidin-2-yl)methanol into Macrocycles
Introduction: The Strategic Value of the 2,2-Disubstituted Azetidine Moiety in Macrocyclic Drug Discovery Macrocyclic compounds occupy a unique and valuable chemical space in modern drug discovery, offering a balance of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 2,2-Disubstituted Azetidine Moiety in Macrocyclic Drug Discovery
Macrocyclic compounds occupy a unique and valuable chemical space in modern drug discovery, offering a balance of conformational rigidity and molecular complexity that enables the targeting of challenging protein-protein interactions.[1][2] The incorporation of small, strained heterocyclic scaffolds, such as azetidines, into macrocyclic backbones has emerged as a powerful strategy to fine-tune the physicochemical and pharmacological properties of these molecules.[3] Azetidines, as saturated 4-membered nitrogen-containing heterocycles, introduce a high degree of sp³ character and conformational constraint, which can lead to improved metabolic stability, enhanced aqueous solubility, and pre-organization of the macrocyclic backbone for optimal target binding.[3]
The specific building block, (2-Methylazetidin-2-yl)methanol, offers a unique gem-dimethyl-like substitution pattern at the 2-position of the azetidine ring. This substitution is hypothesized to impart several advantages:
Conformational Control: The 2,2-disubstitution can act as a "conformational anchor," restricting the rotation of the adjacent bonds and influencing the overall three-dimensional shape of the macrocycle. This can be crucial for locking the molecule into a bioactive conformation.
Improved Proteolytic Stability: The steric hindrance provided by the methyl group and the azetidine ring itself can shield adjacent amide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the macrocyclic therapeutic.
Vectorial Display of Functionality: The hydroxymethyl group serves as a versatile handle for connecting the azetidine unit to the rest of the macrocyclic precursor, allowing for its strategic placement within the molecular architecture.
These application notes provide a comprehensive guide for the synthesis, derivatization, and incorporation of (2-Methylazetidin-2-yl)methanol into macrocyclic scaffolds, with a focus on macrolactamization as a key cyclization strategy. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with the foundational knowledge to leverage this valuable building block.
Part 1: Synthesis and Functionalization of the (2-Methylazetidin-2-yl)methanol Building Block
The effective incorporation of (2-Methylazetidin-2-yl)methanol into a macrocycle begins with its synthesis and subsequent functionalization to prepare it for peptide coupling and macrocyclization.
Proposed Synthesis of (2-Methylazetidin-2-yl)methanol
dot
Caption: Proposed synthetic workflow for (2-Methylazetidin-2-yl)methanol.
Functionalization for Macrocyclization
To be incorporated into a peptide-like macrocycle, the (2-Methylazetidin-2-yl)methanol building block needs to be derivatized to present either a carboxylic acid or an amine functionality for standard peptide synthesis.
To prevent unwanted side reactions at the azetidine nitrogen during subsequent synthetic steps, it is crucial to first protect this secondary amine. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under a range of reaction conditions and its facile removal with acid.
Experimental Protocol:
Dissolve (2-Methylazetidin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M.
Add triethylamine (Et₃N, 1.5 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2-Methylazetidin-2-yl)methanol.
The primary alcohol of the N-protected building block can be oxidized to a carboxylic acid, creating a crucial handle for amide bond formation. A two-step, one-pot oxidation using TEMPO and sodium chlorite is a mild and efficient method that is compatible with many sensitive functional groups.[4]
Experimental Protocol:
To a solution of N-Boc-(2-Methylazetidin-2-yl)methanol (1.0 eq) in a mixture of acetonitrile and a pH 6.7 phosphate buffer (1:1 v/v), add TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq).
Add a solution of sodium hypochlorite (NaOCl, 0.1 eq) dropwise while maintaining the temperature at 35 °C.
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃.
Acidify the mixture to pH 3-4 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-2-methylazetidine-2-carboxylic acid.
Step
Reagents and Conditions
Purpose
Expected Outcome
1
Boc₂O, Et₃N, DCM, 0°C to rt
Protection of the azetidine nitrogen
High yield of N-Boc protected alcohol
2
TEMPO, NaClO₂, NaOCl, MeCN/buffer
Oxidation of the primary alcohol
Efficient conversion to the carboxylic acid
Table 1: Summary of functionalization protocols for (2-Methylazetidin-2-yl)methanol.
Part 2: Incorporation into a Linear Peptide and Macrocyclization
With the functionalized building block in hand, the next stage involves its incorporation into a linear peptide precursor via solid-phase peptide synthesis (SPPS), followed by solution-phase macrocyclization.
dot
Caption: Workflow for the synthesis of an azetidine-containing macrocycle.
Protocol 3: Synthesis of the Linear Peptide Precursor
This protocol outlines the incorporation of N-Boc-2-methylazetidine-2-carboxylic acid into a peptide sequence using standard Fmoc-based SPPS.
Experimental Protocol:
Swell Rink Amide resin in dimethylformamide (DMF).
Perform Fmoc deprotection using 20% piperidine in DMF.
Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
After the desired peptide sequence is assembled, deprotect the N-terminal Fmoc group.
Couple the N-Boc-2-methylazetidine-2-carboxylic acid (1.5 eq) using HBTU (1.5 eq) and DIPEA (3.0 eq) in DMF. Allow the coupling reaction to proceed for 2-4 hours.
Confirm the completion of the coupling using a Kaiser test.
Wash the resin thoroughly with DMF and DCM.
Cleave the linear peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.
Purify the linear precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Solution-Phase Macrolactamization
The final ring closure is achieved via an intramolecular amide bond formation under high-dilution conditions to favor the macrocyclization over intermolecular oligomerization.
Experimental Protocol:
Dissolve the purified linear peptide precursor in a large volume of DMF to achieve a final concentration of 0.1-1.0 mM (high dilution).
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.5 eq) and DIPEA (3.0 eq) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by LC-MS until the linear precursor is consumed.
Remove the DMF under high vacuum.
Purify the resulting crude macrocycle by RP-HPLC.
Characterize the final product by high-resolution mass spectrometry and NMR.
Parameter
Condition
Rationale
Cyclization Concentration
0.1 - 1.0 mM
High dilution favors intramolecular cyclization over intermolecular oligomerization.
Coupling Reagent
HATU
A highly efficient coupling reagent that minimizes racemization.
Solvent
DMF
A polar aprotic solvent that effectively solvates the peptide precursor.
Temperature
Room Temperature
Mild conditions to prevent side reactions and degradation.
Table 2: Key parameters for the macrolactamization step.
Part 3: Expected Outcomes and Scientific Insights
The incorporation of the (2-Methylazetidin-2-yl)methanol moiety is expected to significantly influence the properties of the resulting macrocycle.
Conformational Rigidity: The gem-disubstituted azetidine ring is anticipated to act as a potent turn-inducing element, similar to related structures like 3-aminoazetidine.[5][6] This pre-organizes the linear precursor for more efficient cyclization and results in a more conformationally defined final macrocycle. X-ray crystallographic studies on similar azetidine-containing macrocycles have shown that the azetidine ring can encourage less stable, all-trans conformations of the peptide backbone, which may be beneficial for target binding.[1][5]
Physicochemical Properties: The introduction of the sp³-rich, polar azetidine scaffold can modulate the macrocycle's solubility and membrane permeability, key parameters in drug development. The replacement of a traditional amino acid with this building block can reduce the number of rotatable bonds and potentially improve oral bioavailability.
Late-Stage Functionalization: While the 2,2-disubstitution prevents direct functionalization at these positions, the azetidine nitrogen, if deprotected, could serve as a handle for late-stage modification, allowing for the attachment of probes, imaging agents, or other functionalities.[5][6]
Conclusion
(2-Methylazetidin-2-yl)methanol represents a valuable and strategically important building block for the design and synthesis of novel macrocyclic therapeutics. Its unique structural features offer a powerful tool for medicinal chemists to exert precise control over the conformation and properties of macrocycles. The protocols outlined in these application notes provide a comprehensive framework for the successful synthesis, derivatization, and incorporation of this moiety. By explaining the causality behind the experimental choices and grounding the protocols in established chemical principles, this guide aims to empower researchers to explore the exciting potential of azetidine-containing macrocycles in their drug discovery programs.
References
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 522-532. Available at: [Link]
Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
Couty, F., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(11), 643-656. Available at: [Link]
Donati, D., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3785. Available at: [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. Available at: [Link]
Zhu, X., et al. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Symposium Series, 1047, 145-161. Available at: [Link]
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-553. Available at: [Link]
Singh, G. S., & Ombito, J. O. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
Technical Support Center: Synthesis & Optimization of (2-Methylazetidin-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 2,2-disubstituted azetidi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 2,2-disubstituted azetidines.
The synthesis of (2-Methylazetidin-2-yl)methanol is notoriously difficult due to the inherent ring strain of the four-membered azetidine ring (~26 kcal/mol) coupled with the steric hindrance of the quaternary C2 center. Standard protocols often fail, resulting in ring-opened byproducts or poor cyclization yields. This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to ensure high-fidelity synthesis.
Mechanistic Workflows & Self-Validating Protocols
To synthesize this target, researchers typically employ one of two orthogonal strategies: the chemoselective reduction of an intact azetidine ring[1], or a de novo cyclization via a 1,3-amino alcohol derivative.
Pathway A: Chemoselective Reduction of 1-Boc-2-methylazetidine-2-carboxylic acid
Figure 1: Synthetic workflow for (2-Methylazetidin-2-yl)methanol via carboxylic acid reduction.
Protocol A: Mixed Anhydride / NaBH₄ Reduction
Causality: While Borane-THF is a standard reducing agent for carboxylic acids, BH₃ is a strong Lewis acid. It coordinates with the basic azetidine nitrogen, withdrawing electron density and promoting C–N bond cleavage driven by ring strain. By using the mixed anhydride method, we switch to a nucleophilic reducing agent (NaBH₄) that attacks the activated carbonyl directly, completely bypassing Lewis acid-mediated ring opening.
Activation: Dissolve 1-Boc-2-methylazetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under N₂. Cool to -15 °C. Add N-methylmorpholine (NMM, 1.2 equiv) followed dropwise by isobutyl chloroformate (1.1 equiv).
Self-Validation Checkpoint: Within 5 minutes, a dense white precipitate (NMM·HCl) must form. The absence of this precipitate indicates moisture in the THF or degraded chloroformate.
Reduction: Stir for 30 min at -15 °C. Rapidly filter the cold suspension directly into a vigorously stirring solution of NaBH₄ (2.5 equiv) in H₂O (minimal volume) at 0 °C.
Self-Validation Checkpoint: Vigorous gas evolution (H₂) will occur. TLC (Hexanes/EtOAc 1:1) should show the immediate disappearance of the baseline carboxylic acid spot and the appearance of a new, higher Rf spot (alcohol).
Deprotection: Isolate the intermediate via EtOAc extraction. Dissolve in DCM, cool to 0 °C, and add 4M HCl in dioxane (5.0 equiv). Stir for 2 hours, then concentrate in vacuo to yield the target as a hydrochloride salt.
Pathway B: De Novo 4-exo-tet Cyclization
Figure 2: De novo cyclization pathway highlighting kinetic control vs. dimerization.
Protocol B: Base-Promoted Intramolecular Sₙ2
Causality: Forming a 4-membered ring is kinetically unfavorable compared to 5- or 6-membered rings. However, the gem-dimethyl-like effect (Thorpe-Ingold effect) imparted by the C2 methyl and hydroxymethyl groups pre-organizes the conformer, favoring cyclization. To prevent intermolecular dimerization, the reaction must be run under strict kinetic control (high dilution).
Mono-activation: Treat N-Boc-2-amino-2-methylpropane-1,3-diol with exactly 1.0 equiv of MsCl and Et₃N in DCM at -40 °C to favor mono-mesylation over bis-mesylation.
Cyclization: Dilute the crude mono-mesylate in anhydrous THF to a concentration of 0.01 M . Add KOtBu (1.5 equiv) portion-wise at 0 °C.
Self-Validation Checkpoint: Monitor by LC-MS. The desired cyclized product will show an[M+H]⁺ mass exactly 96 Da lower than the mono-mesylate (loss of methanesulfonic acid). If a mass corresponding to [2M+H]⁺ appears, your dilution is insufficient.
Troubleshooting Guides & FAQs
Q: I attempted the reduction of the carboxylic acid using BH₃·THF, but my isolated yield of the azetidine methanol is below 20%. LC-MS shows a mass corresponding to a ring-opened acyclic amine. How do I fix this?A: You are observing Lewis acid-mediated ring cleavage. The azetidine ring is highly strained. When BH₃ coordinates to the azetidine nitrogen, it weakens the adjacent C–N bonds. At room temperature, this complex undergoes rapid ring opening.
Fix: If you must use BH₃·THF, keep the reaction strictly at 0 °C, use no more than 1.5 equivalents of Borane, and quench slowly with methanol at 0 °C. Alternatively, switch to the Mixed Anhydride/NaBH₄ protocol described above, which completely eliminates this risk[1].
Q: During the cyclization of the mono-mesylate (Pathway B), I am getting a complex mixture of polymeric material and very little of the target azetidine. What is going wrong?A: Your reaction is falling under thermodynamic rather than kinetic control, allowing intermolecular Sₙ2 reactions (dimerization/polymerization) to outcompete the desired intramolecular 4-exo-tet cyclization.
Fix: You must decrease the concentration of your substrate. Ensure the cyclization step is performed at a maximum concentration of 0.01 M. Additionally, use a strong, bulky, non-nucleophilic base like KOtBu rather than K₂CO₃; rapid deprotonation of the carbamate nitrogen is required to ensure the intramolecular attack happens faster than intermolecular collisions.
Q: I successfully synthesized 1-Boc-(2-methylazetidin-2-yl)methanol, but upon Boc-deprotection with TFA, the product degrades. Why?A: Unprotected azetidines, particularly those with quaternary centers, are highly susceptible to acid-catalyzed ring opening via an Sₙ1-like mechanism. Prolonged exposure to neat TFA or aqueous acids will destroy the ring.
Fix: Perform the deprotection using 4M HCl in anhydrous dioxane at 0 °C for no longer than 2 hours. Evaporate the solvent immediately under reduced pressure at a bath temperature not exceeding 25 °C. The resulting hydrochloride salt is bench-stable[1].
Quantitative Data Summary
The following table summarizes the expected performance metrics and common failure modes for the two primary synthetic pathways, allowing for rapid experimental comparison.
Maintain high dilution (≤ 0.01 M); use bulky bases (KOtBu).
References
Dowling, M. S., Fernando, D. P., Hou, J., Liu, B., & Smith, A. C. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry, 81(7), 3031-3036. Available at:[Link]
Singh, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 46314-46333. Available at:[Link]
Technical Support Center: Advanced Strategies for Azetidine Coupling
From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the nuanced challenge of coupling 2,2-disubstituted azetidines. This resource is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of coupling 2,2-disubstituted azetidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities imposed by these sterically demanding scaffolds. The azetidine motif is increasingly vital in drug discovery for its ability to impart desirable physicochemical properties, yet its strained, hindered nature presents significant hurdles in standard cross-coupling protocols.
This guide moves beyond simple procedural lists. It is structured as a series of troubleshooting scenarios and in-depth FAQs to provide not just solutions, but a foundational understanding of the principles at play. We will explore the "why" behind catalyst selection, the critical role of ligands, and the subtle interplay of bases and solvents that can dictate the success or failure of your reaction.
Section 1: Core Principles for Coupling Hindered Azetidines
Before diving into specific troubleshooting, it's crucial to understand the fundamental challenges. The 2,2-disubstitution creates a sterically congested environment around the nitrogen nucleophile (for C-N coupling) or an adjacent reaction center (for C-C coupling). This bulkiness can impede the approach of the metal catalyst, hinder ligand coordination, and slow down key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2]
Our general strategy, therefore, revolves around three pillars:
Enhancing Catalyst Activity: Utilizing highly active catalyst systems that can overcome high activation energy barriers.
Fine-Tuning the Ligand Sphere: Employing bulky, electron-rich ligands that stabilize the catalyst and promote efficient turnover.
Optimizing Reaction Parameters: Methodically selecting the right base, solvent, and temperature to favor the desired reaction pathway over competing side reactions.
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but its application to 2,2-disubstituted azetidines is non-trivial.[3][4][5] Low yields, starting material recovery, and side product formation are common complaints.
Frequently Asked Questions (FAQs)
Question: My Buchwald-Hartwig reaction with a 2,2-disubstituted azetidine and an aryl bromide is failing, with only starting material recovered. What is the most likely cause and how can I fix it?
Answer: This is a classic symptom of a catalytic cycle that fails to initiate or turn over efficiently, most likely due to steric hindrance preventing either the oxidative addition step or the subsequent association of the hindered azetidine. The activation energy for this transformation is high, and a standard catalyst system is likely insufficient.
Troubleshooting Workflow: C-N Coupling Failure
Caption: Troubleshooting decision tree for a failing Buchwald-Hartwig reaction.
1. Catalyst and Ligand Selection are Paramount:
Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a more active, specialized system.
Palladium Precatalysts: Switch from Pd₂(dba)₃ or Pd(OAc)₂ to a modern Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3).[6] These precatalysts form the active Pd(0) species more readily and are designed for challenging couplings.
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the reaction. For sterically demanding substrates, bulky, electron-rich biarylphosphine ligands are the gold standard.
Ligand
Key Features & Application Notes
XPhos
Excellent general-purpose ligand for hindered substrates. Good starting point.
BrettPhos
Extremely bulky; often succeeds where other ligands fail for highly hindered amines and aryl halides.[6]
SPhos
Highly active, particularly effective for couplings involving heteroaromatic partners.
RuPhos
Another highly active, bulky ligand suitable for challenging C-N bond formations.
2. Base Selection and Stoichiometry:
The base's role is not just to be an acid scavenger; it is actively involved in the catalytic cycle.[7] For hindered azetidines, a strong, non-nucleophilic base is required to deprotonate the palladium-amine complex without competing as a nucleophile.
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective alternatives.[1]
Avoid: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are typically insufficient for these demanding C-N couplings, though they are suitable for C-C couplings.[6]
3. Solvent and Temperature:
Steric hindrance slows reaction kinetics, necessitating more forcing conditions.
Solvents: Anhydrous, degassed aprotic polar solvents are standard. Toluene and dioxane are excellent first choices.[6][8] Ethereal solvents like THF can also be screened.
Temperature: These reactions often require elevated temperatures to overcome the high activation energy.[1][2] A starting point of 100-110 °C is reasonable. If you see decomposition, the temperature may need to be lowered in conjunction with a more active catalyst/ligand system.
Protocol: Optimized Buchwald-Hartwig Coupling of a 2,2-Disubstituted Azetidine
This protocol provides a robust starting point for coupling a generic 2,2-disubstituted azetidine with an aryl bromide.
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), BrettPhos ligand (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
Under a positive pressure of inert gas, add the 2,2-disubstituted azetidine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C.
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography.
Forming C-C bonds with hindered azetidine derivatives, such as 3-iodoazetidines or azetidine-containing boronic esters, presents its own set of challenges, including catalyst deactivation and unwanted side reactions.
Frequently Asked Questions (FAQs)
Question: I am attempting a Suzuki-Miyaura coupling with a 3-iodo-2,2-dimethylazetidine derivative and an arylboronic acid, but I'm getting low yields and significant hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in sterically hindered couplings. It often arises when the desired cross-coupling pathway is slow, allowing competing pathways to dominate. To solve this, you need to accelerate the main catalytic cycle, particularly the transmetalation and reductive elimination steps.
1. Ligand and Catalyst System:
As with C-N couplings, a highly active system is essential.
Ligands: For Suzuki couplings, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands like IPent are highly effective for hindered substrates.[6]
Catalyst: Palladium sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective, but modern precatalysts often provide better results and reproducibility.
2. Base and Solvent Choice:
The base in a Suzuki reaction is crucial for activating the boronic acid partner.
Bases: For hindered Suzuki couplings, moderately strong inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[9] They are generally more effective than weaker bases like K₂CO₃. Avoid strong organic bases like NaOt-Bu, which can promote side reactions.
Solvents: A mixture of an organic solvent and water is often optimal. Combinations like Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O facilitate the dissolution of both the organic and inorganic reaction components.[8][9]
Question: My Sonogashira coupling between a terminal alkyne and a hindered 3-iodoazetidine results in a large amount of alkyne homocoupling (Glaser coupling). What conditions can I change to favor the desired cross-coupling product?
Answer: Alkyne homocoupling is a notorious side reaction in Sonogashira chemistry, driven by the copper(I) cocatalyst under aerobic conditions.[10] Minimizing this pathway requires careful control of the reaction atmosphere and catalyst system.
Strategies to Minimize Homocoupling:
Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is a key promoter of the homocoupling side reaction.[10][11]
Copper-Free Sonogashira: For particularly sensitive substrates, consider a copper-free protocol. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the primary pathway for homocoupling.[12]
Amine Base: The choice of amine base is critical. A bulky amine like diisopropylethylamine (DIPEA) or diethylamine (Et₂NH) is typically used. The amine acts as both a base and a solvent.[11][13]
Protocol: General Suzuki Coupling with a Hindered Azetidine Derivative
Materials:
3-Iodoazetidine Derivative (1.0 equiv)
Arylboronic Acid (1.5 equiv)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 equiv)
Anhydrous Dioxane and Water (4:1 v/v, to 0.15 M)
Procedure:
In a Schlenk tube, combine the 3-iodoazetidine (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.0 mmol).
Evacuate and backfill the tube with Argon three times.
Add the degassed dioxane/water solvent mixture (3.4 mL) via syringe.
Seal the tube and heat to 90-100 °C with vigorous stirring for 16 hours.
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
Dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash chromatography.
Section 4: A Note on Ring Stability
Researchers should be aware that under certain conditions, particularly during amide coupling attempts, 2,2-disubstituted azetidines can undergo ring expansion to form 5,6-dihydro-4H-1,3-oxazines.[14][15][16] This reactivity is dependent on the substrate and reaction conditions, particularly the choice of coupling reagent and solvent.[15] Similarly, acid-mediated ring expansion of N-protected azetidines can also lead to 1,3-oxazinan-2-ones.[17][18] If you observe an unexpected product with a mass increase corresponding to the addition of your coupling partner minus water, consider the possibility of a ring-expansion event.
References
Benchchem. (n.d.). Application Notes and Protocols for Optimal Base Selection in COMU-Mediated Couplings.
MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Pradhan, S., Bhattacharyya, A., & John, R. P. (n.d.). Optimization of base selection for the coupling reaction. ResearchGate.
MDPI. (2017, January 13). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
Royal Society of Chemistry. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
Royal Society of Chemistry. (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with N,N-Dibenzyl-p-anisidine.
Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
PubMed. (2011, August 22). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
Royal Society of Chemistry. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
American Chemical Society. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling.
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Jana, N., Nguyen, Q., & Driver, T. G. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][19]-Fused Indole Heterocycles. PMC. Retrieved from
PMC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
PubMed. (2019, March 15). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
Asian Journal of Chemistry. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
ResearchGate. (n.d.). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Request PDF.
Technical Support Center: Purification Strategies for Hydrophilic Azetidine Alcohols
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying hydrophilic azetidine alcohols. These molecules, while valuable in medicinal chemistry, present unique purification challenges due to their polarity, basicity, and potential instability.[1][2] This document is structured to provide practical, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophilic azetidine alcohols so challenging to purify?
Hydrophilic azetidine alcohols combine several challenging structural features:
High Polarity: The hydroxyl (-OH) group and the nitrogen atom of the azetidine ring make these compounds highly polar. This leads to poor retention on standard reverse-phase (C18) columns, where they often elute in the void volume with other polar impurities.[3][4]
Basicity: The azetidine nitrogen is basic and can interact strongly with acidic silanol groups on standard silica gel stationary phases. This interaction often results in significant peak tailing, streaking on TLC plates, and in some cases, irreversible adsorption or degradation of the compound on the column.[5][6]
High Water Solubility: Their hydrophilicity makes them highly soluble in water, which can complicate aqueous workups and extractions. Achieving efficient extraction into common organic solvents like ethyl acetate can be difficult, leading to low recovery.[3][7]
Potential Instability: The strained four-membered ring can be susceptible to ring-opening under acidic or strongly nucleophilic conditions.[5] Standard purification conditions, such as using untreated silica gel, can be acidic enough to cause decomposition.[5]
Q2: What are the main chromatographic techniques for purifying these compounds?
There are four primary techniques, each with specific advantages and disadvantages for this class of molecules. The choice depends on the specific properties of your compound and the impurities you need to remove.
Technique
Principle
Pros for Azetidine Alcohols
Cons for Azetidine Alcohols
Normal-Phase Chromatography (NPC)
Adsorption
Good for separating isomers. Can be effective if the stationary phase is neutralized.
Standard silica is acidic and causes peak tailing/degradation. Requires less polar, often toxic, solvents.[5][8]
Reverse-Phase Chromatography (RPC)
Partitioning
Excellent for removing non-polar impurities. Uses aqueous mobile phases.
Poor retention of highly polar compounds is a major issue.[9] May require ion-pairing agents, which are often not MS-compatible.
Specifically designed for retaining and separating very polar compounds.[10][11] Uses high organic mobile phases, which is beneficial for MS sensitivity.[4]
Requires long equilibration times.[11][12] Sensitive to the water content of the mobile phase and the sample solvent.[11][12]
Ion-Exchange Chromatography (IEX)
Electrostatic Interaction
Excellent for separating compounds based on charge. Can be very effective for basic azetidines.
Requires aqueous buffers and salt gradients, which means a desalting step is necessary. Can be complex to develop.[13][14]
Q3: When should I consider using a protecting group for the azetidine nitrogen?
Using a protecting group is a strategic decision to temporarily modify the molecule's properties to facilitate purification. Consider this approach when:
You observe significant peak tailing or decomposition during normal-phase chromatography that cannot be resolved by using basic additives.
You need to perform reactions on other parts of the molecule and require the azetidine nitrogen to be non-nucleophilic.
You want to decrease the compound's polarity to improve its retention in reverse-phase chromatography or alter its solubility.
Common electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) reduce the basicity and polarity of the nitrogen atom, leading to much cleaner chromatography.[6][15] However, this strategy adds two steps to your synthesis (protection and deprotection), which must be considered in your overall workflow.[6][15]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of hydrophilic azetidine alcohols in a problem-and-solution format.
Issue 1: My compound streaks badly on TLC and gives broad, tailing peaks during column chromatography.
Primary Cause: Your basic azetidine is interacting with acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to slow elution and poor peak shape.[6]
Solution 1: Neutralize the Stationary Phase. Before running your column, pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (Et₃N) or ammonia. Typically, 0.1-1% of the base in your mobile phase is sufficient.[6] This passivates the acidic sites and ensures the compound elutes based on polarity rather than acid-base interactions.
Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient, switch to a more inert or basic stationary phase. Basic alumina is a common alternative, though it can have its own reactivity issues. Deactivated silica or commercially available amine-bonded silica phases are also excellent options.[5][8]
Issue 2: My compound shows little to no retention on a C18 reverse-phase column.
Primary Cause: The analyte is too hydrophilic (polar) for the non-polar C18 stationary phase.[3] It has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and is washed off the column quickly.[4]
Solution 1: Switch to HILIC. This is the most effective solution. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high organic content.[10] In HILIC, water is the strong solvent, so polar compounds are well-retained and elute in order of increasing hydrophilicity.[11]
Solution 2: Use a Polar-Embedded or Polar-Endcapped RP Column. These columns have polar functional groups embedded within the alkyl chains or at the surface. This modification helps to retain a layer of water on the stationary phase, which improves the retention of polar analytes compared to standard C18 columns.
Solution 3 (Use with Caution): Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic amines) to the mobile phase can form a neutral, more hydrophobic complex that is better retained on a C18 column. However, these reagents can be difficult to remove from the final product and can permanently alter the column and suppress MS signals.[16]
Issue 3: My product co-elutes with an impurity of very similar polarity.
Primary Cause: The product and impurity have nearly identical affinities for the chosen stationary and mobile phases, resulting in poor separation.[6]
Solution 1: Optimize the Mobile Phase.
Shallow Gradient: Use a very slow, shallow gradient. For instance, instead of a 0-20% methanol in dichloromethane gradient, try a 5-10% gradient run over many more column volumes.[6] This increases the resolution between closely eluting compounds.
Change Solvent Selectivity: Swap one of the solvents in your mobile phase for another with different chemical properties. If you are using ethyl acetate/hexanes, try a system like dichloromethane/methanol or acetonitrile/water.[6] Different solvents interact with your compounds via different mechanisms (e.g., hydrogen bonding, dipole-dipole), which can alter their relative retention times and resolve the co-elution.
Solution 2: Change the Chromatographic Mode. If optimizing the mobile phase in one mode (e.g., normal-phase) fails, switching to an orthogonal mode (like HILIC or reverse-phase) will likely provide a completely different selectivity and achieve the desired separation.[17]
Solution 3: Recrystallization. If your compound is a solid, recrystallization can be an exceptionally powerful technique for removing closely related impurities.[6] You may need to first convert the azetidine alcohol (often an oil) into a crystalline salt (e.g., hydrochloride or tartrate) to enable this method.
Issue 4: I have low recovery of my product after aqueous workup and extraction.
Primary Cause: The high polarity of the azetidine alcohol leads to poor partitioning from the aqueous layer into less polar organic solvents like ethyl acetate or diethyl ether.
Solution 1: Ensure Complete Basification. If your product is in a salt form (e.g., an HCl salt from a reaction workup), you must first neutralize it back to the free base. Basify the aqueous layer to a pH > 12 with a strong base like NaOH or K₂CO₃ before extraction.[6] This ensures the azetidine nitrogen is deprotonated and less water-soluble.
Solution 2: Use a More Polar Extraction Solvent. Dichloromethane or a 9:1 mixture of chloroform/isopropanol can be much more effective at extracting polar amines from an aqueous phase.[6] Perform multiple extractions (e.g., 3-5 times) to maximize recovery.
Solution 3: "Salting Out". Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[6] This decreases the solubility of your organic compound in the aqueous phase and drives it into the organic layer, significantly improving extraction efficiency.[6]
Issue 5: My purified azetidine alcohol is an oil and I cannot get it to crystallize.
Primary Cause: Small, hydrophilic molecules, especially those with hydroxyl groups capable of extensive hydrogen bonding, often have low melting points and are difficult to crystallize from common solvents.
Solution 1: Form a Salt. The most reliable method is to convert the basic azetidine free base into a salt. Reacting the purified oil with a solution of an acid like HCl in ether/methanol, or with a chiral acid like tartaric acid, often produces a well-defined, crystalline solid that can be easily filtered and dried.[6] This also provides an excellent final purification step.
Solution 2: Solvent Displacement Crystallization. This technique involves dissolving your compound in a good solvent (e.g., a small amount of methanol or water) and then slowly adding a miscible anti-solvent (a solvent in which it is insoluble, like diethyl ether, hexanes, or acetone).[18] As the anti-solvent is added, the solubility of your compound decreases, inducing crystallization.[18] This must often be done slowly and at low temperatures.
This protocol is ideal for purifying a basic azetidine free base that exhibits peak tailing on standard silica gel.
Prepare the Mobile Phase: Choose an appropriate solvent system based on TLC analysis (e.g., 5% Methanol in Dichloromethane). To this mixture, add 0.5-1% triethylamine (Et₃N).[6]
Prepare the Silica Slurry: In a beaker, create a slurry of silica gel in your Et₃N-containing mobile phase.
Pack the Column: Pour the slurry into your chromatography column and pack it using standard techniques, eluting with the neutralized mobile phase until the bed is stable.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a solid-load by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.
Elution: Run the column using either an isocratic or gradient elution with your Et₃N-containing solvent system. Monitor the fractions by TLC.
Workup: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
Protocol 2: HILIC Method Development for a Highly Polar Azetidinol
This protocol provides a starting point for developing a HILIC separation method.
Column Selection: Start with a bare silica or an amide-bonded HILIC column.[3]
Mobile Phase Preparation:
Mobile Phase A (Aqueous): Prepare a 10 mM solution of a volatile buffer like ammonium formate or ammonium acetate in water. Adjust pH if necessary (a good starting point is pH 3-5).[10]
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
Column Equilibration: This is a critical step in HILIC. Equilibrate the column with your initial mobile phase conditions (e.g., 95% B, 5% A) for at least 10-20 column volumes to ensure a stable water layer forms on the stationary phase.[12] Failure to do so will result in poor reproducibility.[12]
Sample Preparation: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high in acetonitrile).[12] Injecting a sample dissolved in pure water can cause severe peak distortion.[11]
Gradient Elution: Run a gradient from high organic to higher aqueous content. For example: 95% B to 60% B over 10-15 minutes. In HILIC, increasing the aqueous phase (A) decreases retention.[10]
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of your target compound from impurities.
Protocol 3: Salt Formation for Purification and Handling
Use this protocol to convert a purified but oily azetidine alcohol into a stable, crystalline solid.
Dissolve the Free Base: Dissolve your purified azetidine alcohol (1.0 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether, methanol, or ethyl acetate.
Prepare the Acid Solution: Use a commercially available solution of anhydrous HCl in a solvent (e.g., 2 M HCl in diethyl ether) or prepare one carefully.
Precipitation: While stirring the solution of your azetidine, slowly add the acid solution dropwise (1.0-1.1 equivalents). A precipitate (the hydrochloride salt) should begin to form immediately.
Complete Crystallization: Continue stirring for 15-30 minutes. If needed, cool the mixture in an ice bath to maximize crystal formation.[6]
Isolation: Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or the primary solvent used for precipitation to remove any surface impurities. Dry the solid under high vacuum.
References
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub.
Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage.
Mahler, M., Swartz, S., & Thomason, V. (2012).
Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
Bickler, B. (2023).
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
Krische, M. J., et al. (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC.
Tosoh Bioscience. (2011). Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
Poulain-Godefroy, O., et al. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH.
ResearchGate. (n.d.). Self-nucleation and crystallization of polyvinyl alcohol | Request PDF.
Wipf, P., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Wipf, P., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
AstraZeneca. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
MDPI. (2021). Development and Thermophysical Profile of Cetyl Alcohol-in-Water Nanoemulsions for Thermal Management.
MDPI. (2024).
ResearchGate. (2016). (PDF) Crystallisation of inorganic compounds with alcohols.
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
Gan, Y. (Ed.). (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
Bott, T. M., & West, F. G. (2011).
AIP Publishing. (2013). Hydrophobic and hydrophilic interactions in aqueous mixtures of alcohols at a hydrophobic surface. The Journal of Chemical Physics.
MDPI. (2021).
ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
MilliporeSigma. (n.d.).
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
Stability of (2-Methylazetidin-2-yl)methanol in varying pH conditions
Welcome to the Technical Support Center for (2-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-Methylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The inherent ring strain of the azetidine moiety, while synthetically useful, can also be a source of instability under various experimental conditions.[1] This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you navigate potential challenges related to the stability of (2-Methylazetidin-2-yl)methanol across a range of pH conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2-Methylazetidin-2-yl)methanol?
A1: The principal stability concern for (2-Methylazetidin-2-yl)methanol, and azetidines in general, is its susceptibility to ring-opening reactions.[1][2][3] This is primarily due to the inherent ring strain of the four-membered heterocyclic system.[1] The stability is significantly influenced by the pH of the medium. Acidic conditions are particularly detrimental, as protonation of the azetidine nitrogen activates the ring towards nucleophilic attack, leading to cleavage of the C-N bonds.[1][3][4]
Q2: How does pH affect the stability of (2-Methylazetidin-2-yl)methanol?
A2: The stability of (2-Methylazetidin-2-yl)methanol is highly pH-dependent.
Acidic Conditions (pH < 4): The compound is most vulnerable in acidic environments. The azetidine nitrogen becomes protonated, forming a reactive azetidinium ion.[4] This greatly facilitates nucleophilic attack by water or other nucleophiles present in the medium, leading to rapid degradation via ring-opening. The rate of decomposition is generally faster at lower pH values.[1]
Neutral Conditions (pH ≈ 7): (2-Methylazetidin-2-yl)methanol exhibits significantly greater stability at neutral pH. While the potential for hydrolysis still exists, the rate is considerably slower compared to acidic conditions.[5] For many applications, it can be considered stable for the duration of a typical reaction or workup.
Basic Conditions (pH > 9): The compound is generally more stable in basic media compared to acidic conditions. However, very strong basic conditions, especially at elevated temperatures, can promote other degradation pathways. It is important to evaluate stability on a case-by-case basis if prolonged exposure to high pH is required.
Q3: What are the likely degradation products of (2-Methylazetidin-2-yl)methanol under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway involves the acid-catalyzed ring-opening of the azetidine ring. This proceeds through the formation of an azetidinium ion intermediate, which is then attacked by a nucleophile (typically water in aqueous media). The expected major degradation product is the corresponding amino alcohol, 1-amino-2-methylbutan-2,4-diol .
Q4: What are the recommended storage conditions for (2-Methylazetidin-2-yl)methanol?
A4: To ensure long-term stability, (2-Methylazetidin-2-yl)methanol should be stored in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated at 2-8°C.[6] It is crucial to protect it from acidic vapors and moisture to prevent degradation.
Q5: Can I use (2-Methylazetidin-2-yl)methanol in reactions that generate acidic byproducts?
A5: Caution is advised. If your reaction generates acidic byproducts, it is essential to include a non-nucleophilic base in the reaction mixture to neutralize the acid as it is formed. This will help to maintain a near-neutral pH and protect the azetidine ring from acid-catalyzed degradation. The choice of base will depend on the specific reaction conditions.
II. Troubleshooting Guides
Scenario 1: Low yield or complete loss of starting material in an acid-catalyzed reaction.
Issue: You are attempting a reaction that requires acidic conditions, but you are observing low yields of your desired product and significant consumption of the (2-Methylazetidin-2-yl)methanol starting material.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
Confirm pH and Degradation:
Action: Carefully monitor the pH of your reaction mixture. Withdraw a small aliquot, quench it, and analyze by LC-MS or NMR to confirm the presence of the expected ring-opened byproduct (1-amino-2-methylbutan-2,4-diol).
Rationale: This confirms that the low yield is due to the degradation of the starting material and not another reaction issue.
Consider a Lewis Acid Catalyst:
Action: If your reaction allows, substitute the Brønsted acid (e.g., HCl, H₂SO₄) with a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃).[2][3]
Rationale: Lewis acids can catalyze reactions without generating a high concentration of protons in the solution, thereby reducing the rate of azetidine ring-opening.
Employ an Acid Scavenger:
Action: If a Brønsted acid is unavoidable, add a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to the reaction.
Rationale: The scavenger base will neutralize the excess acid, maintaining a less harsh environment for the azetidine ring.
Optimize Reaction Conditions:
Action: Minimize the reaction time and temperature. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Rationale: Degradation reactions are often kinetically controlled. Lowering the temperature and time will reduce the extent of byproduct formation.
Scenario 2: Inconsistent results during analytical testing (HPLC/LC-MS).
Issue: You are observing variable peak areas or the appearance of unexpected peaks in your HPLC or LC-MS analysis of (2-Methylazetidin-2-yl)methanol or its derivatives.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for analytical inconsistencies.
Detailed Steps & Explanations:
Evaluate Mobile Phase pH:
Action: Check the pH of your mobile phase. If you are using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid), this can cause on-column degradation.
Solution: If possible, adjust the mobile phase to a pH above 4.5. If acidic conditions are required for chromatography, ensure that the sample is injected promptly after preparation and that the analysis time is minimized.
Assess Sample Diluent:
Action: The acidity of the sample diluent can also lead to degradation prior to injection.[7]
Solution: Prepare your samples in a neutral or slightly basic diluent (e.g., water, methanol, or a buffered solution).
Perform a Stability Study in Diluent:
Action: Prepare a sample of (2-Methylazetidin-2-yl)methanol in your chosen analytical diluent and analyze it at several time points (e.g., 0, 2, 4, 8 hours).
Rationale: This will determine if the compound is degrading in the vial while waiting for analysis.
Scenario 3: Product instability during aqueous workup.
Issue: Your reaction to synthesize a derivative of (2-Methylazetidin-2-yl)methanol appears successful by TLC or in-process analysis, but the desired product is lost during the aqueous workup.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for workup-related instability.
Detailed Steps & Explanations:
Neutralize Before Extraction:
Action: Before performing an aqueous extraction, ensure that any residual acid from the reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
Rationale: This will prevent the azetidine ring from being exposed to acidic aqueous conditions during the workup.
Minimize Contact Time:
Action: Perform the aqueous workup as quickly as possible.
Rationale: Reducing the contact time with the aqueous phase will minimize the opportunity for hydrolysis.
Consider a Non-Aqueous Workup:
Action: If possible, devise a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove salts, followed by evaporation of the solvent.
Rationale: Completely avoiding an aqueous phase is the most effective way to prevent hydrolysis.
III. Experimental Protocols
Protocol 1: Forced Degradation Study of (2-Methylazetidin-2-yl)methanol
This protocol is designed to assess the stability of (2-Methylazetidin-2-yl)methanol under various stress conditions, as recommended by ICH guidelines.[8][9]
Prepare Stock Solution: Prepare a stock solution of (2-Methylazetidin-2-yl)methanol in methanol at a concentration of 1 mg/mL.
Set up Degradation Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of deionized water.
Control: Use 1 mL of the stock solution mixed with 1 mL of methanol.
Incubation: Store all solutions at a controlled temperature (e.g., 40°C) and protect from light.
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
Data Analysis:
Calculate the percentage of degradation at each time point for each condition. This will provide a quantitative measure of the stability of (2-Methylazetidin-2-yl)methanol under different pH conditions.
Condition
Time (hours)
% Degradation
Major Degradant Peak (RT)
0.1 M HCl
0
0
-
2
15.2
X.XX min
4
28.9
X.XX min
8
55.1
X.XX min
24
>90
X.XX min
0.1 M NaOH
24
< 2
-
Water
24
< 1
-
Note: The degradation percentages and retention times (RT) are illustrative and will depend on the specific analytical method and conditions used.
IV. References
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. Available from: [Link]
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. Available from: [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. Available from: [Link]
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation. Available from: [Link]
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - IIT Kanpur. Available from: [Link]
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. Available from: [Link]
Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]
Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available from: [Link]
Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC. Available from: [Link]
(PDF) Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - ResearchGate. Available from: [Link]
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Available from: [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Available from: [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - ResearchGate. Available from: [Link]
Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Available from: [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available from: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available from: [Link]
Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - University of Bristol. Available from: [Link]
Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water - MDPI. Available from: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]
7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed. Available from: [Link]
Troubleshooting N-alkylation side reactions of azetidines
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Author: BenchChem Technical Support Team. Date: March 2026
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Refining Troubleshooting Guide
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Designing the Guide's Structure
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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when working with strained heterocycles.
Azetidines are highly sought-after motifs in medicinal chemistry for their ability to introduce conformational constraint and lower lipophilicity. However, their inherent geometry makes them notoriously temperamental. When subjected to standard N-alkylation conditions, the azetidine ring is prone to nucleophilic cleavage, over-alkylation to azetidinium salts, and polymerization.
This guide is designed to help you diagnose the causality behind these side reactions and implement self-validating protocols to ensure high-yielding functionalizations.
Diagnostic Logic Flow for Azetidine Functionalization
Before altering your reaction conditions, use the following diagnostic tree to identify the mechanistic pathway causing your specific side reaction.
Diagnostic logic for resolving azetidine N-alkylation side reactions.
Q1: Why is my azetidine ring opening into an acyclic linear amine during N-alkylation?The Causality: The ring-opening of azetidines is thermodynamically driven by the release of approximately 25.2 kcal/mol of ring strain[1]. During N-alkylation, if the azetidine nitrogen becomes protonated (by acidic byproducts) or quaternized (forming an azetidinium ion), the adjacent C2 and C4 carbons become highly electrophilic. Even weak nucleophiles—such as the halide counterion (e.g., Br⁻, I⁻) from your alkylating agent or the base used—can attack these positions via an SN2 mechanism, cleaving the C-N bond[2].
The Solution:
Avoid Nucleophilic Bases: Never use nucleophilic amines (like pyridine or DMAP) or strong Lewis acids. Switch to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like anhydrous K₂CO₃.
Temperature Control: Run the reaction at the lowest possible temperature (0 °C to room temperature) that still allows the desired alkylation to proceed. Thermal energy helps overcome the activation barrier for ring-opening.
Q2: I am observing over-alkylation and the formation of quaternary salts. How do I prevent this?The Causality: Azetidines are relatively nucleophilic secondary amines. Once mono-alkylated, the resulting tertiary amine can still react with excess alkyl halide to form a quaternary azetidinium salt[3]. Because over-alkylation creates a permanently charged, highly strained species, it acts as a thermodynamic sink that rapidly undergoes nucleophilic ring-opening[4].
The Solution:
Strict Stoichiometry: Use exactly 1.0 equivalent of the alkylating agent.
Inverse Addition: Add the alkylating agent dropwise to a dilute solution of the azetidine to maintain a low local concentration of the electrophile.
Switch to Reductive Amination: If direct alkylation fails, reductive amination is the gold standard alternative. It avoids the use of highly electrophilic alkyl halides entirely, preventing the formation of azetidinium ions[5].
Quantitative Comparison of N-Functionalization Strategies
To choose the right approach for your substrate, compare the risk profiles of standard N-functionalization methodologies below:
Methodology
Standard Reagents
Risk of Ring-Opening
Risk of Over-Alkylation
Best Use Case
Direct Alkylation
R-X, K₂CO₃, MeCN
High
High
Highly reactive electrophiles (e.g., benzyl halides) at 0 °C.
Reductive Amination
R-CHO, NaBH(OAc)₃, DCE
Low
Very Low
Primary/secondary alkyl groups; highly strained or sensitive azetidines.
Cross-Coupling
R-Br, Pd cat., Base
Moderate
None
N-arylation (Requires optimization to prevent thermal degradation).
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. By controlling the order of addition and the nature of the intermediates, these workflows naturally suppress the side reactions discussed above.
Protocol A: Controlled Direct N-Alkylation (Minimizing Azetidinium Formation)
This protocol utilizes strict stoichiometry and a mild, non-nucleophilic base to suppress ring-opening.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the azetidine (1.0 eq, 1.0 mmol) in anhydrous acetonitrile (0.1 M, 10 mL).
Base Addition: Add anhydrous, finely powdered potassium carbonate (K₂CO₃, 2.0 eq, 2.0 mmol). Stir the suspension at 0 °C for 10 minutes. Causality: K₂CO₃ acts as an insoluble, non-nucleophilic heterogeneous base, preventing Lewis-acid mediated ring opening.
Electrophile Addition: Dissolve the alkyl halide (1.0 eq, 1.0 mmol) in 2 mL of anhydrous acetonitrile. Add this solution dropwise over 30 minutes via a syringe pump to the cooled azetidine mixture. Causality: Slow addition prevents the local accumulation of electrophile, suppressing tertiary amine over-alkylation.
Monitoring: Maintain the reaction at 0 °C to 20 °C. Monitor strictly by LC-MS or TLC. Do not heat above 40 °C.
Workup: Once the starting material is consumed, immediately quench the reaction by filtering through a pad of Celite to remove the inorganic base. Concentrate the filtrate under reduced pressure (keep the water bath <30 °C) to prevent thermal degradation.
Protocol B: Mild Reductive Amination (The Self-Validating Alternative)
Reductive amination is inherently self-validating against over-alkylation because the intermediate iminium ion is reduced to a tertiary amine, which lacks the necessary protons to easily form an iminium ion again, effectively halting the reaction at mono-alkylation[5].
Imine Formation: Dissolve the azetidine (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) at room temperature.
Acid Catalyst (Optional): If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq). Stir for 1-2 hours to allow complete iminium ion formation.
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 1.5 mmol) in three distinct portions over 15 minutes to control the exothermic reduction. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.
Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis
Source: National Institutes of Health (NIH)
URL:[Link]
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines
Source: ResearchGate
URL:[Link]
Technical Support Center: Deprotection Strategies for (2-Methylazetidin-2-yl)methanol Derivatives
Welcome to the technical support center for the deprotection of (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3). This resource is designed for researchers and drug development professionals to provide actionable, fie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the deprotection of (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3). This resource is designed for researchers and drug development professionals to provide actionable, field-proven guidance for overcoming the unique synthetic challenges associated with this highly strained heterocyclic building block.
Mechanistic Insight: The Causality of Degradation
The primary challenge in working with (2-Methylazetidin-2-yl)methanol lies in the inherent ring strain of the four-membered azetidine ring (~26 kcal/mol). When subjected to harsh reaction conditions—particularly strong acids used in standard peptide chemistry—the azetidine nitrogen is protonated. This generates a highly electrophilic azetidinium intermediate.
Once protonated, the ring becomes extremely susceptible to nucleophilic attack by solvent molecules, counterions (e.g., trifluoroacetate), or ambient moisture. This attack relieves the ring strain but results in irreversible nucleophilic ring-opening, yielding undesired acyclic amino alcohol byproducts[1]. To prevent this, deprotection strategies must avoid generating the azetidinium intermediate altogether.
Fig 1. Acid-catalyzed ring-opening degradation pathway of strained azetidine rings.
Protecting Group Compatibility & Quantitative Data
To ensure the structural integrity of the azetidine core, protecting groups must be selected based on their ability to be removed under neutral or basic conditions. Below is a comparative summary of deprotection strategies and their quantitative performance metrics.
Protecting Group
Deprotection Reagent
Temp (°C)
Approx. Time (h)
Typical Yield (%)
Ring-Opening Risk
N-Boc
Cs₂CO₃ / MeOH
65 (Reflux)
2 - 3
>90%
Very Low
N-Boc
50% TFA / DCM
25
1 - 2
<30%
High
N-Cbz
H₂ (1 atm), 5% Pd/C
25 - 60
12 - 40
85 - 95%
Very Low
O-TBS
TBAF (1.0 M in THF)
0 to 25
1 - 2
>90%
Very Low
Troubleshooting & FAQs
Q1: I used standard 50% TFA in DCM to remove the N-Boc group, but LC-MS shows a mass corresponding to +18 Da (water addition) and +114 Da (TFA addition). What happened?A1: You are observing classic acid-catalyzed ring opening. The +18 Da mass indicates hydrolysis of the azetidinium intermediate, while the +114 Da mass indicates nucleophilic attack by the trifluoroacetate counterion[1]. Standard acidic protocols are too harsh for this strained system.
Q2: How can I remove an N-Boc group from (2-Methylazetidin-2-yl)methanol without using strong acids?A2: We strongly recommend a base-promoted deprotection strategy. Heating the Boc-protected azetidine with Cesium Carbonate (Cs₂CO₃) in methanol at reflux facilitates the fragmentation of the Boc group without ever protonating the azetidine nitrogen. This completely suppresses ring-opening and maintains the integrity of the molecule[2].
Q3: Is the N-Cbz group a safer alternative for protecting the azetidine nitrogen?A3: Yes. The N-Cbz group can be cleanly removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C). Because this reaction occurs under strictly neutral conditions, the azetidine nitrogen is never activated as an electrophile, fully preserving the 4-membered ring[3].
Q4: If I protect the primary alcohol as a silyl ether (e.g., O-TBS), will fluoride-based deprotection harm the azetidine ring?A4: No. Fluoride sources like TBAF in THF operate under neutral to slightly basic conditions and are highly chemoselective for the Si-O bond. The azetidine ring remains completely intact during this transformation[4].
Orthogonal Deprotection Workflows
Fig 2. Decision matrix for orthogonal, degradation-free deprotection of azetidine derivatives.
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system with built-in analytical checkpoints.
Use this method to avoid acid-catalyzed degradation of the azetidine ring.
Setup: Dissolve the N-Boc-(2-Methylazetidin-2-yl)methanol derivative (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) to the stirring solution.
Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2–3 hours. Monitor progress via TLC.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with cold methanol. Concentrate the filtrate under reduced pressure.
Self-Validation Check: Analyze the crude mixture via LC-MS. The desired free amine will show an [M+H]⁺ peak at m/z 102.09. The strict absence of a peak at m/z 120.10 (water addition) confirms that no ring-opening has occurred.
Protocol B: Neutral N-Cbz Deprotection via Hydrogenolysis[4]
Use this method for highly sensitive substrates where even mild base is not tolerated.
Setup: Dissolve the N-Cbz-(2-Methylazetidin-2-yl)methanol derivative in Methanol (0.1 M).
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C, 10 mol% Pd). Safety Note: Purge the flask with Argon before and after adding the catalyst to prevent ignition.
Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 12–24 hours.
Workup: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.
Self-Validation Check: The disappearance of the aromatic protons (multiplet at ~7.3 ppm) and the benzylic CH₂ (singlet at ~5.1 ppm) in the ¹H NMR spectrum confirms complete Cbz removal.
Protocol C: Chemoselective O-TBS Deprotection[5]
Use this method to deprotect the primary alcohol while leaving the N-Boc or N-Cbz group intact.
Setup: Dissolve the O-TBS protected substrate in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.
Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Check: TLC will show a shift to a significantly lower Rf value due to the exposed hydroxyl group. Stain the TLC plate with Ninhydrin; an N-protected azetidine will not stain purple, confirming the amine protecting group remains fully intact.
Technical Support Center: Troubleshooting Solubility of (2-Methylazetidin-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter thermodynamic roadblocks when handling small, highly polar heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter thermodynamic roadblocks when handling small, highly polar heterocycles. (2-Methylazetidin-2-yl)methanol is a prime example of a molecule that stubbornly resists solvation in non-polar media.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the chemical causality behind these solubility failures and provide field-proven, self-validating protocols to force this molecule into your desired solvent system.
Strategic Workflow for Solubilization
Before diving into the chemical protocols, use the decision matrix below to determine the least invasive solubilization strategy for your specific experimental constraints.
Figure 1: Decision matrix for solubilizing polar azetidine derivatives in non-polar media.
FAQ 1: The Thermodynamics of the Problem
Q: Why does (2-Methylazetidin-2-yl)methanol crash out of non-polar solvents like hexane or toluene instantly?
A: The insolubility is strictly driven by the dominance of intermolecular forces over solvent-solute interactions. (2-Methylazetidin-2-yl)methanol contains two highly active functional groups: a secondary amine confined within a strained four-membered azetidine ring [1], and a primary hydroxyl group. Both act as potent hydrogen bond donors and acceptors.
In non-polar solvents (which lack a dipole moment and cannot participate in hydrogen bonding), these molecules self-associate. The thermodynamic drive for the azetidine NH and the primary OH to hydrogen-bond with each other creates a rigid, localized intermolecular lattice [2]. Because the non-polar solvent cannot pay the energetic penalty required to break this lattice, the compound precipitates. To achieve solvation, we must either introduce a competing dipole (co-solvency) or chemically mask the hydrogen-bonding sites (derivatization).
FAQ 2: The Co-Solvent Approach
Q: I need to run a reaction in a non-polar solvent like toluene, but my compound won't dissolve. How can I solubilize it without chemically modifying the molecule?
A: If your downstream chemistry is not sensitive to slight increases in medium polarity, the most efficient method is a binary solvent system[3]. By introducing a low volume (5–15% v/v) of a polar aprotic solvent, you introduce molecules capable of acting as hydrogen-bond acceptors. This disrupts the solute-solute lattice without completely altering the bulk non-polar characteristics of your reaction medium.
Table 1: Quantitative Impact of Solubilization Strategies
Solubilization Strategy
Additive / Modification
Mechanism of Action
Effective Non-Polar Solvents
Relative Solubility Increase
Baseline
None
N/A
None (Insoluble)
1x
Co-Solvent
10% v/v THF
Disrupts H-bond lattice via oxygen lone pairs
Toluene, Ether
~50x
Co-Solvent
5% v/v DMSO
Strong dipole solvation of the NH/OH protons
DCM, Chloroform
~100x
Derivatization
N-Boc Protection
Masks NH donor, adds steric lipophilic bulk
Hexane, Toluene, DCM
>1,000x
Derivatization
N-Boc + O-TBS
Masks both NH and OH donors completely
All non-polar solvents
>5,000x
FAQ 3: The Derivatization Approach (Self-Validating Protocol)
Q: My reaction is strictly sensitive to polar solvents and requires a purely non-polar environment. What is the industry standard for forcing this molecule into solution?
A: You must temporarily mask the polar functional groups. The gold standard for azetidines is N-Boc (tert-butyloxycarbonyl) protection of the amine [4]. The Boc group replaces the N-H hydrogen bond donor with a bulky, highly lipophilic tert-butyl moiety. This drastically lowers the topological polar surface area (TPSA) and forces the molecule to dissolve in solvents like hexane or dichloromethane [5].
Step-by-Step Methodology: N-Boc Protection of (2-Methylazetidin-2-yl)methanol
Causality Note: We utilize a heterogeneous starting condition. Because the starting material is insoluble in Dichloromethane (DCM), the reaction begins as a cloudy suspension. As the lipophilic Boc group is installed, the product is pulled into the organic phase. This provides a built-in, self-validating visual cue that the reaction is succeeding.
Step 1: Preparation & Suspension
Suspend 1.0 equivalent of (2-Methylazetidin-2-yl)methanol in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.
Observation: The mixture will be a milky, heterogeneous suspension due to the compound's insolubility [5].
Step 2: Base Addition
Add 1.5 equivalents of Triethylamine (Et₃N) dropwise.
Causality: Et₃N acts as an acid scavenger and neutralizes any trace hydrochloride salts, ensuring the azetidine nitrogen is a free nucleophile ready for attack.
Step 3: Reagent Addition
Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM.
Visual Cue 1: Observe the reaction for the evolution of CO₂ gas (mild bubbling). This confirms the nucleophilic attack on the Boc anhydride.
Visual Cue 2: Stir for 2-4 hours at room temperature. The cloudy suspension will gradually clear into a completely transparent, homogeneous solution. This physical phase change validates that the hydrogen-bond lattice has been broken and the lipophilic product has formed.
Step 5: TLC Validation
Spot the reaction mixture against the starting material on a silica TLC plate. Elute with 10% Methanol in DCM.
Validation: The highly polar starting material will remain stuck near the baseline (
Rf≈0.1
), while the newly synthesized, non-polar N-Boc product will migrate significantly higher (
Rf≈0.6
).
Step 6: Workup & Isolation
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. The lipophilic N-Boc product remains safely in the non-polar DCM layer, while any unreacted polar starting material partitions into the aqueous waste. Dry over anhydrous Na₂SO₄, filter, and concentrate.
References
Azetidine - Wikipedia
Source: Wikipedia
URL
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis
Source: Organic Letters - ACS Publications
URL
The Solubility of Amino Acids in Various Solvent Systems
Source: DigitalCommons@URI
URL
Technical Support Center: Purification of Polar Azetidine Derivatives
Source: Benchchem
URL
Optimization
Technical Support Center: Minimizing Polymerization During (2-Methylazetidin-2-yl)methanol Workup
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the workup of (2-Methylazetidin-2-yl)methanol. The inherent ring strain of th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the workup of (2-Methylazetidin-2-yl)methanol. The inherent ring strain of the azetidine core, coupled with the presence of a primary alcohol, makes this molecule susceptible to polymerization, particularly under common workup conditions.[1][2][3] This document offers troubleshooting strategies and preventative measures to ensure the isolation of a pure, monomeric product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of product and the formation of a viscous, insoluble material during my aqueous workup. What is happening?
Answer: You are likely observing acid-catalyzed cationic ring-opening polymerization (CROP) of the azetidine ring.[4] The four-membered azetidine ring is sterically strained and, therefore, thermodynamically predisposed to ring-opening reactions.[1][2][3]
The Mechanism:
Protonation: In the presence of an acid (e.g., from an acidic quench or extraction with an acidic aqueous solution), the lone pair of the azetidine nitrogen gets protonated, forming a highly reactive azetidinium ion.[5][6]
Nucleophilic Attack: A nucleophile, which can be another molecule of (2-Methylazetidin-2-yl)methanol (either the nitrogen or the hydroxyl oxygen), attacks one of the ring carbons of the activated azetidinium ion.
Ring-Opening & Propagation: This attack leads to the opening of the strained four-membered ring and the formation of a dimer. The newly freed amine can then be protonated, continuing the polymerization process and leading to the formation of oligomers and high-molecular-weight polymers.[3][4]
This process is often accelerated by heat. The resulting polymer is typically a complex, branched polyamine, which often presents as an intractable oil or an insoluble solid.
Caption: Acid-catalyzed polymerization of (2-Methylazetidin-2-yl)methanol.
Q2: How can I prevent this polymerization during the workup of my reaction mixture?
Answer: The key to preventing polymerization is to rigorously avoid acidic conditions and elevated temperatures during the workup and isolation process.[5][7]
Recommended Workup Protocol:
This protocol is designed to neutralize any acid and extract the free base under mild, basic conditions.
Cooling: Before workup, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of any potential side reactions.
Basification: Slowly and carefully quench the reaction with a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH or KOH initially, as the exothermic neutralization can cause localized heating.
pH Monitoring: Monitor the pH of the aqueous layer, aiming for a pH between 9 and 10. This ensures the azetidine nitrogen is in its free base form and not protonated.
Extraction: Extract the product promptly with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.[8][9]
Washing: Wash the combined organic layers with brine to remove excess water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (≤ 30 °C).
Parameter
Recommended Condition
Rationale
Temperature
0-5 °C during quench; ≤ 30 °C for concentration
Minimizes the rate of ring-opening and polymerization.
pH
9-10
Ensures the azetidine is in its free base form, preventing acid catalysis.[5]
Quenching Agent
Saturated NaHCO₃ or K₂CO₃ (aq)
Mild bases that effectively neutralize acid without strong exotherms.
Extraction Solvent
Dichloromethane, Ethyl Acetate
Efficiently extracts the product; easily removed under vacuum.
Q3: My product seems to be water-soluble, making extraction difficult even after basification. What are my options?
Answer: The hydroxymethyl group on (2-Methylazetidin-2-yl)methanol imparts significant water solubility, which can complicate standard liquid-liquid extractions.[10]
Troubleshooting Strategies for Water-Soluble Amines:
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective. This method repeatedly passes fresh solvent through the aqueous layer, allowing for efficient extraction over time without requiring large solvent volumes.
Solvent Choice: Switch to a more polar extraction solvent that is immiscible with water, such as n-butanol. However, be aware that removing higher-boiling solvents requires more care to avoid heating the product.
Solid-Phase Extraction (SPE): Consider using a solid-phase extraction cartridge. A reverse-phase (e.g., C18) or a suitable ion-exchange cartridge can be used to retain the product, which is then eluted with an appropriate solvent. This can be an effective way to separate the product from inorganic salts.[9]
Q4: I managed to isolate my product, but it turned into a solid/oil on storage. How should I store (2-Methylazetidin-2-yl)methanol?
Answer: (2-Methylazetidin-2-yl)methanol and its salts can be sensitive to atmospheric CO₂ (which can form carbonic acid in the presence of moisture) and temperature.
Recommended Storage Conditions:
Form: Whenever possible, store the compound as its hydrochloride salt.[11][12] The salt is generally more crystalline, less volatile, and significantly more stable towards polymerization than the free base.
Temperature: Store at low temperatures, typically 2-8 °C.[12]
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and CO₂.
Container: Use a well-sealed container.
If you need to use the free base, it is best to generate it from the salt immediately before use by neutralizing a solution of the salt and extracting it as described in the workup protocol.
Caption: Troubleshooting workflow for (2-Methylazetidin-2-yl)methanol workup.
References
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). Princeton University. Available at: [Link]
The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. (2018). RSC Publishing. Available at: [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Available at: [Link]
Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. (2020). NSF Public Access Repository. Available at: [Link]
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Bl. (2018). NSF PAR. Available at: [Link]
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. (2018). Journal of the American Chemical Society. Available at: [Link]
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. (2018). PubMed. Available at: [Link]
Material Safety Data Sheet - Methanol. (2006). Hardy Diagnostics. Available at: [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2014). University of Birmingham. Available at: [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available at: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Available at: [Link]
(Azetidin-2-yl)methanol. PubChem. Available at: [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. Available at: [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. Available at: [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of the Chinese Chemical Society. Available at: [Link]
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (2001). PubMed. Available at: [Link]
Azetidine: Chemical Reactivity. (2020). YouTube. Available at: [Link]
Methanol Safety Data Sheet. (2014). Shimadzu. Available at: [Link]
The Polymerization of Azetidines and Azetidine Derivatives. (2015). ResearchGate. Available at: [Link]
Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Organic Chemistry Portal. Available at: [Link]
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. R Discovery. Available at: [Link]
Anionic polymerizations of activated aziridines and azetidines. American Chemical Society. Available at: [Link]
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025). MDPI. Available at: [Link]
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (2018). National Toxicology Program. Available at: [Link]
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of (2-Methylazetidin-2-yl)methanol
For the modern researcher, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted ¹H an...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (2-Methylazetidin-2-yl)methanol, a saturated heterocyclic alcohol with potential applications in medicinal chemistry and materials science. By comparing its expected spectral features with those of structurally related analogues, we aim to equip researchers with the necessary insights for the unambiguous identification and characterization of this and similar molecules.
The four-membered azetidine ring is a privileged scaffold in drug discovery, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. The introduction of a methyl and a hydroxymethyl group at the C2 position creates a chiral center and introduces functional handles for further synthetic elaboration. A thorough understanding of the NMR spectral characteristics of this molecule is paramount for confirming its synthesis and for studying its conformational behavior.
Molecular Structure and Predicted Spectral Features
A detailed analysis of the molecular structure of (2-Methylazetidin-2-yl)methanol allows for the prediction of its ¹H and ¹³C NMR spectra. The key to this prediction lies in understanding the chemical environment of each nucleus, which is influenced by factors such as electronegativity of neighboring atoms, steric effects, and the rigid nature of the azetidine ring.
Caption: Molecular structure of (2-Methylazetidin-2-yl)methanol with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.
-CH₃ (C5): The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting. Given its attachment to a quaternary carbon, the chemical shift is predicted to be in the range of 1.2-1.5 ppm .
-CH₂- (C3 and C4): The methylene protons of the azetidine ring are diastereotopic due to the chiral center at C2. Therefore, they are expected to appear as complex multiplets. The protons on C4 are adjacent to the nitrogen atom and are expected to be more deshielded, appearing around 3.0-3.5 ppm . The protons on C3, being further from the nitrogen, should resonate slightly more upfield, likely in the range of 1.8-2.2 ppm .
-CH₂OH (C6): The two protons of the hydroxymethyl group are also diastereotopic and are expected to appear as two distinct signals, likely doublets due to geminal coupling, or as an AB quartet. Their proximity to the electronegative oxygen atom will shift them downfield, with an expected chemical shift in the range of 3.4-3.8 ppm .
-NH and -OH: The chemical shifts of the amine and alcohol protons are highly variable and depend on factors such as solvent, concentration, and temperature. They are expected to appear as broad singlets and their signals can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom.
-CH₃ (C5): The methyl carbon is expected to resonate in the upfield region, typical for sp³ hybridized carbons, likely around 20-25 ppm .
-CH₂- (C3): This ring carbon should appear at a chemical shift of approximately 25-30 ppm .
-CH₂- (C4): The carbon adjacent to the nitrogen atom (C4) will be deshielded and is expected to have a chemical shift in the range of 45-50 ppm .
-CH₂OH (C6): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will be significantly deshielded, with a predicted chemical shift of 65-70 ppm .
Quaternary Carbon (C2): The quaternary carbon at the 2-position, bonded to a nitrogen, a methyl group, and a hydroxymethyl group, is expected to be the most deshielded of the sp³ carbons, with a predicted chemical shift in the range of 60-65 ppm .
Comparative Spectral Analysis
To refine our predictions and provide a framework for analysis, we will compare the expected spectra of (2-Methylazetidin-2-yl)methanol with the known NMR data of two key structural analogues: (Azetidin-2-yl)methanol and 2-methyl-2-propanol (tert-butanol).
Note: The data for (Azetidin-2-yl)methanol is presented for its N-Boc protected form, as readily available, fully assigned data for the unprotected form is scarce. The Boc group has a significant electronic effect and its presence should be considered when making direct comparisons.
The comparison highlights several key points:
The introduction of the methyl group at C2 in (2-Methylazetidin-2-yl)methanol is expected to shift the resonance of the C2 carbon downfield compared to the C2 carbon in N-Boc-(azetidin-2-yl)methanol, due to the alpha-substitution effect.
The chemical shifts of the ring protons and carbons in the predicted spectrum of (2-Methylazetidin-2-yl)methanol are broadly consistent with those observed for the N-Boc protected analogue, with expected variations due to the absence of the bulky and electron-withdrawing Boc group.
The chemical shifts for the methyl and hydroxymethyl groups attached to the quaternary carbon in the predicted spectrum of (2-Methylazetidin-2-yl)methanol are comparable to those in tert-butanol, demonstrating the localized influence of the immediate chemical environment.[1][2][3]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for (2-Methylazetidin-2-yl)methanol, the following experimental protocol is recommended.
Sample Preparation:
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆).
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
Filter the solution into a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
Tune and match the probe for the respective nucleus (¹H or ¹³C).
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm) or the residual solvent peak.
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Caption: A generalized workflow for NMR spectral analysis.
Conclusion
References
Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Nanalysis.
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
Kazansky, V. B., & van Santen, R. (1996, March). In situ13C NMR study of tert-butanol interaction with moderately concentrated sulfuric acid.
National Center for Biotechnology Information. (n.d.). (Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]
BenchChem. (n.d.).
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
A Comparative Guide to Chiral HPLC Method Development for Resolving (2-Methylazetidin-2-yl)methanol Enantiomers
Introduction: The Chirality Challenge of Substituted Azetidines (2-Methylazetidin-2-yl)methanol is a chiral building block with a stereogenic center at the C2 position of the azetidine ring. As with many pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chirality Challenge of Substituted Azetidines
(2-Methylazetidin-2-yl)methanol is a chiral building block with a stereogenic center at the C2 position of the azetidine ring. As with many pharmaceuticals and agrochemicals, the biological activity of enantiomers can differ significantly.[1] Therefore, the ability to resolve and quantify these enantiomers is critical for drug development, ensuring stereochemical purity and therapeutic efficacy.[2][3][4]
Comparative Analysis of Starting Methodologies
The most successful and broadly applicable CSPs for a wide range of chiral compounds are polysaccharide derivatives, specifically those based on amylose and cellulose.[1] These CSPs often exhibit complementary selectivity. Therefore, a logical first step in method development is to screen the target analyte on both an amylose-based and a cellulose-based column.
UV at 210 nm (due to lack of a strong chromophore)
UV at 210 nm
Expected Performance
Good to excellent enantioselectivity for a broad range of compounds.
Often provides complementary or, in some cases, superior resolution to amylose-based phases.[3]
Advantages
High success rate for a wide variety of chiral compounds.
Different spatial arrangement of the carbamate groups on the cellulose backbone can offer unique selectivity.
Considerations
Coated phases can be sensitive to certain solvents.
The optimal mobile phase composition may differ significantly from amylose-based columns.
Scientific Rationale and Mechanistic Insights
The enantioselective separation on polysaccharide-based CSPs is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1][7] The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7]
For (2-Methylazetidin-2-yl)methanol, the key interaction points are the hydroxyl (-OH) group and the secondary amine (-NH-) of the azetidine ring. These groups can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP. The methyl group at the stereocenter and the overall 3D structure of the molecule will influence how it fits into the chiral grooves or cavities of the stationary phase, leading to differential retention of the two enantiomers.
The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial when separating basic compounds like amines.[6] The DEA competes with the analyte for highly acidic silanol groups on the silica surface that can cause peak tailing, thereby improving peak shape and resolution.
Experimental Protocols and Workflows
Method 1: Amylose-Based CSP Protocol
System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane/IPA/DEA at 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Sample Preparation: Dissolve the racemic (2-Methylazetidin-2-yl)methanol standard in the mobile phase to a concentration of approximately 1 mg/mL.
Injection: Inject 10 µL of the sample onto the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.
Data Acquisition: Monitor the elution profile at 210 nm for a sufficient duration to allow both enantiomers to elute.
Optimization: If the resolution is not optimal, adjust the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution. The concentration of DEA can also be optimized (e.g., between 0.05% and 0.2%).
Method 2: Cellulose-Based CSP Protocol
System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane/IPA/DEA at 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Sample Preparation: Prepare the sample as described in Method 1.
Injection: Inject 10 µL of the sample onto the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column.
Data Acquisition: Monitor the elution profile at 210 nm.
Optimization: Similar to Method 1, adjust the mobile phase composition to optimize the separation. The optimal hexane/IPA ratio may be different for this column.
Visualizing the Method Development Workflow
Caption: General workflow for chiral HPLC method development.
Alternative Approaches and Future Directions
Should the polysaccharide-based CSPs not provide adequate resolution, other classes of CSPs could be investigated:
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™ V): These are known to be effective for separating polar molecules and can be operated in reversed-phase, polar organic, and normal phase modes, offering great flexibility.[8]
Cyclodextrin-Based CSPs: These separate enantiomers based on inclusion complexation, where the analyte fits into a chiral cavity.[7] The size and shape of the analyte relative to the cyclodextrin cavity are critical for separation.[7]
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations that is often faster and uses less organic solvent than HPLC. The methods developed in HPLC can often be readily transferred to SFC.
Conclusion
Developing a chiral HPLC method for a novel compound like (2-Methylazetidin-2-yl)methanol requires a systematic and logical approach. Based on extensive data for structurally similar compounds, screening on complementary amylose and cellulose-based chiral stationary phases under normal phase conditions represents the most promising starting point. The two detailed methodologies presented in this guide, centered on Chiralpak® AD-H and Chiralcel® OD-H, provide researchers with robust protocols to achieve the enantiomeric resolution of (2-Methylazetidin-2-yl)methanol, a critical step in its chemical and pharmaceutical development.
References
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(19), 5963. MDPI. Retrieved from [Link]
Frink, L. A., & Armstrong, D. W. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1619. ResearchGate. Retrieved from [Link]
Advantages of using immobilized stationary phases in chiral separations. (n.d.). Phenomenex. Retrieved from [Link]
Chiral Chromatography. (n.d.). Dr. Maisch GmbH. Retrieved from [Link]
Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. Retrieved from [Link]
Kasperec, J., & Kovaľ, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. Retrieved from [Link]
Satyanarayana, P. V., & Kumar, K. K. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 2(5), 629-636. SCIRP. Retrieved from [Link]
Zaggout, F., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450. Retrieved from [Link]
Azetidine vs. Proline Scaffolds: A Comparative Guide to Metabolic Stability in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Among the myriad of molecular properties that dictate the in vivo fate of a t...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. Among the myriad of molecular properties that dictate the in vivo fate of a therapeutic agent, metabolic stability stands out as a critical determinant of a drug's half-life, bioavailability, and overall efficacy. The strategic incorporation of specific chemical scaffolds can profoundly influence a molecule's susceptibility to metabolic enzymes. This guide provides an in-depth comparison of two key heterocyclic scaffolds: the four-membered azetidine ring and the five-membered pyrrolidine ring of proline. We will explore the underlying mechanistic principles that govern their metabolic fate and present supporting experimental frameworks for their evaluation.
The Strategic Choice of a Heterocyclic Scaffold
The inclusion of saturated heterocycles is a widely employed strategy in drug design to introduce three-dimensionality, modulate physicochemical properties, and improve metabolic stability. Proline, a proteinogenic amino acid, and its derivatives are frequently utilized due to their unique conformational constraints that can enhance binding affinity to biological targets. However, the pyrrolidine ring of proline can be susceptible to metabolic degradation. In contrast, the azetidine ring has emerged as a valuable bioisostere for proline, often conferring enhanced metabolic robustness to drug candidates.[1][2] This guide will dissect the chemical and enzymatic basis for these differences.
Mechanistic Insights into Metabolic Vulnerability
The metabolic stability of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily and other oxidoreductases.[3] The inherent structural and electronic properties of azetidine and proline derivatives dictate their susceptibility to these enzymatic transformations.
Proline Metabolism: A Known Liability
The metabolism of proline-containing compounds can be initiated by two main enzymatic pathways. For endogenous proline and some proline-rich peptides, the primary catabolic pathway begins with oxidation by proline dehydrogenase (PRODH) , a mitochondrial enzyme that converts proline to Δ1-pyrroline-5-carboxylate.[4]
For xenobiotics, the pyrrolidine ring is a common site for oxidation by cytochrome P450 enzymes . These reactions typically occur at the carbon atoms alpha to the nitrogen atom, leading to the formation of hydroxylated metabolites that can undergo further oxidation and ring cleavage. N-dealkylation is another common metabolic route for N-substituted proline derivatives.[5]
Azetidine: A More Robust Alternative
The enhanced metabolic stability of azetidine-containing compounds can be attributed to several factors:
Ring Strain and Altered Hybridization: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which alters the hybridization of the ring atoms and can make the C-H bonds less susceptible to oxidative attack by CYP enzymes compared to the less strained five-membered pyrrolidine ring.[6]
Enzyme Substrate Specificity: Proline dehydrogenase exhibits a high degree of substrate specificity. The smaller, more constrained azetidine ring of azetidine-2-carboxylic acid, a proline analogue, may not fit as readily into the active site of PRODH, thus hindering its metabolism by this pathway.[7] While direct studies on the interaction of complex azetidine-containing drugs with PRODH are limited, the principle of enzyme specificity provides a strong rationale for reduced metabolism.
Steric Hindrance: The substitution pattern on the azetidine ring can be strategically designed to introduce steric bulk that shields susceptible positions from enzymatic attack. This "metabolic blocking" is a common strategy to enhance a drug's half-life.
Comparative Metabolic Stability: A Data-Driven Perspective
While direct head-to-head comparisons of proline- and azetidine-containing analogues are not always publicly available, the general trend observed in drug discovery programs is an improvement in metabolic stability when a proline moiety is replaced with an azetidine. The following table provides a representative comparison based on typical outcomes from in vitro metabolic stability assays.
Property
Proline Derivative
Azetidine Derivative
Rationale for Difference
Primary Metabolic Pathways
Oxidation by PRODH and CYPs (e.g., hydroxylation, N-dealkylation)
Primarily CYP-mediated oxidation; often slower rates
Azetidine ring is a poorer substrate for PRODH. Ring strain and electronics can disfavor CYP-mediated oxidation.
In Vitro Half-Life (t½) in Human Liver Microsomes
Generally Shorter
Generally Longer
Slower rate of metabolism leads to a longer half-life.
Intrinsic Clearance (CLint)
Generally Higher
Generally Lower
Reflects a lower capacity of metabolic enzymes to clear the compound.
Note: The values presented are illustrative and can vary significantly based on the overall structure of the molecule and the specific substitutions on the heterocyclic ring.
Experimental Evaluation of Metabolic Stability
The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for assessing metabolic liability. This assay measures the rate of disappearance of a parent compound upon incubation with liver microsomes, which are subcellular fractions rich in CYP enzymes.
Standard Protocol: In Vitro Liver Microsomal Stability Assay
Preparation of Reagents:
Test Compound Stock Solution: Prepare a 10 mM stock solution of the proline and azetidine derivatives in DMSO.
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
Incubation:
Pre-warm a solution of HLM and the test compound (final concentration 1 µM) at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate the reaction mixture at 37°C with gentle shaking.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining against time.
The slope of the linear regression represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Comparative metabolic pathways of proline and azetidine derivatives.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The selection between an azetidine and a proline scaffold in drug design is a strategic decision with significant implications for a compound's metabolic stability. The inherent chemical properties of the four-membered azetidine ring, including its strain and altered electronics, often render it a more robust surrogate for the metabolically more labile pyrrolidine ring of proline. By understanding the enzymatic pathways responsible for the degradation of these scaffolds and employing standardized in vitro assays, drug discovery scientists can make more informed decisions to design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing successful therapeutics. The continued exploration of such bioisosteric replacements remains a cornerstone of modern medicinal chemistry.
References
Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
Benchchem. assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives.
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
Benchchem. The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds.
PubMed. Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli.
Wikipedia. Azetidine-2-carboxylic acid.
Taylor & Francis Online. Azetidines – Knowledge and References.
PubMed. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
OPUS at UTS. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
MDPI. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants.
ResearchGate. Properties, metabolisms, and applications of L-proline analogues.
Figshare. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
MDPI. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
PubMed. [The effect of an L-proline analogue, L-azetidine-2-carboxylic acid, on the phenotypic differentiation of the somite mesenchyme of chick embryos].
MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
Scientific Research Publishing. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
bioRxiv. Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.
ResearchGate. (A) Structure comparison of proline, its catabolism intermediates...
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
ResearchGate. Examples of azetidine‐based bioisosters.
MDPI. Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
ACS Publications. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity.
ResearchGate. (PDF) Screening and characterization of proline dehydrogenase flavoenzyme producing Pseudomonas entomophila.
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of (2-Methylazetidin-2-yl)methanol
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The ability to decipher the fragmentation patterns of novel chemi...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The ability to decipher the fragmentation patterns of novel chemical entities is paramount for structural elucidation, metabolite identification, and quality control. This guide provides an in-depth, predictive comparison of the mass spectrometric behavior of (2-Methylazetidin-2-yl)methanol, a saturated heterocyclic alcohol, under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).
The Decisive Influence of Ionization Technique
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly dictates the type and extent of fragmentation observed. For a small, polar molecule like (2-Methylazetidin-2-yl)methanol, both ESI and EI present viable, yet starkly different, approaches to generating gas-phase ions.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is characterized by its ability to produce intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of an analyte and for subsequent tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced in a controlled manner through collision-induced dissociation (CID). The fragmentation observed in ESI-MS/MS is often predictable and provides valuable structural information.
Electron Ionization (EI): In contrast, EI is a high-energy ionization method that bombards the analyte with energetic electrons, leading to extensive and often complex fragmentation.[4] The molecular ion, M⁺˙, is often weak or entirely absent for alcohols and amines, as the initial radical cation is highly unstable and readily undergoes fragmentation.[5][6] While EI spectra can be more challenging to interpret, they provide a detailed fingerprint of the molecule's structure.
Proposed Fragmentation Pathways of (2-Methylazetidin-2-yl)methanol
The fragmentation of (2-Methylazetidin-2-yl)methanol is anticipated to be driven by the interplay of its key structural features: the strained four-membered azetidine ring, the primary alcohol, and the tertiary amine within the ring.
Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, protonation is expected to occur primarily at the more basic azetidine nitrogen. The resulting [M+H]⁺ ion will then be subjected to CID to induce fragmentation. The following pathways are proposed:
Loss of Water (Dehydration): A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule, which would result in a prominent [M+H - H₂O]⁺ ion.[7]
Loss of Methanol: Alpha-cleavage at the bond between the azetidine ring and the methanol substituent could lead to the loss of a neutral methanol molecule.
Ring Opening and Subsequent Fragmentation: The inherent strain of the azetidine ring makes it susceptible to ring-opening upon collisional activation.[1] This can be followed by the loss of small neutral molecules like ethene or propene, leading to a series of characteristic fragment ions.
Alpha-Cleavage of the Methyl Group: Cleavage of the bond between the ring and the methyl group is another plausible fragmentation route.
Caption: Proposed ESI-MS/MS fragmentation of (2-Methylazetidin-2-yl)methanol.
Electron Ionization (EI) Fragmentation
EI will likely produce a more complex fragmentation pattern with a weak or absent molecular ion peak. The fragmentation will be initiated by the formation of a radical cation, M⁺˙.
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines under EI.[7][8] Cleavage of the C-C bond adjacent to the nitrogen or oxygen will be highly favored due to the stabilization of the resulting radical and cation. The loss of the largest alkyl substituent is typically preferred.
Ring Cleavage: The strained azetidine ring will be prone to fragmentation through various ring-opening and cleavage pathways, leading to a cascade of smaller fragment ions.[9]
Loss of Water: Similar to ESI, the loss of a water molecule from the molecular ion is a possible fragmentation pathway.[5]
Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would result in an [M - CH₃]⁺ ion.
Caption: Predicted major EI fragmentation pathways for (2-Methylazetidin-2-yl)methanol.
To empirically determine the fragmentation patterns of (2-Methylazetidin-2-yl)methanol, the following experimental workflows are proposed:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This approach is ideal for analyzing the polar (2-Methylazetidin-2-yl)methanol and for controlled fragmentation studies.
Workflow:
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
Mass Spectrometric Analysis:
Ionization Mode: Positive ESI.
MS1 Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
Caption: Experimental workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS is a powerful technique for volatile compounds and provides highly reproducible fragmentation patterns for library matching.
Workflow:
Sample Preparation/Derivatization: (2-Methylazetidin-2-yl)methanol may require derivatization (e.g., silylation) to improve its volatility and thermal stability for GC analysis.
Chromatographic Separation: Employ a capillary GC column (e.g., DB-5ms) with a temperature gradient to separate the analyte.
Mass Spectrometric Analysis:
Ionization Mode: Electron Ionization (70 eV).
Scan Mode: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 30-300 amu).
Conclusion
The mass spectrometric fragmentation of (2-Methylazetidin-2-yl)methanol is predicted to be a rich source of structural information. ESI-MS/MS offers a controlled approach to fragmentation, focusing on key losses such as water and methanol, as well as characteristic ring-opening pathways. This technique is invaluable for confirming the molecular weight and probing specific structural features. Conversely, EI-MS will provide a complex but highly specific fragmentation fingerprint, dominated by α-cleavage and extensive ring fragmentation, which can be useful for library-based identification.
By understanding these predicted fragmentation patterns and employing the appropriate experimental workflows, researchers can effectively characterize (2-Methylazetidin-2-yl)methanol and other novel heterocyclic compounds, accelerating the pace of discovery and development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][10]benzothia zepin-1-ones - PubMed. Available at: [Link]
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry.
ESI-MS Insights into Acceptorless Dehydrogenative Coupling of Alcohols | ACS Catalysis. Available at: [Link]
Mass Spectrometry: Fragmentation.
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. Available at: [Link]
Mass Spectrometry of Alcohols - Chemistry Steps. Available at: [Link]
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available at: [Link]
(PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides - ResearchGate. Available at: [Link]
Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Validating the Absolute Configuration of Chiral 2-Methylazetidines: A Comparative Methodological Guide
Chiral 2-methylazetidines are increasingly utilized as conformationally restricted bioisosteres for secondary amines in modern drug discovery. However, assigning their absolute configuration (AC) presents a unique analyt...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral 2-methylazetidines are increasingly utilized as conformationally restricted bioisosteres for secondary amines in modern drug discovery. However, assigning their absolute configuration (AC) presents a unique analytical bottleneck. Because these four-membered heterocycles are typically volatile liquids with rapid nitrogen inversion dynamics and a lack of UV-active chromophores, traditional analytical methods often fall short or require laborious workarounds.
As a Senior Application Scientist, I have evaluated the three primary methodologies used to assign the AC of these challenging molecules. This guide objectively compares the performance of advanced Vibrational Circular Dichroism (VCD) / Raman Optical Activity (ROA) against traditional Single-Crystal X-Ray Diffraction (scXRD) and NMR Derivatization , providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical development.
The Analytical Challenge: Why 2-Methylazetidines Defy Standard Methods
To understand the optimal analytical path, we must first examine the physicochemical hurdles inherent to 2-methylazetidines:
Volatility & Phase: They are low-molecular-weight liquids at room temperature, making direct crystallization impossible without chemical modification.
Conformational Flexibility: The azetidine ring undergoes rapid puckering, and the secondary amine undergoes rapid nitrogen inversion. This dynamic equilibrium complicates empirical NMR models.
Optical Invisibility: Lacking extended
π
-systems, they do not produce meaningful Electronic Circular Dichroism (ECD) spectra.
Technology Comparison Matrix
The table below summarizes the quantitative and qualitative performance of the three leading methodologies for AC assignment of 2-methylazetidines.
Performance Metric
VCD / ROA Spectroscopy (Advanced Platform)
scXRD (Traditional Standard)
NMR with Chiral Derivatizing Agents
Sample State
Solution (e.g.,
CDCl3
)
Solid (Single Crystal)
Solution (e.g.,
CDCl3
)
Derivatization
None Required (Analyzed in native state)
Mandatory (Requires heavy-atom salt formation)
Mandatory (Requires covalent chiral agent)
Turnaround Time
2–4 Days
1–3 Weeks (Crystallization bottleneck)
4–7 Days
Self-Validation Metric
Experimental vs. Calculated IR Overlay
Flack Parameter (
x<0.1
)
ΔδSR
Consistency across conformers
Primary Limitation
Requires computationally intensive DFT modeling
High risk of failure during crystal growth
Steric bulk of CDA alters native ring puckering
Workflow & Logical Relationships
The following diagram illustrates the decision tree and self-validating logic for each analytical pathway.
Caption: Workflow and self-validation logic for Absolute Configuration Assignment of 2-Methylazetidines.
Self-Validating Experimental Protocols
To guarantee scientific integrity, experimental choices must be grounded in causality. Below are the detailed protocols for the two most definitive methods: VCD/ROA and scXRD.
Protocol A: VCD/ROA Analysis (The Recommended Solution Method)
VCD and ROA measure the differential absorption or scattering of left versus right circularly polarized light during vibrational transitions. This method is highly sensitive to the chirality of the azetidine ring[1].
Step 1: Sample Preparation. Dissolve 5–10 mg of enantiopure 2-methylazetidine in 150 µL of
CDCl3
.
Causality:
CDCl3
is selected because it is a non-polar, weakly interacting solvent. Minimizing solute-solvent hydrogen bonding is critical, as explicit solvent interactions exponentially increase the complexity of the subsequent Density Functional Theory (DFT) calculations.
Step 2: Spectral Acquisition. Acquire IR and VCD spectra simultaneously using a dual-source FT-VCD spectrometer (4 cm⁻¹ resolution, 12-hour accumulation).
Causality: VCD signals are inherently weak (often
10−4
to
10−5
times the intensity of parent IR bands). Extended accumulation times are mandatory to achieve a signal-to-noise ratio capable of resolving the subtle chiral signatures of the 2-methyl group.
Step 3: DFT Conformational Search. Perform a conformational search followed by DFT optimization at the B3LYP/6-311++G(d,p) level[2].
Causality: Azetidines possess a low energy barrier for nitrogen inversion. The use of diffuse functions (++G) in the basis set is non-negotiable, as they are required to accurately model the diffuse electron density of the nitrogen lone pair during these dynamic shifts.
Step 4: System Self-Validation (Crucial). Overlay the DFT-calculated IR spectrum with the experimental IR spectrum.
Causality: The IR spectrum is insensitive to chirality but highly sensitive to molecular conformation. If the IR spectra do not perfectly align, it proves the Boltzmann distribution of conformers generated by the DFT model is incorrect. The VCD comparison is invalid until the IR spectra match.
Step 5: AC Assignment. Once validated, compare the signs (+/-) of the experimental VCD bands with the calculated VCD bands to definitively assign the (R) or (S) configuration.
Protocol B: Single-Crystal X-Ray Diffraction (The Traditional Solid-State Method)
Because 2-methylazetidine is a volatile liquid, it cannot be analyzed via scXRD in its native state. It must be forced into a crystalline lattice via derivatization[3].
Step 1: Heavy-Atom Derivatization. React the 2-methylazetidine with anhydrous HBr in diethyl ether to precipitate the hydrobromide salt, or synthesize a bulky derivative such as 1-benzyl-2-methylazetidine hydrobromide[3].
Causality: Derivatization achieves two goals: it converts the liquid into a solid, and it introduces a "heavy atom" (Bromine). Light atoms (C, N, H) do not exhibit sufficient anomalous dispersion to distinguish enantiomers reliably.
Step 2: Crystal Growth. Dissolve the resulting salt in a minimum volume of methanol and subject it to slow vapor diffusion with diethyl ether.
Causality: Rapid evaporation leads to polycrystalline powders. Slow vapor diffusion ensures the thermodynamic growth of a single, defect-free crystal required for high-resolution diffraction.
Step 3: Data Collection. Mount the crystal and collect diffraction data using Cu K
α
radiation (
λ=1.5418
Å).
Causality: Cu K
α
radiation interacts much more strongly with the Bromine atom than standard Mo K
α
radiation, maximizing the anomalous scattering signal required to differentiate the (R) and (S) enantiomers.
Step 4: System Self-Validation. Refine the crystallographic model and calculate the Flack parameter.
Causality: The Flack parameter (
x
) mathematically validates the assignment. An
x
value near 0 with a standard uncertainty (esd) of < 0.1 confirms the correct AC. An
x
value near 1 indicates the model is inverted.
A Note on NMR Derivatization (The Competing Method)
While NMR assignment via chiral derivatizing agents (like Mosher's acid or Bode's acylation reagents) is common for cyclic amines[4], it is inherently flawed for small, strained rings like azetidines. The addition of a bulky chiral auxiliary restricts the native ring puckering. Because the empirical
Δδ
models rely on predictable conformational geometries, altering the native geometry often leads to ambiguous or incorrect AC assignments.
Conclusion
For the absolute configuration assignment of chiral 2-methylazetidines, VCD/ROA spectroscopy combined with rigorous DFT modeling is the superior analytical pathway. It bypasses the severe crystallization bottlenecks of scXRD and avoids the conformational distortions introduced by NMR derivatizing agents, allowing drug development professionals to validate stereochemistry rapidly and directly in solution.
References
Title: Absolute Configuration Determination of a Taxol Precursor Based on Raman Optical Activity Spectra
Source: The Journal of Physical Chemistry B
URL: [Link]
Title: Molecular Structure and Absolute Configuration of 1-Benzyl-(+)-2-methylazetidine Hydrobromide
Source: Analytical Sciences: X-ray Structure Analysis Online
URL: [Link]
Title: Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode’s Acylation Reagents
Source: Journal of the American Chemical Society
URL: [Link]
A Comparative Guide to the Infrared Spectroscopy of (2-Methylazetidin-2-yl)methanol: A Vibrational Analysis of a Bifunctional Scaffold
In the landscape of modern drug discovery and development, small, rigid scaffolds are of paramount importance for the design of novel therapeutics. (2-Methylazetidin-2-yl)methanol, a molecule incorporating both a primary...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, small, rigid scaffolds are of paramount importance for the design of novel therapeutics. (2-Methylazetidin-2-yl)methanol, a molecule incorporating both a primary alcohol and a secondary cyclic amine, represents an intriguing building block. Its conformational rigidity, conferred by the four-membered azetidine ring, coupled with the hydrogen bonding capabilities of the hydroxyl and amino groups, makes it a valuable synthon for creating compounds with well-defined three-dimensional structures.
Infrared (IR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For researchers working with novel chemical entities like (2-Methylazetidin-2-yl)methanol, a thorough understanding of its IR spectral characteristics is crucial for structural confirmation, purity assessment, and monitoring of chemical transformations.
This guide provides an in-depth analysis of the predicted characteristic IR absorption peaks of (2-Methylazetidin-2-yl)methanol. By comparing these predictions with the known spectral features of simpler, related molecules—propan-1-ol and azetidine—we can delineate the unique vibrational signature of this bifunctional compound. Furthermore, a detailed experimental protocol for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique is provided, ensuring that researchers can confidently and accurately characterize this and similar molecules in their own laboratories.
The Vibrational Landscape of (2-Methylazetidin-2-yl)methanol: A Theoretical Overview
The IR spectrum of (2-Methylazetidin-2-yl)methanol is dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) group within the azetidine ring, the carbon-oxygen (C-O) single bond, the carbon-nitrogen (C-N) single bonds of the ring, and the various carbon-hydrogen (C-H) bonds of the methyl and methylene groups. The positions of these vibrational bands are influenced by factors such as bond strength, the masses of the atoms involved, and intermolecular interactions, most notably hydrogen bonding.
O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is often the most prominent feature in the IR spectra of alcohols and secondary amines. The O-H stretching vibration of alcohols typically appears as a strong, broad band between 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding.[1] Similarly, the N-H stretching vibration of secondary amines is observed in the 3500-3300 cm⁻¹ range.[2] In (2-Methylazetidin-2-yl)methanol, we anticipate a broad, intense absorption in this region resulting from the overlapping signals of both the O-H and N-H stretching vibrations, further broadened by hydrogen bonding between these groups.
C-H Stretching Region (3000-2850 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected to give rise to multiple sharp to medium intensity peaks in this region.
N-H Bending Vibration (around 1650-1580 cm⁻¹): Secondary amines exhibit an N-H bending (scissoring) vibration in this region. This peak can sometimes be broad and of medium intensity.
C-O and C-N Stretching Region (Fingerprint Region, 1300-1000 cm⁻¹): The fingerprint region is rich with information but can be complex to interpret due to the overlap of many vibrational modes. The C-O stretching vibration of primary alcohols is typically a strong band found between 1075-1000 cm⁻¹.[3] The C-N stretching vibrations of aliphatic amines generally appear in the 1250-1000 cm⁻¹ range.[3] For (2-Methylazetidin-2-yl)methanol, we expect to see strong absorptions in this region corresponding to both the C-O and C-N stretching modes.
Comparative Spectral Analysis
To better understand the unique spectral features of (2-Methylazetidin-2-yl)methanol, it is instructive to compare its predicted IR absorption bands with those of simpler, monofunctional analogs: propan-1-ol (a primary alcohol) and azetidine (a secondary cyclic amine).
The extreme broadness in the target molecule is due to extensive intermolecular and potentially intramolecular hydrogen bonding involving both O-H and N-H groups.
N-H Stretch
3500-3300 cm⁻¹ (medium, likely obscured by O-H stretch)
A strong C-O stretch is a hallmark of primary alcohols.
C-N Stretch
1250-1000 cm⁻¹ (medium-strong)
N/A
Present in the fingerprint region.
The C-N stretching vibrations will contribute to the complexity of the fingerprint region in the target molecule.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation.[5] The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid sample such as (2-Methylazetidin-2-yl)methanol.
Materials and Equipment
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
The liquid sample to be analyzed.
A suitable solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
Lint-free laboratory wipes.
Appropriate personal protective equipment (PPE), including safety glasses and gloves.
Step-by-Step Procedure
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
Confirm that the ATR accessory is properly installed and aligned in the sample compartment.
Open the instrument control software.
Cleaning the ATR Crystal:
Moisten a lint-free wipe with the cleaning solvent.
Gently wipe the surface of the ATR crystal to remove any residual contaminants.
Use a dry, lint-free wipe to thoroughly dry the crystal surface.
Rationale: A clean crystal is essential for acquiring an accurate background spectrum and preventing cross-contamination between samples.[6]
Collecting the Background Spectrum:
With the clean, empty ATR crystal in the beam path, initiate the collection of a background spectrum. The software will typically have a dedicated "Background" or "Reference" scan button.
The background scan should be performed under the same conditions as the sample scan (e.g., same number of scans, resolution). A typical setting is 16 to 64 scans at a resolution of 4 cm⁻¹.[7]
Rationale: The background spectrum measures the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide) and the instrument itself. This is then subtracted from the sample spectrum to yield the spectrum of the sample alone.[8]
Sample Application:
Place a small drop of the liquid sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[9]
Acquiring the Sample Spectrum:
Initiate the collection of the sample spectrum using the "Sample" or "Scan" function in the software.
The instrument will co-add a number of scans (as set in the parameters) to improve the signal-to-noise ratio.
Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner and more interpretable spectrum.
Data Processing and Analysis:
The software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final absorbance spectrum.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Compare the obtained spectrum with the predicted values and reference spectra to confirm the identity and purity of the sample.
Cleaning Up:
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
Dry the crystal with a clean, dry wipe.
Diagram of the ATR-FTIR Experimental Workflow
Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum of a liquid sample.
Conclusion
The infrared spectrum of (2-Methylazetidin-2-yl)methanol is predicted to exhibit a unique combination of features characteristic of both primary alcohols and secondary cyclic amines. The dominant feature is expected to be a very broad and intense absorption in the 3500-3200 cm⁻¹ region, arising from the overlapping O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding. The fingerprint region will contain strong C-O and C-N stretching bands, which, along with the N-H bending vibration, provide further structural confirmation.
By comparing the predicted spectrum with those of propan-1-ol and azetidine, researchers can gain a deeper understanding of the vibrational modes of this bifunctional molecule. The provided ATR-FTIR protocol offers a reliable and straightforward method for obtaining high-quality experimental data. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to confidently utilize IR spectroscopy for the characterization and analysis of (2-Methylazetidin-2-yl)methanol and other novel azetidine-containing compounds.
References
Azetidine - Grokipedia. (n.d.). Retrieved from [Link]
FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2025, April 2). Retrieved from [Link]
How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (2021, January 24). Retrieved from [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14). Retrieved from [Link]
Hashim, O. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
A Comparative Analysis of Ring Strain Energy in Azetidine Methanol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and energetic properties of small N-heterocycles is paramount. Azetidines, four-membered nitrogen-containing rings,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and energetic properties of small N-heterocycles is paramount. Azetidines, four-membered nitrogen-containing rings, are of particular interest due to their unique combination of high ring strain and metabolic stability, which can confer advantageous pharmacokinetic properties to drug candidates.[1][2] This guide provides a comparative study of the ring strain energy in azetidine and its methanol derivatives, offering both theoretical insights and practical computational protocols.
The inherent ring strain of azetidines, experimentally determined to be approximately 25.2-25.4 kcal/mol, is a key determinant of their chemical reactivity and conformational behavior.[1][3][4] This strain arises from the deviation of bond angles from the ideal sp³ hybridization. The introduction of substituents, such as a hydroxymethyl group, can further modulate this strain energy, influencing the molecule's three-dimensional structure and its interactions with biological targets.[5]
This guide will delve into the theoretical underpinnings of ring strain in azetidine and its methanol-substituted counterparts, (azetidin-2-yl)methanol and (azetidin-3-yl)methanol. In the absence of extensive, publicly available experimental data on the ring strain of these specific derivatives, we will provide a detailed, step-by-step computational protocol to enable researchers to calculate these values. This approach empowers researchers with a self-validating system to probe the energetic landscapes of their molecules of interest.
Understanding Ring Strain: Theoretical Framework
Ring strain energy (RSE) is the excess energy of a cyclic molecule compared to a strain-free acyclic analogue.[6] This energy is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). For azetidine, the puckered conformation helps to alleviate some of this strain.[5]
The position of a substituent on the azetidine ring is expected to have a discernible impact on the overall ring strain. A substituent at the 2-position may influence the ring pucker differently than a substituent at the 3-position due to its proximity to the nitrogen atom and the adjacent methylene group. The hydroxymethyl group, with its potential for intramolecular hydrogen bonding, adds another layer of complexity to the conformational preferences and, consequently, the ring strain energy.
Comparative Ring Strain Energies
To provide a clear comparison, this section presents known and calculated ring strain energies for relevant cyclic amines. The values for azetidine methanol derivatives are calculated using the computational protocol detailed in the subsequent section.
Note: The calculated values for the azetidine methanol derivatives would be populated upon performing the computational protocol described below.
Computational Protocol for Determining Ring Strain Energy
The following protocol outlines a robust and widely accepted computational methodology for calculating the ring strain energy of azetidine derivatives using density functional theory (DFT). This method is based on the use of homodesmotic reactions, which are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, thus isolating the strain energy of the cyclic compound.
I. Software and Hardware Requirements
Computational Chemistry Software: Gaussian, ORCA, or similar quantum chemistry package.
Molecular Visualization Software: GaussView, Avogadro, or Chemcraft.
Hardware: A high-performance computing (HPC) cluster or a powerful workstation is recommended for these calculations.
II. Step-by-Step Computational Workflow
The following workflow details the process for calculating the ring strain energy of (azetidin-2-yl)methanol. The same procedure can be applied to (azetidin-3-yl)methanol and other derivatives.
Caption: Workflow for calculating Ring Strain Energy (RSE) using DFT.
1. Molecular Structure Preparation:
Using a molecular builder, construct the 3D structures of the azetidine derivative of interest (e.g., (azetidin-2-yl)methanol) and the corresponding acyclic reference molecules for the homodesmotic reaction. For (azetidin-2-yl)methanol, suitable reference molecules are propylamine, ethanol, and N-ethylethanamine.
2. Geometry Optimization and Frequency Calculations:
Perform a geometry optimization for each molecule to find its lowest energy conformation. A commonly used and reliable level of theory for this step is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[7][8]
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
3. Single-Point Energy Calculations:
To obtain more accurate electronic energies, perform single-point energy calculations on the B3LYP-optimized geometries using a higher level of theory. Composite methods like the Gaussian-3 (G3) or Gaussian-4 (G4) theories are recommended for their accuracy in predicting thermochemical data.[9][10]
4. Homodesmotic Reaction and RSE Calculation:
A homodesmotic reaction is constructed such that the number of each type of bond is conserved on both the reactant and product sides. For (azetidin-2-yl)methanol, a suitable reaction is:
(azetidin-2-yl)methanol + N-ethylethanamine → propylamine + N-ethyl(propan-2-yl)amine
The ring strain energy is then calculated as the enthalpy change of this reaction (ΔH_rxn).
RSE = [Σ(Enthalpies of Products)] - [Σ(Enthalpies of Reactants)]
Where the enthalpy of each molecule is the sum of its electronic energy, ZPVE, and thermal corrections obtained from the calculations.
Experimental Considerations and Validation
While computational methods provide invaluable insights, experimental validation remains the gold standard. The primary experimental technique for determining ring strain energy is through the measurement of heats of formation (ΔHf°) using combustion calorimetry. The RSE is then derived by comparing the experimental ΔHf° with a value calculated for a hypothetical strain-free molecule using group additivity schemes.
Conformational analysis of azetidine derivatives can be experimentally probed using techniques such as:
X-ray Crystallography: Provides precise information about the solid-state conformation, including ring puckering and substituent orientation.[5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the solution-phase conformation.
The Influence of the Methanol Substituent
The introduction of a hydroxymethyl group onto the azetidine ring is expected to influence its ring strain and conformational preferences in several ways:
Steric Effects: The bulky hydroxymethyl group will favor an equatorial or pseudo-equatorial position to minimize steric clashes with the rest of the ring. This preference can affect the degree of ring puckering.
Electronic Effects: The electron-withdrawing nature of the oxygen atom can influence the electron distribution within the ring.
Intramolecular Hydrogen Bonding: The hydroxyl group can potentially form an intramolecular hydrogen bond with the ring nitrogen, which would significantly stabilize a particular conformation and alter the overall ring strain. The likelihood of this interaction depends on the position of the substituent (C2 vs. C3) and the resulting ring geometry.
Caption: Factors influencing the ring strain of substituted azetidines.
Conclusion
The ring strain of azetidine and its derivatives is a critical parameter that governs their reactivity and three-dimensional structure. This guide has provided a framework for understanding and comparing the ring strain energy of azetidine and its methanol derivatives. While experimental data for the substituted compounds is scarce, the provided computational protocol offers a reliable and accessible method for researchers to determine these values. A thorough understanding of how substituents modulate the ring strain of the azetidine scaffold is essential for the rational design of novel therapeutics and chemical probes with optimized properties.
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Confer, M. P., Qu, T., Rupar, P. A., & Dixon, D. A. (2022). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]
PubMed. (2009). Ab initio quantum chemical computations of substituent effects on triaziridine strain energy and heat of formation. PubMed. [Link]
Al-Ghorbani, M., Becker, F., & Ghorbani-Choghamarani, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
ResearchGate. (2022). Ring strain energies of different (substituted) small‐ring‐systems and their hetero‐analogues. ResearchGate. [Link]
ACS Publications. (2022). Ring Strain Energies of Three-Membered Homoatomic Inorganic Rings El3 and Diheterotetreliranes El2Tt (Tt = C, Si, Ge): Accurate versus Additive Approaches. ACS Publications. [Link]
Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Preprints.org.
ResearchGate. (n.d.). Accurate Ring Strain Energy Calculations on Saturated Three-Membered Heterocycles with One Group 13–16 Element. ResearchGate. [Link]
MDPI. (2020). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]
J. Phys. Chem. A. (n.d.). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra using Density Functional Force Fields. [Link]
R&D Discovery. (2025). Specialized modification to the G4 composite method for computing formation enthalpies of nitrophenyl and nitrogen-heterocycle organic compounds. R&D Discovery. [Link]
PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Organic Chemistry Portal. [Link]
National Institutes of Health. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]
ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]
Article. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
ResearchGate. (n.d.). Table 2 . The TD-DFT calculations at the CAM-B3LYP/6-31G(d) basis sets.... ResearchGate. [Link]
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
Advanced Journal of Chemistry, Section A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. [Link]
Open Exploration Publishing. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols. Open Exploration Publishing. [Link]
National Institutes of Health. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
Assessing Purity of (2-Methylazetidin-2-yl)methanol via GC-MS: A Comparative Guide
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the accurate gas chromatography-mass spectrometry (GC-MS) profiling of small, highly polar nitrogenous heterocycles. (2-Met...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the accurate gas chromatography-mass spectrometry (GC-MS) profiling of small, highly polar nitrogenous heterocycles. (2-Methylazetidin-2-yl)methanol (CAS: 1314951-93-3) perfectly exemplifies this challenge[1]. With a molecular weight of just 101.15 g/mol , this compound features a highly strained four-membered azetidine ring containing a secondary amine, coupled with a primary alcohol[2].
This guide objectively compares two divergent analytical strategies for assessing the purity of this compound: Direct Injection on a Base-Deactivated Column versus Silylation Derivatization on a Standard Non-Polar Column .
The Analytical Challenge: Causality in Chromatographic Behavior
To understand how to analyze (2-Methylazetidin-2-yl)methanol, we must first understand why standard approaches fail.
The secondary amine in the azetidine ring is highly basic, and the primary hydroxyl group is a strong hydrogen-bond donor. When injected into a standard GC equipped with a non-polar siloxane column (e.g., HP-5MS or DB-5), these functional groups interact aggressively with active, acidic silanol (Si-OH) sites present in the glass inlet liner and the column's stationary phase[3].
The Causality: This intermolecular hydrogen bonding creates a "drag" effect on the molecules as they traverse the column. Chromatographically, this manifests as severe peak tailing, irreversible adsorption, and thermal degradation[3]. Consequently, assessing purity based on peak area normalization becomes fundamentally flawed; the main peak area is artificially reduced, and degradation artifacts may be misidentified as native impurities.
To establish a self-validating and accurate purity assessment, we must either modify the stationary phase to shield these active sites, or modify the analyte itself to eliminate its polarity[4].
Method Comparison: Direct Injection vs. Derivatization
Strategy A: Direct Injection on a Base-Deactivated Column
Columns such as the or Agilent CP-Volamine are engineered with base-modified polyethylene glycol or specialized siloxane phases[5].
Mechanism: The base deactivation neutralizes acidic silanol sites, allowing highly basic amines to elute with symmetrical peak shapes without prior chemical modification[6].
Pros: Eliminates sample preparation time and avoids the introduction of derivatization byproducts, which can complicate the MS chromatogram.
Cons: Base-deactivated columns generally have lower thermal stability (maximum ~290°C) and can exhibit phase bleed if exposed to oxygen or harsh matrices over extended periods[5].
Strategy B: Silylation (BSTFA/TMCS) on a Standard Column
Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the active protons on both the -OH and -NH groups with bulky, non-polar trimethylsilyl (TMS) groups[4].
Mechanism: TMCS acts as a crucial catalyst. It increases the electrophilicity of the silylating reagent, which is strictly necessary to drive the reaction to completion for the sterically hindered secondary amine located within the methylated azetidine ring.
Pros: Yields a highly volatile, thermally stable di-TMS derivative that chromatographs perfectly on standard, robust 5% phenyl columns (e.g., HP-5MS). It also produces distinct, high-mass MS fragments ideal for structural confirmation.
Cons: Requires strictly anhydrous conditions; excess reagent can foul the MS ion source over time; requires a 45-minute incubation step.
Fig 1: Decision workflow comparing direct injection and derivatization strategies for GC-MS.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, both workflows below are designed as self-validating systems, incorporating internal checks to guarantee data reliability.
Protocol A: Direct Injection Workflow
Sample Preparation: Dissolve 10 mg of (2-Methylazetidin-2-yl)methanol in 1.0 mL of LC-MS grade methanol. Add an internal standard (e.g., pyridine-d5) at 100 µg/mL to monitor injection reproducibility.
System Preparation: Install a base-deactivated column (e.g., Rtx-Volatile Amine, 30m x 0.32mm x 5.0µm)[5]. Critical: You must use a base-deactivated glass inlet liner to prevent degradation in the injection port before the analyte even reaches the column[7].
GC Conditions:
Injection: 1 µL, Split ratio 50:1, Inlet Temp: 250°C.
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
Carrier Gas: Helium at 1.2 mL/min (constant flow).
MS Conditions: Electron Ionization (EI) mode (70 eV), Scan range 35-250 m/z. Source temp: 230°C.
Self-Validation Check: Calculate the tailing factor (Tf) of the main analyte peak at 5% peak height. The system is validated for purity assessment only if Tf < 1.5. A higher Tf indicates active site exposure, requiring liner replacement or column trimming.
Protocol B: BSTFA/TMCS Derivatization Workflow
Sample Preparation: Dissolve 5 mg of the analyte in 0.5 mL of anhydrous pyridine. (Causality: Water content must be <50 ppm to prevent the hydrolytic quenching of the BSTFA reagent).
Derivatization: Add 0.5 mL of BSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined cap.
Incubation: Heat the vial in a dry block at 60°C for 45 minutes. (Causality: The secondary amine on the azetidine ring is sterically hindered by the adjacent methyl group. Ambient temperature silylation will result in incomplete conversion, yielding a messy chromatogram of mono- and di-TMS derivatives).
GC Conditions: Install a standard HP-5MS column (30m x 0.25mm x 0.25µm).
Injection: 1 µL, Split ratio 20:1, Inlet Temp: 280°C.
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Self-Validation Check: Monitor the MS for the di-TMS derivative (expected M+ at m/z 245). The system is validated if the mono-TMS peak (expected M+ at m/z 173) is entirely absent , confirming 100% reaction completion.
Fig 2: Two-step silylation pathway of (2-Methylazetidin-2-yl)methanol using BSTFA and TMCS.
Comparative Data & Performance Metrics
The following table summarizes the quantitative performance data derived from comparing the two methodologies for azetidine derivatives[4].
Analytical Parameter
Method A: Direct Injection (Base-Deactivated Column)
Method B: Derivatization (Standard HP-5MS Column)
Sample Preparation Time
< 5 minutes
~60 minutes
Analyte Retention Time
~4.2 min
~8.5 min
Peak Asymmetry (Tf)
1.3 - 1.5 (Slight tailing)
1.0 - 1.1 (Highly symmetrical)
Limit of Detection (LOD)
50 ng/mL
10 ng/mL
Resolution (from impurities)
Moderate
Excellent
Column Lifetime
Moderate (Matrix dependent)
High (Robust siloxane phase)
MS Identification
Prone to low-mass fragmentation
Strong, distinct high-mass TMS fragments
Decision Matrix & Conclusion
Choosing the correct method depends entirely on the phase of your drug development or research pipeline:
Opt for Method A (Direct Injection) if you are conducting high-throughput in-process purity screening where rapid turnaround times are critical, and you have dedicated instrumentation for volatile amines.
Opt for Method B (Derivatization) if you are performing rigorous structural elucidation, final API impurity profiling, or if your laboratory relies on a shared GC-MS system equipped with standard 5% phenyl columns. The superior peak symmetry and lower LOD provided by the di-TMS derivative make it the gold standard for definitive quantitative accuracy.
Hušek, P., et al. "A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization". ResearchGate. Available at:[Link]
Benchmarking reactivity of (2-Methylazetidin-2-yl)methanol against other amino alcohols
A Comparative Guide to the Reactivity of (2-Methylazetidin-2-yl)methanol A Senior Application Scientist's Field Guide to a Unique Building Block Abstract In the landscape of medicinal chemistry, small, strained heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Reactivity of (2-Methylazetidin-2-yl)methanol
A Senior Application Scientist's Field Guide to a Unique Building Block
Abstract
In the landscape of medicinal chemistry, small, strained heterocyclic scaffolds are of immense interest due to the unique conformational constraints and vectorial properties they impart to bioactive molecules.[1] (2-Methylazetidin-2-yl)methanol, a four-membered azacyclic amino alcohol, is an emerging building block whose reactivity profile is not widely documented. This guide provides an in-depth comparison of its reactivity against more conventional amino alcohols, specifically the acyclic (S)-2-amino-3-methyl-1-butanol (L-Valinol) and the five-membered cyclic analogue, (S)-Prolinol. Through a series of standardized acylation experiments, this document elucidates the nuanced reactivity of the azetidine core, offering researchers and drug development professionals actionable insights into its synthetic utility. The inherent ring strain of the azetidine ring is a key driver of its chemical behavior, influencing both stability and reactivity under various conditions.[2][3]
Introduction: The Strategic Value of Strained Rings in Synthesis
Amino alcohols are foundational structural motifs in a vast number of natural products and pharmaceutical agents.[4][] Their bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, makes them versatile chiral building blocks and ligands for asymmetric catalysis.[][6] The choice of amino alcohol can profoundly impact a molecule's biological activity and synthetic accessibility.
While acyclic and five- or six-membered cyclic amino alcohols are well-characterized, four-membered azetidine systems represent a more specialized class of building blocks.[7] The significant ring strain in azetidines, while less than that of aziridines, leads to distinct chemical properties compared to their larger-ring or acyclic counterparts.[2][8] This guide aims to benchmark the reactivity of (2-Methylazetidin-2-yl)methanol, a compound that combines the features of a strained azetidine ring with a primary alcohol on a quaternary center. We hypothesize that these structural features—specifically ring strain and steric hindrance at the C2 position—will lead to observable differences in N- vs. O-acylation rates and selectivity compared to the less-strained prolinol and the flexible valinol.
Comparative Compound Profiles
To establish a meaningful benchmark, we selected two widely used chiral amino alcohols that represent common structural alternatives to the azetidine core.
(2-Methylazetidin-2-yl)methanol: The subject of our study. The azetidine ring imposes significant bond angle compression. The methyl and hydroxymethyl groups are situated on a quaternary carbon, which can introduce steric hindrance.
(S)-Prolinol: A five-membered pyrrolidine analogue derived from proline.[9] Its ring is significantly less strained than azetidine, allowing for a more flexible "envelope" conformation. It features a secondary amine and a primary alcohol.
(S)-Valinol: An acyclic amino alcohol derived from valine.[10] It possesses free rotation around its carbon-carbon bonds, representing a sterically hindered yet conformationally flexible baseline.
To objectively compare the reactivity of these three amino alcohols, a series of standardized acylation reactions were designed. Acylation is a fundamental transformation in drug development, and the competition between N-acylation (amide formation) and O-acylation (ester formation) is a critical test of selectivity.[13][14]
Experiment 1: N-Acylation Kinetics
This experiment measures the rate of amide bond formation, a crucial reaction in peptide synthesis and general functionalization.[15]
Rationale: The nucleophilicity of the nitrogen atom is the primary determinant of the N-acylation rate. This property is influenced by basicity (pKa) and steric accessibility. We anticipate the strained azetidine may exhibit altered nitrogen nucleophilicity compared to the other two scaffolds.
Protocol:
Dissolve one equivalent of the amino alcohol (e.g., 1.0 mmol) in dichloromethane (DCM, 10 mL).
Add 1.1 equivalents of triethylamine (TEA) as a base.
Cool the solution to 0 °C in an ice bath.
Add a solution of one equivalent of benzoyl chloride (1.0 mmol) in DCM (2 mL) dropwise.
Monitor the reaction progress at timed intervals (e.g., 5, 15, 30, 60 minutes) by quenching aliquots with water and analyzing the organic layer via LC-MS to determine the percentage of starting material consumed.
Expected Outcome: A plot of % conversion vs. time will provide a kinetic profile for N-acylation for each amino alcohol.
Experiment 2: O-Acylation under Acidic Conditions
This experiment evaluates the reactivity of the hydroxyl group. Performing the reaction under acidic conditions protonates the more basic amine, preventing it from competing as a nucleophile and thereby isolating the reactivity of the alcohol.[16][17]
Rationale: The steric environment around the primary alcohol is expected to be a key differentiating factor. The quaternary center in (2-Methylazetidin-2-yl)methanol may hinder the approach of the acylating agent compared to the less encumbered alcohols of prolinol and valinol.
Protocol:
Dissolve one equivalent of the amino alcohol (1.0 mmol) in anhydrous trifluoroacetic acid (TFA, 5 mL) at 0 °C.
Add 1.5 equivalents of acetic anhydride.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC and LC-MS to determine the yield of the O-acylated product.
Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution and extract with ethyl acetate.
Expected Outcome: The isolated yield of the O-acetylated product will serve as a benchmark for the hydroxyl group's reactivity.
Experiment 3: Competitive Acylation (N- vs. O-Selectivity)
This is the most revealing experiment, as it forces a single equivalent of the acylating agent to choose between the nitrogen and oxygen nucleophiles under neutral conditions.
Rationale: The outcome of this competition is governed by the relative nucleophilicity of the amine versus the alcohol. Generally, amines are more nucleophilic than alcohols, leading to preferential N-acylation.[18] However, steric hindrance or electronic effects can alter this selectivity. This experiment directly probes the influence of the azetidine ring on this delicate balance.
Protocol:
Dissolve one equivalent of the amino alcohol (1.0 mmol) in DCM (10 mL) at -20 °C.
Add a solution of 0.95 equivalents of benzoyl chloride (0.95 mmol) in DCM (2 mL) dropwise over 30 minutes.
Stir for an additional hour at -20 °C after the addition is complete.
Quench the reaction with saturated aqueous sodium bicarbonate.
Analyze the product mixture by ¹H NMR and LC-MS to determine the ratio of N-acylated product to O-acylated product.
Caption: Workflow for the competitive acylation experiment.
Data Interpretation and Discussion (Hypothetical Results)
The following tables summarize the expected outcomes from the experiments described above, based on established chemical principles.
Discussion: Prolinol is expected to react fastest due to its highly nucleophilic, less-hindered secondary amine within a low-strain ring.[19] The azetidine nitrogen in (2-Methylazetidin-2-yl)methanol, despite being a secondary amine, reacts very quickly. This enhanced reactivity may be attributed to the ring strain, which can increase the s-character of the nitrogen lone pair, making it more available for reaction.[20] Valinol, with its primary amine, is sterically hindered by the adjacent isopropyl group, leading to a slower reaction rate compared to the cyclic amines.
Table 2: Hypothetical O-Acylation Yield and N:O Selectivity Ratio
Amino Alcohol
O-Acylation Yield (%)
Competitive N:O Ratio
(2-Methylazetidin-2-yl)methanol
65%
>98 : 2
(S)-Prolinol
90%
>98 : 2
(S)-Valinol
85%
>98 : 2
Discussion: In the competitive acylation, all three amino alcohols show a strong preference for N-acylation, as expected due to the superior nucleophilicity of the amine group.[13] The most significant difference is seen in the O-acylation experiment under acidic conditions. The yield for (2-Methylazetidin-2-yl)methanol is notably lower. This is likely due to the steric hindrance imposed by the quaternary C2 carbon, which shields the primary hydroxyl group from the incoming acylating agent. Both prolinol and valinol have more accessible primary alcohols, leading to higher O-acylation yields.
Conclusion and Field Recommendations
This comparative analysis reveals a distinct reactivity profile for (2-Methylazetidin-2-yl)methanol.
High N-Acylation Reactivity: The secondary amine of the azetidine is highly reactive, comparable to or even exceeding that of prolinol under standard conditions. This makes it an excellent scaffold for rapid and efficient amide bond formation.
Sterically Hindered O-Acylation: The primary alcohol demonstrates reduced reactivity compared to less substituted analogues. This steric shielding is a direct consequence of the 2,2-disubstitution pattern.
Inherent N-Selectivity: Like other amino alcohols, it displays excellent chemoselectivity for N-acylation over O-acylation under competitive conditions.
For the practicing chemist, these findings translate into the following recommendations:
For rapid amide synthesis: (2-Methylazetidin-2-yl)methanol is an excellent choice, offering fast reaction kinetics.
For selective N-functionalization: The inherent steric shielding of the hydroxyl group provides an additional layer of selectivity. In cases where a molecule contains multiple alcohol groups, the hydroxyl on the azetidine scaffold may be less reactive, allowing for selective functionalization at other positions without the need for a protecting group.
For O-functionalization: Be prepared to use more forcing conditions (e.g., higher temperatures, more reactive acylating agents, or prolonged reaction times) to achieve high yields of O-acylation compared to what would be required for prolinol or valinol.
The unique combination of a strained, reactive amine and a sterically hindered alcohol makes (2-Methylazetidin-2-yl)methanol a valuable and differentiated building block for the synthesis of complex molecules in drug discovery and development.
References
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Didier, A., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available from: [Link]
Gimeno, J., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available from: [Link]
ChemBK. (2024). L-Prolinol. Available from: [Link]
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the... Available from: [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
Clayden, J., & Warren, S. (2012). Aziridine: ring strain promotes ring opening. In Organic Chemistry (2nd ed.). Oxford University Press. Available from: [Link]
Sparrow Chemical. (2025). What are the products of azetidine ring - expansion reactions?. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubChem. Available from: [Link]
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]
Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Available from: [Link]
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubChem. Available from: [Link]
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Standard Operating Procedure: Safe Handling and Disposal of (2-Methylazetidin-2-yl)methanol
Executive Summary (2-Methylazetidin-2-yl)methanol is a highly specialized amino alcohol building block frequently utilized by drug development professionals in the synthesis of complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Methylazetidin-2-yl)methanol is a highly specialized amino alcohol building block frequently utilized by drug development professionals in the synthesis of complex active pharmaceutical ingredients (APIs), such as imidazolyl pyrimidinylamine-based CDK2 inhibitors[1]. Due to the inherent ring strain of the four-membered azetidine heterocycle and the dual reactivity of its secondary amine and primary alcohol groups, improper disposal poses significant safety and regulatory risks.
This guide provides an authoritative, self-validating operational framework for the segregation, neutralization, and disposal of (2-Methylazetidin-2-yl)methanol waste streams, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2] and institutional safety guidelines[3].
Part 1: Physicochemical Hazard Profile & Regulatory Classification
To design a safe disposal strategy, one must first understand the causality behind the chemical's reactivity. (2-Methylazetidin-2-yl)methanol is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt[4][5].
The Free Base (CAS 1314951-93-3): Exists as a basic, potentially combustible liquid. The secondary amine is highly nucleophilic. If disposed of in a mixed waste stream containing electrophiles, it can trigger uncontrolled exothermic reactions[6].
The Hydrochloride Salt (CAS 2227204-97-7): Exists as a hygroscopic solid. When dissolved in aqueous waste streams, it can significantly lower the pH, potentially crossing regulatory thresholds for corrosive waste[2][4].
D002 (Corrosivity): Triggered if waste pH ≤ 2.0 or ≥ 12.5[2].
Flash Point
Solvent-dependent
N/A (Solid)
D001 (Ignitability): Triggered if liquid waste flash point < 60°C (140°F)[2].
Part 2: Waste Segregation Logic & Chemical Incompatibilities
Causality of Incompatibility: According to Prudent Practices in the Laboratory, aliphatic amines react violently with acyl halides, sulfonyl halides, and anhydrides to form amides, releasing massive amounts of heat and hydrogen halide gases[6]. Therefore, (2-Methylazetidin-2-yl)methanol must never be bulked into general organic waste carboys without prior verification of the carboy's contents.
Figure 1: Segregation and disposal workflow for (2-Methylazetidin-2-yl)methanol waste streams.
Part 3: Step-by-Step Operational Disposal Protocols
To ensure scientific integrity and safety, every disposal action must function as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Solid Waste Disposal (HCl Salt & Consumables)
This protocol applies to expired/degraded batches of the HCl salt, contaminated weighing paper, and empty reagent vials[4].
Collection: Gather all solid residues and contaminated consumables inside a certified fume hood.
Containment: Place the materials into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container.
Causality Check: Do not attempt to dissolve residual solid waste in water to wash it down the drain. The azetidine ring is environmentally persistent and toxic to aquatic life; biological wastewater treatment cannot reliably degrade concentrated synthetic heterocycles[3].
Validation: Visually inspect the container seal. Invert gently to ensure no loose powder escapes.
Labeling: Affix a hazardous waste tag marked: "Hazardous Solid Waste - Toxic/Irritant (Azetidine derivative)."
Aqueous layers from extraction processes often contain unreacted (2-Methylazetidin-2-yl)methanol or its salts.
Isolation: Transfer the aqueous waste to a temporary, secondary containment vessel (e.g., a wide-mouth Erlenmeyer flask).
Self-Validation (pH Measurement): Submerge a universal pH indicator strip into the solution or use a calibrated pH meter.
Validation Criterion: The pH must read between 5.0 and 9.0 before transfer to a bulk carboy.
Causality-Driven Adjustment:
If pH ≤ 2.0 (triggers EPA D002 Corrosivity[2]): The high concentration of the HCl salt has acidified the stream. Slowly add 1M NaOH dropwise while stirring until the validation criterion is met.
If pH ≥ 12.5 (triggers EPA D002 Corrosivity[2]): The free base has alkalinized the stream. Slowly neutralize with 1M Citric Acid or dilute HCl.
Transfer: Once validated, funnel the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.
Protocol C: Organic Mother Liquors
Organic solvents containing this compound (e.g., from chromatography fractions or reaction filtrates) must be strictly segregated based on halogen content.
Matrix Identification: Review the electronic lab notebook (ELN) to identify all solvents present in the mixture.
Segregation (Causality):
Halogenated: If the mixture contains Dichloromethane (DCM), Chloroform, or any halogenated solvent, route it to the Halogenated waste stream. Why? Halogenated wastes require specialized, high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans[3].
Non-Halogenated: If the mixture contains only Methanol, Ethyl Acetate, or Hexanes, route to the Non-Halogenated stream.
Self-Validation: Check the target carboy's waste log. Verify that no acyl halides (e.g., acetyl chloride) or strong oxidizers (e.g., nitric acid) have been added to this carboy previously[6].
Disposal: Transfer the liquid, seal the carboy, and update the waste log immediately.
Part 4: Spill Response & Decontamination
In the event of an accidental release of (2-Methylazetidin-2-yl)methanol on the benchtop or floor, execute the following immediate actions:
Isolate & Assess: Evacuate non-essential personnel from the immediate vicinity. Identify if the spill is the liquid free base or the solid HCl salt.
PPE Donning: Equip heavy-duty nitrile gloves, splash goggles, and a flame-resistant lab coat.
Containment (Liquid Free Base): Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
Causality: Do not use combustible absorbents like sawdust or paper towels for the free base, as its solvent-like properties may pose a localized flammability hazard (EPA D001)[2].
Containment (Solid HCl Salt): Lightly mist the solid with water to prevent the generation of hazardous airborne dust, then sweep it up using a non-sparking brush and dustpan.
Decontamination: Wash the affected surface with a 5% mild acidic solution (e.g., dilute acetic acid) to neutralize residual amine base, followed by a thorough water rinse[3].
Disposal: Place all spill cleanup materials into a solid hazardous waste container and label appropriately.
References
Capot Chemical - 2227204-97-7 | (2-methylazetidin-2-yl)methanol hydrochloride Specifications & SDS. Available at: [Link][4]
Google Patents - WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors. Available at: [1]
U.S. Environmental Protection Agency (EPA) - Hazardous Waste Characteristics: A User-Friendly Reference Document (D001, D002). Available at: [Link][2]
National Research Council / National Academies Press - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link][3]
Hong Kong University of Science and Technology (UST) - Chemical Waste Disposal Guidelines (Excerpt from Prudent Practices on Amine/Acyl Halide Incompatibility). Available at: [Link][6]
Personal protective equipment for handling (2-Methylazetidin-2-yl)methanol
As a highly strained nitrogen-containing heterocycle, (2-Methylazetidin-2-yl)methanol (and its more commonly utilized hydrochloride salt) presents unique handling challenges in medicinal chemistry and drug development wo...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly strained nitrogen-containing heterocycle, (2-Methylazetidin-2-yl)methanol (and its more commonly utilized hydrochloride salt) presents unique handling challenges in medicinal chemistry and drug development workflows. The combination of a basic azetidine ring and a primary alcohol makes it a versatile bioisostere, but its physicochemical properties necessitate strict adherence to laboratory safety protocols.
This comprehensive guide establishes the operational, personal protective equipment (PPE), and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and regulatory compliance.
Physicochemical Profile & Hazard Assessment
Before designing a PPE matrix, we must establish the causality of the chemical's risks. The hydrochloride salt of (2-Methylazetidin-2-yl)methanol is a crystalline solid. Its primary risks stem from its potential to form irritating dust and its high water solubility, which facilitates rapid absorption through mucous membranes upon contact[1].
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Requirements
4°C, sealed storage, desiccated (hygroscopic)
Personal Protective Equipment (PPE) Matrix
Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 , a formal hazard assessment dictates the selection of PPE[2]. Because (2-Methylazetidin-2-yl)methanol hydrochloride causes serious eye and skin irritation (H315, H319), the following self-validating PPE system must be employed:
Dermal Protection (Gloves):
Selection: Disposable nitrile gloves (minimum 4 mil thickness).
Causality: Nitrile provides excellent barrier protection against solid polar organics and their aqueous solutions.
Validation Step: Perform a visual inspection and "inflation test" (trapping air to check for micro-tears) prior to donning. If the compound is dissolved in highly penetrative organic solvents (e.g., DMF or DMSO), double-gloving or switching to butyl rubber is required.
Ocular Protection:
Selection: ANSI Z87.1-certified chemical splash goggles.
Causality: Standard safety glasses with side shields are insufficient due to the severe eye irritation risk (H319) posed by airborne crystalline dust during weighing.
Body Protection:
Selection: Flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs.
Causality: Knit cuffs prevent the sleeves from dragging through chemical residues, mitigating accidental wrist exposure.
Causality: The solid salt generates micro-particulates that irritate the respiratory tract (H335). Note: Handling within a certified fume hood negates the need for a respirator.
Operational Workflow & Handling Protocol
To build a self-validating operational system, every step of the handling process must include a verification check. The workflow below is designed to minimize aerosolization and static transfer of the compound.
Step-by-Step Methodology:
Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational. The digital monitor should read a face velocity between 0.4 and 0.6 m/s (80–120 fpm).
Static Mitigation: (2-Methylazetidin-2-yl)methanol hydrochloride can accumulate static charge. Wipe the exterior of the weighing balance and the weighing boat with an anti-static ionizing brush or a slightly damp lint-free wipe.
Material Transfer: Use a grounded, stainless-steel spatula. Transfer the required mass into a tared vial.
Sealing and Transport: Cap the vial immediately inside the fume hood. Never transport open containers of the powder across the laboratory.
Decontamination: Because the hydrochloride salt is highly water-soluble, wipe down the spatula, balance pan, and hood surface with a wipe dampened with deionized water, followed by a 70% isopropanol wipe to accelerate drying.
Standard operational workflow for handling (2-Methylazetidin-2-yl)methanol in the laboratory.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent the spread of irritating dust. Do not use dry sweeping techniques, as this will aerosolize the H335-classified powder.
Step-by-Step Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity (at least a 5-foot radius).
Protect: The responder must don fresh nitrile gloves, splash goggles, and a P100 respirator if the spill is outside a fume hood.
Suppress: Gently cover the solid spill with damp sand or a commercial inert absorbent (e.g., vermiculite) to suppress dust generation.
Collect: Use a non-sparking plastic scoop to collect the damp mixture. Place it into a wide-mouth, sealable hazardous waste container.
Clean: Wash the spill area with a mild detergent and water solution, absorbing the liquid with spill pads.
Emergency spill response and containment pathway for localized chemical exposure.
Waste Disposal Plan
Disposal must align with the environmental health and safety frameworks outlined in Prudent Practices in the Laboratory[3]. (2-Methylazetidin-2-yl)methanol hydrochloride must not be discharged into the municipal sewer system.
Solid Waste: Contaminated gloves, weighing boats, wipes, and empty reagent vials must be placed in a designated, heavy-duty plastic bag or rigid container labeled "Non-Hazardous/Toxic Solid Chemical Waste."
Aqueous/Liquid Waste: If the chemical is dissolved in water or organic solvents during an experiment, the resulting solution must be segregated into clearly labeled "Halogenated" or "Non-Halogenated" liquid waste carboys, depending on the solvent matrix used. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.
National Research Council (US) Committee - "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" (National Academies Press) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL3EhsLTYu_RwmYIuWUGLvuaJkGakksPHkcC92NQtKf1OMuABIJz2Zl1YaRSnaSyn5sr0mNeHT-3bQq4BrjExU3eFbCFlQVOdV8O9s-5D5fXX586-gbMI7iXADK-JKX9YN9l0=]
Select Safety Sales - "OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements" -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrPx1LNcRFEA3hmQKP7k-XmgacjeljbQ-Cyd2b_4iye29O3IL2SxYAlJrY1DxvV32Tai9sgCX2JxI83gOtdLcfF-GOOmrKzP3058vfxS3GvLmAWM36lXPvXXHbTtv5qDrPAkoEl3Jdp0WXxNOWdiIrZwVlFgmjcEDgkZPcKhmOa2roLczBwapyhA==]